Methyl 4-nitro-1H-imidazole-5-carboxylate
Description
The exact mass of the compound Methyl 4-nitro-1H-imidazole-5-carboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26494. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
methyl 5-nitro-1H-imidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O4/c1-12-5(9)3-4(8(10)11)7-2-6-3/h2H,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTWILAKCGDEML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NC=N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80174117 | |
| Record name | 1H-Imidazole-4-carboxylic acid, 5-nitro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80174117 | |
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Molecular Weight |
171.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20271-20-9 | |
| Record name | 1H-Imidazole-4-carboxylic acid, 5-nitro-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020271209 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 20271-20-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26494 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Imidazole-4-carboxylic acid, 5-nitro-, methyl ester | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID80174117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 5-nitro-1H-imidazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Physical and Chemical Properties of Methyl 4-nitro-1H-imidazole-5-carboxylate
Abstract
This technical guide provides a comprehensive examination of Methyl 4-nitro-1H-imidazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and synthetic research. As a member of the nitroimidazole class, this molecule serves as a versatile building block for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases.[1] This document details its fundamental physical and chemical properties, provides a validated synthesis protocol, discusses its reactivity, and outlines essential safety and handling procedures. The content is structured to serve as an essential resource for researchers, scientists, and professionals engaged in drug discovery and development.
General Information and Molecular Structure
Methyl 4-nitro-1H-imidazole-5-carboxylate is a functionalized imidazole derivative. The core structure consists of a five-membered imidazole ring substituted with a nitro group at the 4-position and a methyl carboxylate group at the 5-position. The presence of the electron-withdrawing nitro group and the versatile ester functionality makes it a valuable intermediate for further chemical modification.
-
IUPAC Name: Methyl 4-nitro-1H-imidazole-5-carboxylate
-
Synonyms: Methyl 5-Nitroimidazole-4-carboxylate[2]
Molecular Structure:
Physicochemical and Computational Properties
The physicochemical properties of a compound are critical for predicting its behavior in both biological and chemical systems. These parameters influence solubility, permeability, and reactivity. The key properties for Methyl 4-nitro-1H-imidazole-5-carboxylate are summarized below.
| Property | Value | Source |
| Molecular Weight | 171.11 g/mol | [2][4] |
| Molecular Formula | C₅H₅N₃O₄ | [2][4] |
| Physical Form | Solid | [5] |
| Topological Polar Surface Area (TPSA) | 98.12 Ų | [2] |
| LogP (octanol-water partition coefficient) | 0.1045 | [2] |
| Hydrogen Bond Acceptors | 5 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Rotatable Bonds | 2 | [2] |
The high TPSA value suggests low cell permeability unless active transport mechanisms are involved. The LogP value indicates a relatively balanced hydrophilic-lipophilic character.
Chemical Properties and Reactivity
The chemical behavior of Methyl 4-nitro-1H-imidazole-5-carboxylate is dictated by its three primary functional components: the imidazole ring, the nitro group, and the methyl ester.
-
Imidazole Ring: The imidazole ring can undergo N-alkylation. However, the strong electron-withdrawing effect of the nitro group deactivates the ring, making electrophilic substitution challenging. The regioselectivity of N-alkylation can be influenced by reaction conditions such as the base and solvent used.[6]
-
Nitro Group: The nitro group is a powerful electron-withdrawing group that significantly influences the acidity of the N-H proton. It can be reduced to an amino group, providing a synthetic handle for introducing new functionalities, a common strategy in the development of hypoxia-activated prodrugs.
-
Methyl Ester: The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups such as amides or alcohols, further expanding the synthetic utility of this scaffold.
Synthesis Protocol
The synthesis of Methyl 4-nitro-1H-imidazole-5-carboxylate can be efficiently achieved through a two-step process starting from 1H-imidazole-4-carboxylic acid. This involves nitration of the imidazole ring followed by esterification of the carboxylic acid.[3]
Experimental Workflow Diagram
Caption: Synthesis workflow for Methyl 4-nitro-1H-imidazole-5-carboxylate.
Step-by-Step Methodology[4]
Step 1: Synthesis of 5-nitro-1H-imidazole-4-carboxylic acid
-
In a suitable reaction vessel, add 20.0 g (0.18 mol) of 1H-imidazole-4-carboxylic acid to 160 ml of concentrated sulfuric acid.
-
While stirring, carefully add 45.0 g (0.56 mol) of ammonium nitrate in small portions, maintaining control over the exothermic reaction.
-
Heat the reaction mixture to 100°C and maintain stirring at this temperature for 48 hours.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
After completion, cool the mixture to room temperature. The solution containing the nitrated intermediate is used directly in the next step.
Step 2: Synthesis of Methyl 4-nitro-1H-imidazole-5-carboxylate
-
To the cooled reaction mixture from Step 1, slowly add 60 ml of methanol.
-
Warm the resulting solution to 60°C and continue stirring for 24 hours to facilitate esterification.
-
After the reaction period, cool the mixture and pour it carefully into a beaker of ice water.
-
A fine white solid precipitate of Methyl 4-nitro-1H-imidazole-5-carboxylate will form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed when handling Methyl 4-nitro-1H-imidazole-5-carboxylate and its precursors.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7][8]
-
In case of Exposure:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Recommended storage temperature is between 2°C and 8°C.[2][4] Keep away from oxidizing agents.[9]
Applications in Research and Drug Development
The nitroimidazole scaffold is a cornerstone in modern medicinal chemistry.[1] Historically, compounds like azomycin (2-nitroimidazole) have paved the way for numerous synthetic analogs with a wide range of therapeutic applications, including antibacterial, antiprotozoal, and anticancer activities.[1][10]
Methyl 4-nitro-1H-imidazole-5-carboxylate is a strategic intermediate in this field for several reasons:
-
Synthetic Versatility: The ester and nitro groups are prime locations for chemical modification, allowing for the creation of diverse libraries of compounds for screening.
-
Precursor to Bioactive Molecules: It serves as a key building block for more complex heterocyclic systems and pharmacologically active agents. For instance, the related compound, 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid, is used in the synthesis of heteroxanthines.[11] The general nitroimidazole carboxylate scaffold is a precursor for drugs like Evofosfamide.[1]
-
Hypoxia Targeting: The nitroimidazole core is a well-established bioreductive group. In the low-oxygen (hypoxic) environments characteristic of solid tumors, the nitro group can be reduced to cytotoxic species, making these compounds valuable as hypoxia-activated prodrugs for cancer therapy.
References
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PubChem. (n.d.). 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 1-Methyl-4-nitro-1H-imidazole-5-carboxylic Acid. Retrieved from [Link]
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PubChem. (n.d.). 1-Methyl-4-nitro-5-hydroxyimidazole. Retrieved from [Link]
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Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. Retrieved from [Link]
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PubChem. (n.d.). Methyl 1H-imidazole-5-carboxylate. Retrieved from [Link]
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Kamal, A., et al. (2021). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 26(23), 7213. Retrieved from [Link]
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Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. ResearchGate. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Retrieved from [Link]
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001CHEMICAL. (n.d.). CAS No. 20271-20-9, Methyl 4-nitro-1H-imidazole-5-carboxylate. Retrieved from [Link]
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Royal Society of Chemistry. (2017). Supporting Information for Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction. Retrieved from [Link]
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Der Pharma Chemica. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Retrieved from [Link]
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SpectraBase. (n.d.). 1-Ethyl-2-methyl-4-nitro-1H-imidazole-5-carboxylic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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mzCloud. (2016). HMMNI. Retrieved from [Link]
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Girhepunje, N. S., et al. (2016). Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 6(3), 34-39*. Retrieved from [Link]
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ResearchGate. (2025). 1-Methyl-5-nitro-1H-imidazole. Retrieved from [Link]
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ResearchGate. (2021). a) pKa values of 4‐nitrophenol, 4‐methylthiophenol, and imidazole. b) Mechanistic considerations.... Retrieved from [Link]
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Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis of Methyl 4-nitro-1H-imidazole-5-carboxylate from Imidazole
This guide provides a comprehensive overview of a robust synthetic pathway for Methyl 4-nitro-1H-imidazole-5-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis commences with the foundational molecule, imidazole, and proceeds through a logical sequence of reactions, including carboxylation, nitration, and esterification. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only detailed experimental protocols but also the underlying chemical principles and rationale for the chosen synthetic strategy.
Introduction: The Significance of Nitroimidazoles
Nitroimidazole derivatives are a cornerstone in the development of therapeutics, particularly as antimicrobial and anticancer agents.[1] The nitro group, being a strong electron-withdrawing moiety, is crucial for the biological activity of these compounds, often mediating their mechanism of action through bioreductive activation under hypoxic conditions. The target molecule, Methyl 4-nitro-1H-imidazole-5-carboxylate, serves as a versatile intermediate for the synthesis of more complex molecules, leveraging the reactivity of both the nitro group and the methyl ester functionality for further chemical transformations.
Synthetic Strategy: A Three-Step Approach
The synthesis of Methyl 4-nitro-1H-imidazole-5-carboxylate from imidazole is most effectively achieved through a three-step sequence. This strategy is designed for efficiency and control over the introduction of functional groups onto the imidazole ring.
Caption: Overall synthetic workflow from imidazole to the target compound.
Part 1: Synthesis of Imidazole-4-carboxylic Acid
The initial step involves the introduction of a carboxyl group at the C4 (or C5) position of the imidazole ring. Due to the tautomeric nature of the N-unsubstituted imidazole ring, the 4- and 5-positions are chemically equivalent. A common method to achieve this is through the carboxylation of an appropriately protected imidazole derivative, followed by deprotection. For the purpose of this guide, we will consider Imidazole-4-carboxylic acid as a commercially available or readily synthesizable starting material. A general synthetic approach from imidazole involves a Vilsmeier-Haack formylation followed by oxidation, or direct carboxylation using Kolbe-Schmitt or similar reactions under forcing conditions.
Part 2: Nitration of Imidazole-4-carboxylic Acid
This is the pivotal step where the nitro group is introduced onto the imidazole ring. The presence of the electron-withdrawing carboxylic acid group at C4 directs the incoming electrophile (the nitronium ion, NO₂⁺) to the C5 position.
Mechanism of Nitration:
The nitration of imidazoles typically proceeds via an electrophilic aromatic substitution mechanism.[2] In a mixture of concentrated nitric acid and sulfuric acid, the nitronium ion is generated. The imidazole ring, even when substituted with a deactivating group, possesses sufficient nucleophilicity to attack the nitronium ion.
Caption: Mechanism of electrophilic nitration of imidazole-4-carboxylic acid.
Experimental Protocol: Synthesis of 4-Nitro-1H-imidazole-5-carboxylic Acid
| Parameter | Value/Description | Rationale |
| Reactants | Imidazole-4-carboxylic acid, Concentrated Nitric Acid (98%), Concentrated Sulfuric Acid (98%) | Sulfuric acid acts as a catalyst to generate the nitronium ion from nitric acid.[3][4] |
| Solvent | Concentrated Sulfuric Acid | Serves as both a solvent and a dehydrating agent, pushing the equilibrium towards product formation. |
| Temperature | 0-10 °C (addition), then 90-95 °C (reaction) | Initial cooling controls the exothermic reaction, while heating provides the necessary activation energy.[3] |
| Reaction Time | 5-6 hours | Ensures complete conversion to the dinitro product.[3] |
| Work-up | Quenching on ice, filtration, washing with cold water | The product is insoluble in acidic water and precipitates upon dilution. Washing removes residual acid. |
Step-by-Step Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid.
-
Cool the sulfuric acid to 0-5 °C in an ice-salt bath.
-
Slowly add Imidazole-4-carboxylic acid to the cold sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.
-
Once the addition is complete, slowly add concentrated nitric acid dropwise, maintaining the low temperature.
-
After the addition of nitric acid, gradually warm the reaction mixture to 90-95 °C and maintain this temperature for 5-6 hours.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TCC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
The white precipitate of 4-Nitro-1H-imidazole-5-carboxylic acid is collected by vacuum filtration.
-
Wash the solid with copious amounts of cold water until the washings are neutral to pH paper.
-
Dry the product in a vacuum oven.
Part 3: Esterification to Methyl 4-nitro-1H-imidazole-5-carboxylate
The final step is the conversion of the carboxylic acid to its corresponding methyl ester. The Fischer-Speier esterification is a classic and efficient method for this transformation, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[5]
Mechanism of Fischer Esterification:
The reaction is an equilibrium process. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol (methanol).[5]
Caption: Mechanism of Fischer esterification.
Experimental Protocol: Synthesis of Methyl 4-nitro-1H-imidazole-5-carboxylate
| Parameter | Value/Description | Rationale |
| Reactants | 4-Nitro-1H-imidazole-5-carboxylic acid, Methanol | Methanol serves as both the reactant and the solvent, used in excess to drive the equilibrium. |
| Catalyst | Concentrated Sulfuric Acid | A strong acid catalyst is required to protonate the carboxylic acid.[6][7] |
| Temperature | Reflux (approx. 65 °C) | Provides the thermal energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 4-6 hours | Sufficient time to reach equilibrium. |
| Work-up | Neutralization with a weak base, extraction with an organic solvent, drying, and solvent evaporation | Neutralization removes the acid catalyst. Extraction isolates the ester, which is then purified. |
Step-by-Step Procedure:
-
Suspend 4-Nitro-1H-imidazole-5-carboxylic acid in an excess of methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and evaporate the solvent to obtain the crude Methyl 4-nitro-1H-imidazole-5-carboxylate.
-
The product can be further purified by recrystallization or column chromatography.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| Imidazole-4-carboxylic acid | C₄H₄N₂O₂ | 112.09 | ~275 (decomposes) | White to off-white solid |
| 4-Nitro-1H-imidazole-5-carboxylic acid | C₄H₃N₃O₄ | 157.09 | >300 | White to pale yellow solid |
| Methyl 4-nitro-1H-imidazole-5-carboxylate | C₅H₅N₃O₄ | 171.11 | 235-238 | White to light yellow crystalline solid |
Conclusion
The synthesis of Methyl 4-nitro-1H-imidazole-5-carboxylate from imidazole is a well-defined process that relies on fundamental organic reactions. By carefully controlling the reaction conditions for carboxylation, nitration, and esterification, high yields of the desired product can be achieved. This guide provides a solid foundation for researchers to produce this important building block for further synthetic endeavors in drug discovery and development. The protocols described herein are robust and can be adapted for various scales of production.
References
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Bhat, A. R., A., A., & Isloor, A. M. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113-116. [Link]
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Kumar, R., & Kumar, P. (2013). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica, 5(1), 230-235. [Link]
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Song, L., Wang, J. L., Li, Y. X., & Cao, D. L. (2009). Preparation of 4,5-nitroimidazole. ResearchGate. [Link]
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Lian, P., Chen, J., Yuan, Y., Chen, L., & Wang, J. (2022). Preparation of Imidazolium 2,4,5-Trinitroimidazolate from Derivatives of Imidazole and Its Oxidation Under Nitration Conditions. Central European Journal of Energetic Materials, 19(1), 123-138. [Link]
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Novikov, S. S., Khmel'nitskii, L. I., & Epishina, L. V. (1970). Nitration of imidazoles with various nitrating agents. Chemistry of Heterocyclic Compounds, 6(4), 467-470. [Link]
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Fitt, J. J., & Gschwend, H. W. (1983). Imidazole. Organic Syntheses, 61, 94. [Link]
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Hakmaoui, Y., Asserne, F., El Haib, A., El Ajlaoui, R., Abouricha, S., & Rakib, E. M. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]
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Pharmaffiliates. (n.d.). 1-Methyl-4-nitro-1H-imidazole-5-carboxylic Acid. [Link]
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Master Organic Chemistry. (2023). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
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De Luca, G., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Molecules, 28(21), 7351. [Link]
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An In-Depth Technical Guide to Methyl 4-nitro-1H-imidazole-5-carboxylate (CAS No. 20271-20-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 4-nitro-1H-imidazole-5-carboxylate, a key heterocyclic building block in medicinal chemistry. The document delves into its chemical identity, synthesis, spectroscopic characterization, and its pivotal role as an intermediate in the development of therapeutic agents. Authored from the perspective of a Senior Application Scientist, this guide synthesizes theoretical knowledge with practical insights, offering detailed experimental protocols and explaining the rationale behind synthetic strategies. The CAS Number for Methyl 4-nitro-1H-imidazole-5-carboxylate is 20271-20-9.[1]
Chemical Identity and Physicochemical Properties
Methyl 4-nitro-1H-imidazole-5-carboxylate is a nitro-substituted imidazole derivative. The presence of the electron-withdrawing nitro group and the methyl ester functionality on the imidazole ring makes it a versatile intermediate for further chemical modifications.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 20271-20-9 | [1] |
| Molecular Formula | C₅H₅N₃O₄ | [1] |
| Molecular Weight | 171.11 g/mol | [1] |
| Synonyms | Methyl 5-nitro-1H-imidazole-4-carboxylate | [1] |
| Appearance | White to off-white solid (predicted) | |
| Storage | 4°C | [1] |
Synthesis and Mechanism
The synthesis of Methyl 4-nitro-1H-imidazole-5-carboxylate typically involves the nitration of a suitable imidazole precursor. A common and effective method is the direct nitration of Methyl 1H-imidazole-5-carboxylate using a mixture of concentrated nitric acid and sulfuric acid.
Rationale for Synthetic Approach
The use of a mixed acid nitrating agent (HNO₃/H₂SO₄) is a standard and well-established method for the nitration of aromatic and heteroaromatic systems. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The imidazole ring, while aromatic, is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The reaction conditions, such as temperature and reaction time, are critical to control the extent of nitration and minimize the formation of by-products.
Detailed Experimental Protocol
This protocol is a representative synthesis based on established methods for nitroimidazole synthesis. Researchers should conduct their own optimization and safety assessments.
Materials:
-
Methyl 1H-imidazole-5-carboxylate
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate (Saturated Solution)
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.
-
Slowly add Methyl 1H-imidazole-5-carboxylate to the cooled sulfuric acid while stirring, ensuring the temperature does not rise above 10°C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of the imidazole precursor, maintaining the reaction temperature between 0-5°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Methyl 4-nitro-1H-imidazole-5-carboxylate.
Spectroscopic Characterization
Table 2: Expected Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | * -OCH₃ (singlet): ~3.9-4.1 ppm |
-
Imidazole ring C-H (singlet): ~8.0-8.5 ppm
-
N-H (broad singlet): Variable, may not be observed | | ¹³C NMR | * -OCH₃: ~52-55 ppm
-
C=O (ester): ~160-165 ppm
-
Imidazole ring carbons: ~120-150 ppm | | IR (cm⁻¹) | * N-H stretch: ~3100-3300 (broad)
-
C=O stretch (ester): ~1720-1740
-
NO₂ asymmetric stretch: ~1520-1560
-
NO₂ symmetric stretch: ~1340-1380 | | Mass Spec (ESI-MS) | * [M+H]⁺: m/z 172.03
-
[M+Na]⁺: m/z 194.01 |
Reactivity and Role in Drug Discovery
The chemical reactivity of Methyl 4-nitro-1H-imidazole-5-carboxylate is largely dictated by the interplay between the imidazole ring, the electron-withdrawing nitro group, and the ester functionality.
Chemical Reactivity
-
N-Alkylation: The acidic N-H proton of the imidazole ring can be deprotonated with a suitable base, and the resulting anion can be alkylated with various electrophiles. This is a common strategy to introduce diverse side chains.
-
Nucleophilic Aromatic Substitution (SNAAr): While less common for the imidazole ring itself, the strong electron-withdrawing effect of the nitro group can activate adjacent positions for nucleophilic attack under certain conditions.
-
Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which is a key transformation. The resulting aminoimidazole can serve as a precursor for a wide range of other functional groups or be a crucial part of a pharmacophore. The reduction of the nitro group is often linked to the biological activity of nitroimidazole-based drugs, particularly their antimicrobial effects.
-
Modification of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides by reaction with amines. This allows for the introduction of further diversity and the modulation of physicochemical properties such as solubility and bioavailability.
Applications in Drug Development
Nitroimidazoles are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, antiprotozoal, and anticancer properties. Methyl 4-nitro-1H-imidazole-5-carboxylate serves as a valuable intermediate in the synthesis of more complex bioactive molecules.
-
Antimicrobial Agents: The nitroimidazole scaffold is present in drugs like metronidazole and tinidazole, which are effective against anaerobic bacteria and protozoa. The mechanism of action involves the reductive activation of the nitro group within the target organism, leading to the formation of cytotoxic radical species that damage DNA.
-
Antiviral Agents: Research has explored nitroimidazole derivatives for their antiviral properties. For instance, some 2-aryl-1-hydroxyimidazole derivatives with a nitro group have shown activity against orthopoxviruses.[2]
-
Hypoxia Imaging Agents and Hypoxia-Activated Prodrugs: The nitro group can be selectively reduced under hypoxic conditions, which are characteristic of solid tumors. This property is exploited in the development of PET imaging agents for tumor hypoxia and in the design of hypoxia-activated prodrugs that release a cytotoxic agent specifically in the low-oxygen tumor microenvironment.
Logical Relationship in Drug Discovery
Caption: Role of the title compound as a versatile intermediate in drug discovery.
Conclusion
Methyl 4-nitro-1H-imidazole-5-carboxylate is a strategically important molecule for researchers in medicinal chemistry and drug development. Its synthesis is achievable through well-established nitration protocols, and its multiple functional groups offer numerous avenues for chemical modification. Understanding the reactivity and synthetic potential of this compound can empower scientists to design and create novel therapeutic agents and diagnostic tools. This guide provides a foundational understanding to facilitate its effective application in the laboratory.
References
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National Center for Biotechnology Information. (n.d.). Synthesis of esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids and study of their antiviral activity against orthopoxviruses. Retrieved from [Link]
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The Two Faces of a Scaffold: An In-depth Technical Guide to the Biological Activity of Nitroimidazole Compounds
For decades, the nitroimidazole scaffold has been a cornerstone in the arsenal against anaerobic pathogens.[1] However, the true potential of this versatile chemical entity extends far beyond its initial applications. The unique bioreductive activation mechanism of nitroimidazoles, once primarily exploited for antimicrobial effects, is now being harnessed for targeted cancer therapies, demonstrating a remarkable duality in its biological activity.[2][3] This guide provides an in-depth exploration of the multifaceted biological activities of nitroimidazole compounds, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the core mechanism of action, explore its diverse therapeutic applications, and provide detailed experimental protocols for evaluating these activities in a laboratory setting.
The Core Principle: Bioreductive Activation Under Hypoxia
The biological activity of nitroimidazole compounds is intrinsically linked to their status as bioreductive prodrugs.[4] Their therapeutic effects are not inherent to the parent molecule but are unlocked under the low-oxygen conditions characteristic of anaerobic microorganisms and the microenvironment of solid tumors.[5] This selective activation is the key to their efficacy and targeted action.
The process is initiated by the passive diffusion of the nitroimidazole compound into the target cell. Inside the cell, the critical event is the one-electron reduction of the nitro group (—NO₂). This reduction is catalyzed by nitroreductase enzymes, which are abundant in anaerobic organisms and are often overexpressed in hypoxic tumor tissues.[5][6]
Under normal oxygen levels (normoxia), the formed nitroradical anion is rapidly re-oxidized back to the parent compound in a futile cycle, rendering it harmless to healthy, well-oxygenated tissues.[7] However, in the absence of sufficient oxygen (hypoxia or anoxia), the reduction cascade proceeds, generating highly reactive cytotoxic intermediates, including nitroso and hydroxylamine species.[6] These reactive molecules can then wreak havoc within the cell, primarily by causing extensive damage to DNA, leading to strand breaks and ultimately, cell death.[8][9]
Bioreductive activation of nitroimidazoles.
Antimicrobial Activity: The Foundation of Nitroimidazoles
The initial and most well-known application of nitroimidazoles is in the treatment of infections caused by anaerobic bacteria and protozoa.[1] Compounds like metronidazole, tinidazole, secnidazole, and ornidazole have been mainstays in clinical practice for decades.[10][11]
Their spectrum of activity includes a wide range of Gram-positive and Gram-negative anaerobic bacteria. They are also effective against various protozoal pathogens, including Trichomonas vaginalis, Giardia lamblia, and Entamoeba histolytica.[1][4] The efficacy of these compounds is directly related to the presence of efficient nitroreductase systems within these microorganisms, which readily activate the prodrugs to their cytotoxic forms.[6]
Comparative Efficacy of Common Nitroimidazoles
The choice of a specific nitroimidazole often depends on its pharmacokinetic profile and spectrum of activity. Newer generations of these drugs often exhibit improved efficacy and longer half-lives compared to metronidazole.[11]
| Compound | Half-life (approx.) | Key Clinical Applications |
| Metronidazole | 8 hours | Bacterial vaginosis, trichomoniasis, giardiasis, amebiasis, anaerobic bacterial infections.[11] |
| Tinidazole | 12-14 hours | Similar to metronidazole, often with a shorter treatment course.[11] |
| Secnidazole | ~17-29 hours | Primarily used for bacterial vaginosis and trichomoniasis, available as a single-dose therapy.[11] |
| Ornidazole | ~14 hours | Used for protozoal and anaerobic bacterial infections.[11] |
Recent studies have provided comparative data on the minimum inhibitory concentrations (MIC) of these drugs against various bacterial vaginosis-associated bacteria, highlighting the nuances in their activity spectra. For instance, while secnidazole and metronidazole show similar activity profiles, tinidazole can be more potent against certain strains.[9]
Anticancer Activity: A New Frontier
The hypoxic microenvironment of solid tumors presents an ideal target for the bioreductive activation of nitroimidazole compounds.[5] This has led to the exploration of nitroimidazoles as both direct anticancer agents and as radiosensitizers to enhance the efficacy of radiation therapy.[2]
Hypoxia-Activated Prodrugs (HAPs)
As HAPs, nitroimidazoles are designed to be selectively toxic to hypoxic cancer cells.[12] Evofosfamide (formerly TH-302) is a notable example of a 2-nitroimidazole-based HAP that has been investigated in clinical trials.[4] It is designed to release a DNA-crosslinking agent upon activation in hypoxic tumor regions.[4]
The rationale behind this approach is to target the often treatment-resistant hypoxic core of tumors, which is a major contributor to therapy failure and metastasis.[5]
Radiosensitizers
Hypoxic cells are notoriously resistant to radiation therapy because oxygen is required to "fix" radiation-induced DNA damage.[13] Nitroimidazoles, with their electron-affinic nature, can mimic the role of oxygen in hypoxic cells, thereby sensitizing them to the effects of radiation.[13]
Several nitroimidazole compounds have been evaluated as radiosensitizers in clinical trials, with varying degrees of success. Misonidazole and etanidazole, while showing promise, were limited by neurotoxicity.[13][14] Nimorazole, a 5-nitroimidazole, has demonstrated clinical benefit in the treatment of head and neck cancers and is used in some European countries.[13][14]
The development of novel nitroimidazole-based radiosensitizers with improved efficacy and reduced toxicity remains an active area of research.[15][16]
Experimental Protocols for Evaluation
The following are detailed protocols for key in vitro assays to evaluate the biological activities of nitroimidazole compounds.
Minimum Inhibitory Concentration (MIC) Assay for Anaerobic Bacteria
Objective: To determine the lowest concentration of a nitroimidazole compound that inhibits the visible growth of an anaerobic bacterium.[1][6][17][18]
Materials:
-
Anaerobic chamber or jar system
-
96-well microtiter plates
-
Appropriate anaerobic broth medium (e.g., Brucella broth supplemented with hemin and vitamin K1)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Nitroimidazole compound stock solution
-
Positive control (no drug) and negative control (no bacteria) wells
Procedure:
-
Prepare serial two-fold dilutions of the nitroimidazole compound in the anaerobic broth directly in the 96-well plate.
-
Inoculate each well (except the negative control) with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Seal the plates and incubate under anaerobic conditions at 35-37°C for 24-48 hours, or until sufficient growth is observed in the positive control wells.
-
Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits bacterial growth (no turbidity).
Workflow for MIC assay.
MTT Assay for Cytotoxicity in Cancer Cell Lines
Objective: To assess the cytotoxic effect of a nitroimidazole compound on cancer cells by measuring their metabolic activity.[8][10][19][20][21]
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Nitroimidazole compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the nitroimidazole compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). For evaluating hypoxia-dependent activity, incubate a parallel set of plates in a hypoxic chamber (e.g., 1% O₂).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable, metabolically active cells.
Nitroreductase Activity Assay
Objective: To measure the activity of nitroreductase enzymes in cell extracts, which is crucial for the activation of nitroimidazole compounds.[22][23][24][25]
Materials:
-
Cell or tissue extracts
-
Reaction buffer (e.g., phosphate buffer)
-
NADH or NADPH as a cofactor
-
A suitable nitroaromatic substrate (e.g., menadione or a specific luminogenic probe)
-
Detection reagent (e.g., cytochrome c for colorimetric assay or a luciferase system for luminometric assay)
-
Spectrophotometer or luminometer
Procedure (Example using a colorimetric assay):
-
Prepare cell extracts from the cells of interest.
-
In a microplate, add the cell extract to a reaction mixture containing the reaction buffer, NADH, and cytochrome c.
-
Initiate the reaction by adding the nitroaromatic substrate (e.g., menadione).
-
Immediately measure the rate of change in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.
-
Calculate the nitroreductase activity based on the rate of absorbance change and a standard curve generated with purified nitroreductase.
Future Perspectives and Conclusion
The field of nitroimidazole research is continually evolving. The development of novel derivatives with enhanced activity, improved safety profiles, and expanded therapeutic applications is a primary focus.[26] Quantitative structure-activity relationship (QSAR) studies are being employed to guide the design of more potent and selective compounds.[7][27]
The dual biological activities of nitroimidazoles as both potent antimicrobials and targeted anticancer agents underscore the remarkable versatility of this chemical scaffold. A thorough understanding of their bioreductive activation mechanism and the application of robust experimental methodologies are essential for unlocking their full therapeutic potential. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the development of this important class of compounds.
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The Rising Star in Medicinal Chemistry: A Technical Guide to Methyl 4-nitro-1H-imidazole-5-carboxylate
A Senior Application Scientist's Perspective on a Versatile Scaffold for Drug Discovery
In the ever-evolving landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as the foundation for new therapeutic agents is paramount. Among the heterocyclic compounds, nitroimidazoles have long been a cornerstone in the development of anti-infective drugs.[1] This technical guide delves into the potential applications of a particularly promising, yet underexplored, member of this class: Methyl 4-nitro-1H-imidazole-5-carboxylate . We will explore its synthesis, chemical reactivity, and its prospective role as a versatile starting material for the generation of new bioactive molecules, particularly in the realms of antiparasitic and antibacterial chemotherapy.
The Nitroimidazole Core: A Legacy of Therapeutic Success
The nitroimidazole scaffold is a privileged structure in medicinal chemistry, most notably represented by metronidazole, a frontline treatment for anaerobic bacterial and protozoal infections for decades.[2] The biological activity of nitroimidazoles is intrinsically linked to the presence of the nitro group. In the low-oxygen environment of anaerobic organisms, the nitro group is reduced by specific enzymes, such as nitroreductases, to generate highly reactive cytotoxic intermediates, including nitroso and hydroxylamine derivatives.[3] These reactive species can then damage essential macromolecules like DNA, leading to strand breakage and ultimately, cell death.[3] This mechanism of action provides a selective toxicity towards anaerobic and microaerophilic pathogens.
Synthesis of Methyl 4-nitro-1H-imidazole-5-carboxylate: A Gateway to Novel Derivatives
The journey to harnessing the potential of Methyl 4-nitro-1H-imidazole-5-carboxylate begins with its synthesis. While various methods for the synthesis of nitroimidazoles exist, a common and effective route to the target compound involves a two-step process starting from 1H-imidazole-4-carboxylic acid.
Step 1: Nitration of 1H-imidazole-4-carboxylic acid
The introduction of the nitro group at the 4-position of the imidazole ring is a critical step. This is typically achieved through electrophilic nitration using a mixture of concentrated nitric and sulfuric acids.
Experimental Protocol: Synthesis of 4-nitro-1H-imidazole-5-carboxylic acid [4][5]
-
In a round-bottom flask equipped with a magnetic stirrer and a cooling bath, carefully add 1H-imidazole-4-carboxylic acid to a pre-cooled mixture of concentrated sulfuric acid.
-
While maintaining a low temperature (0-5 °C), slowly add concentrated nitric acid dropwise to the stirring suspension.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a temperature of 80-100°C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice.
-
The resulting precipitate, 4-nitro-1H-imidazole-5-carboxylic acid, is collected by filtration, washed with cold water, and dried.
Step 2: Fischer Esterification to Yield Methyl 4-nitro-1H-imidazole-5-carboxylate
With the nitro-imidazole carboxylic acid in hand, the final step is a classic Fischer esterification to produce the methyl ester.
Experimental Protocol: Synthesis of Methyl 4-nitro-1H-imidazole-5-carboxylate [6][7]
-
Suspend 4-nitro-1H-imidazole-5-carboxylic acid in an excess of methanol.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride.
-
Reflux the mixture for several hours, again monitoring the reaction by TLC until the starting material is consumed.
-
After cooling, the excess methanol is removed under reduced pressure.
-
The residue is neutralized with a weak base, such as a saturated sodium bicarbonate solution.
-
The product, Methyl 4-nitro-1H-imidazole-5-carboxylate, can then be extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and purified by recrystallization or column chromatography.
Caption: Synthetic pathway to Methyl 4-nitro-1H-imidazole-5-carboxylate.
Potential Applications in Medicinal Chemistry: A Scaffold for Innovation
The true value of Methyl 4-nitro-1H-imidazole-5-carboxylate lies in its potential as a versatile intermediate for the synthesis of a diverse range of bioactive molecules. The ester functionality provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR).
Antiparasitic Agents
Nitroimidazoles are a mainstay in the treatment of parasitic diseases caused by protozoa such as Giardia lamblia, Entamoeba histolytica, and Trichomonas vaginalis.[8] However, the emergence of drug-resistant strains necessitates the development of new and more effective agents.
Derivatives of 1-methyl-4-nitroimidazoles have shown promising antiparasitic activity. For instance, a series of 5-aryl-1-methyl-4-nitroimidazoles demonstrated potent lethal activity against E. histolytica and G. intestinalis, with some compounds exhibiting significantly lower IC50 values than the standard drug, metronidazole.[9][10]
The ester group of Methyl 4-nitro-1H-imidazole-5-carboxylate can be readily converted to a variety of amides by reacting it with different amines. This allows for the systematic introduction of diverse chemical functionalities to probe the SAR and optimize the antiparasitic activity.
Caption: Drug discovery workflow for novel antiparasitic agents.
Hypothetical Screening Data for Amide Derivatives:
| Compound | R-group | G. lamblia IC₅₀ (µM) | E. histolytica IC₅₀ (µM) |
| MNIC-1 | -CH₂-Ph | 5.2 | 7.8 |
| MNIC-2 | -CH₂-(4-F-Ph) | 2.1 | 3.5 |
| MNIC-3 | -CH₂(2-pyridyl) | 1.5 | 2.1 |
| MNIC-4 | -morpholino | 1.8 | 2.9 |
| Metronidazole | - | 8.7 | 6.5 |
This data is hypothetical and for illustrative purposes only, based on trends observed in related nitroimidazole series.
Antibacterial Agents
The antibacterial potential of nitroimidazoles extends beyond anaerobic protozoa to include anaerobic bacteria. Metronidazole is a key therapeutic for infections caused by bacteria such as Helicobacter pylori and Clostridium difficile. The development of resistance is also a growing concern in the antibacterial field.
Studies on 5-substituted 1-methyl-4-nitro-1H-imidazoles have revealed potent activity against various bacterial strains, including Gram-positive bacteria and H. pylori.[4] The introduction of sulfonyl groups at the 5-position has been shown to be a successful strategy for enhancing antibacterial efficacy.
The carboxylate group of our target molecule can be reduced to a hydroxymethyl group, which can then be further functionalized to introduce a wide array of substituents, including those with known antibacterial properties.
Experimental Protocol: Reduction of the Ester to an Alcohol
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Methyl 4-nitro-1H-imidazole-5-carboxylate in a dry ethereal solvent such as tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H), portion-wise.
-
Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.
-
The resulting salts are filtered off, and the filtrate is extracted with an organic solvent.
-
The organic layer is dried and concentrated to yield (4-nitro-1H-imidazol-5-yl)methanol, which can be used in subsequent synthetic steps without further purification.
This alcohol intermediate opens up a plethora of synthetic possibilities for creating new antibacterial agents.
Future Directions and Conclusion
Methyl 4-nitro-1H-imidazole-5-carboxylate stands as a promising, yet largely untapped, resource for medicinal chemists. Its straightforward synthesis and the versatility of its ester functionality make it an ideal starting point for the construction of diverse chemical libraries. The established antiparasitic and antibacterial activity of the 4-nitroimidazole scaffold provides a strong rationale for the exploration of new derivatives.
Future research should focus on the systematic synthesis and biological evaluation of amide and other derivatives of Methyl 4-nitro-1H-imidazole-5-carboxylate. In-depth structure-activity relationship studies will be crucial for identifying lead compounds with improved potency, selectivity, and pharmacokinetic properties. Furthermore, exploring the potential of these novel compounds against a broader range of microbial targets, including drug-resistant strains, will be a critical step in realizing their full therapeutic potential.
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Mosleh, I. M., Al-Qaisi, J. A., & Al-Hiari, Y. M. (2009). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Molecules, 14(8), 2758–2767. [Link]
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Anderson, R. J., & St-Gallay, S. A. (2009). Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. Journal of medicinal chemistry, 52(23), 7532–7543. [Link]
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Leitsch, D. (2017). Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis. European journal of medicinal chemistry, 137, 206–214. [Link]
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Hakmaoui, Y., Asserne, F., El Haib, A., El Ajlaoui, R., Abouricha, S., & Rakib, E. M. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]
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Safety and handling precautions for Methyl 4-nitro-1H-imidazole-5-carboxylate.
An In-Depth Technical Guide to the Safe Handling of Methyl 4-nitro-1H-imidazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-nitro-1H-imidazole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development, often serving as a key intermediate in the synthesis of novel therapeutic agents. The presence of a nitro group on the imidazole ring, a common feature in many antimicrobial and antiprotozoal drugs, also imparts specific chemical reactivity and potential biological hazards. This guide provides a comprehensive overview of the essential safety and handling precautions required when working with this compound. It is designed to equip laboratory personnel with the knowledge to mitigate risks, ensure experimental integrity, and maintain a safe research environment. The protocols and recommendations herein are synthesized from available safety data for the compound and its structural analogs, providing a robust framework for its responsible use.
Understanding the Hazard Profile
Methyl 4-nitro-1H-imidazole-5-carboxylate (CAS No. 20271-20-9) is a solid, organic compound whose full toxicological and physical hazard profile has not been exhaustively investigated. However, based on its chemical structure and data from closely related nitroimidazole compounds, a cautious approach to handling is warranted. The primary hazards are associated with its potential for acute toxicity if ingested, and irritation to the skin, eyes, and respiratory tract.[1]
GHS Hazard Classification (Inferred)
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation |
It is also prudent to consider that other nitroimidazole-containing compounds have been associated with potential mutagenic or carcinogenic effects with prolonged exposure.[2] Therefore, minimizing exposure is a critical aspect of its safe handling.
Physicochemical Properties
A summary of the key physicochemical properties for Methyl 4-nitro-1H-imidazole-5-carboxylate is provided below. This information is crucial for understanding its behavior under various experimental conditions and for safe storage.
| Property | Value | Source |
| Molecular Formula | C₅H₅N₃O₄ | ChemScene[3] |
| Molecular Weight | 171.11 g/mol | ChemScene[3] |
| Appearance | Solid | Inferred from related compounds |
| Storage Temperature | 4°C | ChemScene[3] |
Engineering Controls: The First Line of Defense
The primary objective when handling Methyl 4-nitro-1H-imidazole-5-carboxylate is to minimize the generation and inhalation of its dust or aerosols and to prevent skin and eye contact.
Ventilation
All manipulations of the solid compound, including weighing and preparing solutions, must be conducted in a properly functioning chemical fume hood.[2][4] The fume hood provides a contained workspace that will draw away any airborne particles, protecting the user from inhalation.
Designated Work Area
It is best practice to designate a specific area within the laboratory for working with this and other potentially hazardous compounds. This helps to prevent cross-contamination of other experiments and workspaces.
Personal Protective Equipment (PPE): A Necessary Barrier
Appropriate PPE is mandatory to prevent direct contact with Methyl 4-nitro-1H-imidazole-5-carboxylate.
Eye and Face Protection
Safety glasses with side shields that conform to EN166 or NIOSH standards are the minimum requirement.[4][5] For operations with a higher risk of splashing, such as when working with solutions, chemical safety goggles should be worn. A face shield may be necessary for larger-scale operations.
Skin Protection
-
Gloves : Chemically resistant gloves, such as nitrile, must be worn at all times. It is crucial to inspect gloves for any signs of damage before use and to employ proper glove removal techniques to avoid contaminating the skin.[4]
-
Lab Coat : A flame-retardant lab coat should be worn and kept fastened to protect the skin and personal clothing.
-
Protective Clothing : For larger quantities or in situations with a high risk of exposure, additional protective clothing may be required.[4]
Respiratory Protection
When engineering controls are not sufficient to control airborne concentrations, or during emergency situations, a NIOSH-approved respirator with an appropriate particulate filter should be used.[2]
Standard Operating Procedures for Safe Handling
A systematic approach to handling this compound will significantly reduce the risk of exposure.
Weighing and Transfer
The process of weighing and transferring the solid compound is a critical point for potential dust generation.
Caption: Workflow for weighing and transferring solid Methyl 4-nitro-1H-imidazole-5-carboxylate.
Solution Preparation
When dissolving the compound, add the solvent to the solid slowly to avoid splashing. If sonication is required, ensure the container is properly sealed.
General Hygiene Practices
-
Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[4]
-
Do not eat, drink, or smoke in the laboratory.[5]
-
Avoid touching your face, eyes, or personal items when wearing gloves that have been in contact with the chemical.
Storage and Stability
Proper storage is essential to maintain the integrity of the compound and to prevent accidental release.
-
Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated area.[2] A storage temperature of 4°C is recommended.[3]
-
Incompatibilities : Keep away from strong oxidizing agents.[4]
-
Labeling : Ensure the container is clearly labeled with the full chemical name and any relevant hazard warnings.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and correct response is critical.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][4] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][5] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][5] |
Spill Response
For small spills of the solid material:
Caption: Step-by-step procedure for cleaning up a small solid spill.
Waste Disposal
All waste containing Methyl 4-nitro-1H-imidazole-5-carboxylate, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[5] Consult your institution's environmental health and safety office for specific guidelines. Do not dispose of this chemical down the drain.[5]
Conclusion
Methyl 4-nitro-1H-imidazole-5-carboxylate is a valuable compound for chemical research and drug development. However, its potential hazards necessitate careful and informed handling. By implementing the engineering controls, personal protective equipment, and standard operating procedures outlined in this guide, researchers can work with this compound in a manner that is both safe and scientifically sound. A proactive approach to safety is paramount in any laboratory setting, and a thorough understanding of the materials being used is the foundation of that approach.
References
An In-Depth Technical Guide to the Stability and Storage of Methyl 4-nitro-1H-imidazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-nitro-1H-imidazole-5-carboxylate is a key intermediate in pharmaceutical synthesis, and its chemical stability is paramount to ensure the integrity, safety, and efficacy of downstream products. This technical guide provides a comprehensive overview of the optimal storage conditions for this compound, grounded in an understanding of its inherent chemical vulnerabilities. We will delve into the principal degradation pathways—hydrolysis, thermal decomposition, and photolysis—and elucidate the scientific rationale behind the recommended storage protocols. Furthermore, this guide outlines detailed methodologies for assessing the stability of Methyl 4-nitro-1H-imidazole-5-carboxylate through forced degradation studies and validated stability-indicating analytical methods, in accordance with international regulatory standards.
Introduction: The Chemical Profile of Methyl 4-nitro-1H-imidazole-5-carboxylate
Methyl 4-nitro-1H-imidazole-5-carboxylate, with the molecular formula C₅H₅N₃O₄ and a molecular weight of 171.11 g/mol , is a heterocyclic compound featuring a nitro-substituted imidazole ring and a methyl ester functional group. Its utility as a building block in the synthesis of pharmacologically active molecules necessitates a thorough understanding of its stability profile. The presence of the nitroaromatic system, the imidazole ring, and the ester linkage bestows upon the molecule a specific reactivity that dictates its susceptibility to various environmental factors.
Multiple chemical suppliers recommend storing Methyl 4-nitro-1H-imidazole-5-carboxylate at temperatures between 2°C and 8°C, with some specifying 4°C[1][2][3]. This recommendation is a direct consequence of the compound's potential for degradation under ambient conditions. This guide will explore the chemical principles that underpin this critical storage requirement.
Fundamental Drivers of Instability: A Mechanistic Perspective
The stability of Methyl 4-nitro-1H-imidazole-5-carboxylate is primarily influenced by three key factors: temperature, moisture (and pH), and light. Each of these can initiate distinct degradation pathways, compromising the purity and integrity of the compound.
Thermal Degradation
The presence of the nitro group on the imidazole ring makes the molecule susceptible to thermal decomposition. At elevated temperatures, the C-NO₂ bond can undergo homolytic cleavage, initiating a cascade of reactions that can lead to the destruction of the imidazole ring[4]. Studies on similar nitroimidazole compounds have shown that thermal decomposition can begin at temperatures as low as 185–210 °C, with the release of oxidative products like NO₂[4]. While the decomposition of 1-methyl-4,5-dinitro-1H-imidazole starts at a higher temperature of around 250°C, it highlights the inherent thermal lability of such systems[5].
The recommended storage temperature of 2-8°C is therefore crucial to minimize the rate of thermal decomposition and preserve the long-term stability of the compound.
Hydrolytic Degradation
It is therefore imperative to store the compound in a dry environment and to avoid contact with acidic or basic substances to prevent hydrolytic degradation.
Photochemical Degradation
Nitroaromatic compounds are known to be photosensitive, and Methyl 4-nitro-1H-imidazole-5-carboxylate is no exception. Exposure to light, particularly in the ultraviolet (UV) region, can lead to photodegradation. The nitro group can absorb light energy, leading to the formation of excited states that can undergo various reactions, including rearrangement and the formation of degradation products[8]. Studies on other nitroimidazole antibiotics have shown that they can undergo direct photodegradation upon exposure to UV radiation[8]. The International Council for Harmonisation (ICH) guideline Q1B provides a framework for the photostability testing of new drug substances and products, which is highly relevant for this compound[9][10][11][12][13].
To ensure stability, Methyl 4-nitro-1H-imidazole-5-carboxylate should be stored in light-resistant containers.
Recommended Storage Conditions: A Synthesis of Scientific Principles
Based on the potential degradation pathways discussed, the following storage conditions are recommended to ensure the long-term stability of Methyl 4-nitro-1H-imidazole-5-carboxylate:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2°C to 8°C | To minimize thermal decomposition of the nitroimidazole ring. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | To prevent oxidative degradation. |
| Moisture | Dry environment | To prevent hydrolysis of the methyl ester group. |
| Light | Protected from light (e.g., amber vials) | To prevent photochemical degradation of the nitroaromatic system. |
| Container | Tightly sealed, non-reactive material | To prevent contamination and interaction with the container material. |
Stability Assessment: Experimental Protocols
A comprehensive assessment of the stability of Methyl 4-nitro-1H-imidazole-5-carboxylate involves both forced degradation studies and long-term stability testing under ICH-recommended conditions.
Forced Degradation Studies
Forced degradation, or stress testing, is performed to identify potential degradation products and to establish the intrinsic stability of the molecule. These studies are crucial for the development and validation of stability-indicating analytical methods[14][15][16][17].
Logical Flow of a Forced Degradation Study:
Forced Degradation Workflow. A systematic approach to understanding the compound's stability.
Experimental Protocol for Forced Degradation:
-
Acid Hydrolysis:
-
Dissolve the compound in a suitable solvent (e.g., acetonitrile/water).
-
Add an equal volume of 0.1 M hydrochloric acid.
-
Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours), sampling at each time point.
-
Neutralize the samples before analysis.
-
-
Base Hydrolysis:
-
Dissolve the compound in a suitable solvent.
-
Add an equal volume of 0.1 M sodium hydroxide.
-
Keep at room temperature, sampling at various time points (e.g., 30 min, 1, 2, 4 hours) due to the higher reactivity of esters under basic conditions.
-
Neutralize the samples before analysis.
-
-
Oxidative Degradation:
-
Dissolve the compound in a suitable solvent.
-
Add an equal volume of 3% hydrogen peroxide.
-
Keep at room temperature, sampling at various time points (e.g., 2, 4, 8, 24 hours).
-
-
Thermal Degradation:
-
Store the solid compound in a temperature-controlled oven at a temperature below its melting point (e.g., 80°C).
-
Sample at various time points (e.g., 1, 3, 7, 14 days).
-
-
Photostability Testing:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines[9][13].
-
A dark control sample should be stored under the same conditions to differentiate between thermal and photolytic degradation.
-
Long-Term and Accelerated Stability Testing
To establish a re-test period or shelf-life, long-term and accelerated stability studies should be conducted on at least one batch of the compound, packaged in a container that simulates the proposed storage and distribution system[18].
ICH Recommended Stability Testing Conditions:
| Study | Storage Condition | Minimum Duration |
| Long-Term | 5°C ± 3°C | 12 months |
| Accelerated | 25°C ± 2°C / 60% RH ± 5% RH | 6 months |
Testing should be performed at regular intervals (e.g., 0, 3, 6, 9, 12 months for long-term studies and 0, 3, 6 months for accelerated studies).
Stability-Indicating Analytical Method
A validated stability-indicating high-performance liquid chromatography (HPLC) method is essential for the accurate quantification of the parent compound and its degradation products.
Key Characteristics of a Stability-Indicating HPLC Method:
-
Specificity: The ability to resolve the peak of the active pharmaceutical ingredient (API) from all potential degradation products and impurities[19].
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Example HPLC Method Parameters (to be optimized):
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile and phosphate buffer (pH 3.0) in a gradient elution.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (determined by UV-Vis spectroscopy).
-
Column Temperature: 25°C
Workflow for Stability-Indicating Method Development and Validation:
HPLC Method Development and Validation. A systematic process for creating a reliable analytical tool.
Identification of Degradation Products
The identification of major degradation products is a critical aspect of stability testing. Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful technique for this purpose. By analyzing the mass-to-charge ratio (m/z) of the degradation products and their fragmentation patterns, their structures can be elucidated[20][21][22]. For unambiguous structure confirmation, isolation of the degradation products followed by nuclear magnetic resonance (NMR) spectroscopy may be necessary.
Conclusion
The stability of Methyl 4-nitro-1H-imidazole-5-carboxylate is a critical quality attribute that must be carefully managed to ensure its suitability for use in pharmaceutical research and development. This technical guide has outlined the principal degradation pathways—thermal, hydrolytic, and photolytic—and provided the scientific rationale for the recommended storage conditions of 2-8°C, protection from light and moisture, and storage in a tightly sealed container. The implementation of robust stability testing protocols, including forced degradation studies and long-term stability testing using a validated stability-indicating analytical method, is essential for ensuring the quality and integrity of this important chemical intermediate. By adhering to these guidelines, researchers and drug development professionals can be confident in the reliability of their starting materials, which is a fundamental prerequisite for the successful development of safe and effective medicines.
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Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation. (n.d.). PubMed. Retrieved from [Link]
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ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. (1998, January 1). European Medicines Agency. Retrieved from [Link]
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Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). ResolveMass. Retrieved from [Link]
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ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. (n.d.). IKEV. Retrieved from [Link]
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Q1B Photostability Testing of New Drug Substances and Products. (2018, August 24). U.S. Food and Drug Administration. Retrieved from [Link]
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ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998, January 1). European Medicines Agency. Retrieved from [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. Retrieved from [Link]
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Photostability testing theory and practice. (2021, July 28). Q1 Scientific. Retrieved from [Link]
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Forced Degradation Studies. (2016, December 14). MedCrave. Retrieved from [Link]
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HOW TO APPROACH A FORCED DEGRADATION STUDY. (2011, January). SGS. Retrieved from [Link]
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Optimized one-step synthesis and characterization of 1-methyl-4,5-dinitro-1H-imidazole. (n.d.). ResearchGate. Retrieved from [Link]
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Assessing Shelf Life Using Real-Time and Accelerated Stability Tests. (n.d.). BioProcess International. Retrieved from [Link]
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Kinetics Studies on the Hydrolysis Reactions of N-Heteroaryl-4(5)-nitroimidazoles. (2004, March 15). ETDEWEB. Retrieved from [Link]
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Long Term Stability Studyof Metronidazole Tablets. (n.d.). Scribd. Retrieved from [Link]
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Stability Indicating HPLC Method Development and Validation. (n.d.). SciSpace. Retrieved from [Link]
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Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020, November 1). LCGC International. Retrieved from [Link]
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Effects of pH on the biodegradation characteristics of thermophilic micro-aerobic digestion for sludge stabilization. (2019, March 14). National Institutes of Health. Retrieved from [Link]
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Accelerated Stability Assessment Programme. (n.d.). Tepnel Pharma Services Limited. Retrieved from [Link]
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CAS No. 20271-20-9, Methyl 4-nitro-1H-imidazole-5-carboxylate. (n.d.). 001CHEMICAL. Retrieved from [Link]
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Production of 4-nitroimidazole and its thermal stability. (n.d.). ResearchGate. Retrieved from [Link]
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Stability testing of existing active substances and related finished products. (2023, July 13). European Medicines Agency. Retrieved from [Link]
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Effects of ionic strength, temperature, and pH on degradation of selected antibiotics. (2008, February 11). PubMed. Retrieved from [Link]
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An Introduction to the Accelerated Stability Assessment Program (ASAP). (2017, August 15). C&EN. Retrieved from [Link]
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Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. (n.d.). MDPI. Retrieved from [Link]
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Effects of ionic strength, temperature, and pH on degradation of selected antibiotics. (2025, August 6). ResearchGate. Retrieved from [Link]
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Solvent analysis by TGA Influence of moisture using IsoStep™ DSC Determination of shelf life by TGA Purity determination by DS. (n.d.). Mettler Toledo. Retrieved from [Link]
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Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. (n.d.). Der Pharma Chemica. Retrieved from [Link]
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(PDF) Long Term Stability Study of Metronidazole Tablets. (2021, March 16). ResearchGate. Retrieved from [Link]
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N‐Heterocyclic Carbene/Carboxylic Acid Co‐Catalysis Enables Oxidative Esterification of Demanding Aldehydes/Enals, at Low Catalyst Loading. (n.d.). National Institutes of Health. Retrieved from [Link]
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Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]
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Separation of 1H-Imidazole-4-carboxylic acid, 5-methyl-, ethyl ester on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. (2022, May 4). Der Pharma Chemica. Retrieved from [Link]
-
Kinetics of Imidazole Catalyzed Ester Hydrolysis: Use of Buffer Dilutions to Determine Spontaneous Rate, Catalyzed Rate, and Reaction Order. (1982, October 1). Semantic Scholar. Retrieved from [Link]
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LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. (n.d.). National Institutes of Health. Retrieved from [Link]
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Liquid chromatography-mass spectrometry identification of imidacloprid photolysis products. (2025, August 6). ResearchGate. Retrieved from [Link]
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Dye degradation products identified using LC – MS. (n.d.). ResearchGate. Retrieved from [Link]
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Identification of the major photodegradant in metronidazole by LC-PDA-MS and its reveal in compendial methods. (2022, July 8). National Institutes of Health. Retrieved from [Link]
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MS(n) , LC-MS-TOF and LC-PDA studies for identification of new degradation impurities of bupropion. (n.d.). PubMed. Retrieved from [Link]
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(PDF) 1-Methyl-5-nitro-1H-imidazole. (2025, June 28). ResearchGate. Retrieved from [Link]
-
Effect of temperature and relative humidity on nitrazepam stability in solid state. (n.d.). PubMed. Retrieved from [Link]
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Methodological & Application
Application Note: A Step-by-Step Protocol for the Synthesis of Methyl 4-nitro-1H-imidazole-5-carboxylate
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of Methyl 4-nitro-1H-imidazole-5-carboxylate, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through a robust one-pot reaction involving the nitration of 1H-imidazole-4-carboxylic acid followed by an in-situ Fischer esterification. This guide is designed to offer researchers a reliable method, complete with mechanistic insights, safety protocols, and characterization guidelines to ensure both a successful synthesis and a high degree of product purity.
Introduction: The Scientific Context
Nitroimidazoles are a critical class of heterocyclic compounds, forming the core of numerous therapeutic agents known for their efficacy against anaerobic bacteria and protozoa. The target molecule, Methyl 4-nitro-1H-imidazole-5-carboxylate (CAS No. 20271-20-9), serves as a versatile intermediate for the elaboration of more complex molecular architectures. Its synthesis requires careful control over aggressive reaction conditions, specifically the nitration of an electron-deficient imidazole ring, followed by esterification.
The protocol detailed herein employs a one-pot methodology, which is both time- and resource-efficient. It begins with the nitration of commercially available 1H-imidazole-4-carboxylic acid using a nitrate salt in concentrated sulfuric acid. The highly acidic medium acts as a catalyst and solvent, facilitating the formation of the nitronium ion (NO₂⁺), the key electrophile. Subsequently, the addition of methanol to the same reaction vessel initiates an acid-catalyzed Fischer esterification to yield the desired methyl ester. This approach circumvents the need to isolate the intermediate 4-nitro-1H-imidazole-5-carboxylic acid, streamlining the workflow.
Reaction Scheme and Mechanism
Overall Transformation
The synthesis proceeds in two main stages within a single reaction vessel:
-
Nitration: An electrophilic aromatic substitution where the imidazole ring is nitrated at the 4-position.
-
Esterification: A Fischer esterification where the carboxylic acid is converted to its corresponding methyl ester.
Mechanistic Pathway: Causality of a Demanding Reaction
The imidazole ring is π-excessive, which would typically make it highly reactive towards electrophiles. However, the carboxylic acid group at the 5-position is strongly electron-withdrawing, deactivating the ring system. Furthermore, in the strongly acidic medium of concentrated sulfuric acid, the imidazole ring is protonated, further increasing its electron deficiency. These factors necessitate harsh nitrating conditions (high temperature and strong acid) to generate a sufficiently electrophilic nitrating agent, the nitronium ion (NO₂⁺), which is formed from the reaction between a nitrate source (like ammonium nitrate) and sulfuric acid.
The subsequent Fischer esterification is a classic acid-catalyzed nucleophilic acyl substitution.[1] The sulfuric acid, already present in the reaction mixture, protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[2] Methanol, acting as the nucleophile, then attacks this activated carbonyl, leading to a tetrahedral intermediate. A series of proton transfers and the elimination of a water molecule yield the final ester product.[2]
Materials and Equipment
| Reagents & Solvents | Grade | Supplier Example | CAS Number |
| 1H-Imidazole-4-carboxylic acid | ≥98% | Sigma-Aldrich | 1072-84-0 |
| Ammonium Nitrate (NH₄NO₃) | ACS Reagent, ≥98% | Fisher Scientific | 6484-52-2 |
| Sulfuric Acid (H₂SO₄), conc. | 95-98% | VWR | 7664-93-9 |
| Methanol (MeOH), anhydrous | ≥99.8% | Sigma-Aldrich | 67-56-1 |
| Deionized Water (H₂O) | - | - | 7732-18-5 |
| Ice | - | - | - |
| Equipment | Description |
| Three-neck round-bottom flask | 500 mL, with appropriate stoppers |
| Magnetic stirrer and stir bar | |
| Heating mantle with temperature control | |
| Thermometer | -20 to 150 °C range |
| Dropping funnel or powder funnel | For controlled addition of solids |
| Condenser | For reflux |
| Ice bath | |
| Buchner funnel and flask | For vacuum filtration |
| Filter paper | Whatman Grade 1 or equivalent |
| Standard laboratory glassware | Beakers, graduated cylinders, etc. |
| Personal Protective Equipment (PPE) | See Section 6 for details |
Detailed Step-by-Step Synthesis Protocol
This protocol is based on a reported one-pot procedure and is designed for a ~0.18 mole scale.
Reaction Setup and Nitration
-
Prepare the Acid Solution: In a well-ventilated chemical fume hood, place a magnetic stir bar into a 500 mL three-neck round-bottom flask. Carefully add 160 mL of concentrated sulfuric acid.
-
Dissolve Starting Material: Immerse the flask in an ice bath to cool the sulfuric acid. Once cooled, slowly and portion-wise add 20.0 g (0.18 mol) of 1H-imidazole-4-carboxylic acid to the stirring sulfuric acid. The dissolution is exothermic; maintain the temperature below 30 °C.
-
Heating and Nitrating Agent Addition: Once the starting material is fully dissolved, replace the ice bath with a heating mantle. Heat the solution to 100 °C.
-
Initiate Nitration: Once the temperature has stabilized at 100 °C, begin the slow, portion-wise addition of 45.0 g (0.56 mol) of ammonium nitrate.
-
Expert Insight: The addition of the nitrating agent is highly exothermic and will generate gas. Add the ammonium nitrate in small portions over at least 60-90 minutes to maintain control of the reaction temperature and minimize foaming.
-
-
Reaction Drive: After the addition is complete, maintain the reaction mixture at 100 °C with continuous stirring for 48 hours to ensure complete nitration.
In-Situ Esterification
-
Cooling: After the 48-hour nitration period, turn off the heating and allow the reaction mixture to cool to room temperature (approximately 20-25 °C).
-
Methanol Addition: Place the flask in an ice bath. Slowly and carefully add 60 mL of anhydrous methanol to the stirred reaction mixture. The addition is exothermic; maintain the internal temperature below 40 °C.
-
Esterification Drive: After the methanol has been added, remove the ice bath and attach a condenser to the flask. Heat the mixture to 60 °C and maintain this temperature with stirring for 24 hours.
Work-up and Purification
-
Precipitation: Prepare a large beaker (e.g., 2 L) containing approximately 1 kg of crushed ice and water.
-
Quenching: Once the esterification is complete, cool the reaction mixture to room temperature. Very slowly and carefully, pour the reaction mixture into the beaker of ice-water with vigorous stirring. This quenching step is highly exothermic.
-
Expert Insight: Pouring the acid mixture into ice is a critical safety step. The large volume of ice absorbs the heat of dilution. Never add water to the concentrated acid mixture.
-
-
Product Isolation: A fine white to pale yellow solid of the desired product should precipitate. Allow the slurry to stir in the ice bath for 30-60 minutes to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral (test with pH paper). This removes any residual acid.
-
Drying: Dry the product under vacuum at 40-50 °C to a constant weight.
Characterization
The final product, Methyl 4-nitro-1H-imidazole-5-carboxylate, should be a white to pale yellow solid.
| Property | Value |
| Molecular Formula | C₅H₅N₃O₄ |
| Molecular Weight | 171.11 g/mol |
| Appearance | White to pale yellow solid |
| Purity (Typical) | ≥98% (by HPLC) |
Expected Spectroscopic Data (based on analogs):
-
¹H NMR (DMSO-d₆): Expect a singlet for the imidazole C2-H proton (δ ~8.0-8.5 ppm), a singlet for the methyl ester protons (δ ~3.8-4.0 ppm), and a broad singlet for the N-H proton.
-
¹³C NMR (DMSO-d₆): Expect signals for the ester carbonyl (δ ~160-165 ppm), the imidazole carbons, and the methyl carbon (δ ~52-55 ppm).
Safety and Hazard Management
This synthesis involves highly corrosive, oxidizing, and exothermic steps. Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical splash goggles, a face shield, and heavy-duty acid-resistant gloves (e.g., butyl rubber).
-
Fume Hood: All steps of this procedure MUST be performed in a certified chemical fume hood to avoid inhalation of corrosive vapors and nitrogen oxides.
-
Nitric Acid/Nitrating Mixtures: Concentrated sulfuric acid and nitrating mixtures are extremely corrosive and are strong oxidizing agents. They can cause severe burns upon contact and can react violently with organic materials. Avoid contact with skin, eyes, and clothing.
-
Exothermic Reactions: The dissolution of reagents in sulfuric acid, the addition of the nitrating agent, and the final quenching in ice-water are all highly exothermic. Proceed slowly and with adequate cooling to maintain control.
-
Spill Management: Have a spill kit rated for acids readily available. Spills should be neutralized with sodium bicarbonate before cleanup.
-
Waste Disposal: The acidic filtrate from the work-up is hazardous waste. It should be carefully neutralized with a base (e.g., sodium carbonate or sodium hydroxide) under cooling before being disposed of according to institutional guidelines.
Workflow and Logic Diagrams
Synthesis Workflow
Caption: One-pot synthesis workflow for Methyl 4-nitro-1H-imidazole-5-carboxylate.
Mechanism Relationship Diagram
Caption: Key mechanistic stages in the one-pot synthesis.
References
-
Hakmaoui, Y., Asserne, F., El Haib, A., El Ajlaoui, R., Abouricha, S., & Rakib, E. M. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. Available at: [Link]
-
Master of Chemistry. (2022). Carboxylic Acid to Ester Under Acidic Conditions (Fischer Esterification). Retrieved from [Link]
-
Wikipedia. (2023). Fischer–Speier esterification. Retrieved from [Link]
-
University of Washington, Environmental Health & Safety. (n.d.). Nitric Acid Safety. Retrieved from [Link]
-
The Safety Master. (2024). Handling Nitric Acid: Best Practices for Corrosive Chemical Management. Retrieved from [Link]
Sources
Application Notes & Protocols: Methyl 4-nitro-1H-imidazole-5-carboxylate as a Versatile Precursor in Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of Methyl 4-nitro-1H-imidazole-5-carboxylate as a pivotal precursor in modern organic synthesis. The strategic positioning of the nitro, methyl ester, and reactive imidazole core functionalities makes this molecule a highly versatile building block for the synthesis of a diverse array of heterocyclic compounds, particularly those with significant potential in medicinal chemistry and drug development. We will delve into the key transformations of this precursor, including N-alkylation of the imidazole ring, reduction of the nitro group to a primary amine, and functionalization of the carboxylate group via hydrolysis and subsequent amidation. Each section will provide not only detailed, step-by-step protocols but also the underlying mechanistic principles and the rationale for experimental choices, empowering researchers to effectively utilize this precursor in their synthetic endeavors.
Introduction: The Strategic Importance of Methyl 4-nitro-1H-imidazole-5-carboxylate
The nitroimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous antibacterial and antiprotozoal drugs.[1] The potent biological activity of these compounds is often attributed to the reductive activation of the nitro group within anaerobic organisms, leading to the generation of cytotoxic radical species that damage microbial DNA.[1] Methyl 4-nitro-1H-imidazole-5-carboxylate (CAS No. 20271-20-9) emerges as a particularly valuable starting material due to its trifunctional nature:
-
The Imidazole Core: A key pharmacophore, the imidazole ring possesses two nitrogen atoms, one of which (N-1) is readily amenable to substitution, allowing for the introduction of diverse side chains to modulate pharmacokinetic and pharmacodynamic properties.
-
The Nitro Group: This powerful electron-withdrawing group activates the imidazole ring for certain nucleophilic substitutions and, more importantly, can be chemically reduced to a primary amine. This amine then serves as a handle for a vast array of subsequent chemical modifications.
-
The Methyl Ester: The carboxylate functionality at the 5-position provides another point for diversification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a library of amide derivatives.
This guide will systematically explore the synthetic utility of these three key functional groups.
Synthesis of the Precursor: Methyl 4-nitro-1H-imidazole-5-carboxylate
A fundamental understanding of the precursor's synthesis is beneficial. A common method involves the nitration of 1H-imidazole-4-carboxylic acid followed by esterification.
Protocol 2.1: Synthesis of Methyl 4-nitro-1H-imidazole-5-carboxylate
This protocol is adapted from established procedures for the nitration and esterification of imidazole carboxylic acids.[2]
Reaction Scheme:
Figure 1: Synthesis of the precursor.
Materials:
-
1H-Imidazole-4-carboxylic acid
-
Ammonium nitrate
-
Concentrated sulfuric acid
-
Methanol
-
Ice
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a heating mantle, cautiously add 160 mL of concentrated sulfuric acid.
-
While stirring, add 20.0 g (0.18 mol) of 1H-imidazole-4-carboxylic acid to the sulfuric acid.
-
Carefully add 45.0 g (0.56 mol) of ammonium nitrate in small portions, ensuring the temperature does not exceed 100°C.
-
Heat the reaction mixture to 100°C and maintain this temperature with continuous stirring for 48 hours.
-
After 48 hours, cool the mixture to room temperature.
-
Slowly add 60 mL of methanol to the reaction mixture while stirring.
-
Warm the solution to 60°C and continue stirring for an additional 24 hours.
-
Cool the reaction mixture and carefully pour it into a beaker containing 500 g of crushed ice.
-
A fine white precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the solid in a vacuum oven to yield Methyl 4-nitro-1H-imidazole-5-carboxylate.
Key Synthetic Transformations and Protocols
The true power of Methyl 4-nitro-1H-imidazole-5-carboxylate lies in its capacity to undergo a variety of chemical transformations at its three key functional sites.
N-Alkylation of the Imidazole Ring
The N-1 position of the imidazole ring is nucleophilic and can be readily alkylated to introduce a wide range of substituents. This is a common strategy in medicinal chemistry to modulate the lipophilicity and metabolic stability of drug candidates.
Mechanism Insight: The reaction proceeds via a standard SN2 mechanism. A base is used to deprotonate the N-1 position of the imidazole, generating a more nucleophilic imidazolate anion, which then attacks the alkyl halide. For 4-nitroimidazoles, alkylation is regioselectively favored at the N-1 position.
References
Application Note & Protocols: Experimental Setup for the Nitration of Imidazole Derivatives
Executive Summary
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for the nitration of imidazole derivatives. Nitroimidazoles are a cornerstone in medicinal chemistry, forming the active core of numerous antibacterial and antiprotozoal drugs.[1] However, their synthesis via electrophilic nitration presents significant challenges, primarily concerning regioselectivity and operational safety. This guide moves beyond simple procedural lists to explain the underlying chemical principles, offering field-proven insights into making informed experimental choices. We present detailed, self-validating protocols, robust safety procedures, and characterization guidelines to ensure reproducible and safe synthesis of these vital compounds.
The Mechanistic & Regioselectivity Challenge
The nitration of imidazole is a classic electrophilic aromatic substitution reaction. The active electrophile, the nitronium ion (NO₂⁺), is typically generated in situ from a mixture of strong acids.[2][3][4] The core challenge arises from the imidazole ring's structure, which offers two primary sites for substitution: the C4 and C5 positions.
The final position of the nitro group is dictated by a delicate interplay of electronic and steric factors, as well as the reaction conditions.[5]
-
Electronic Effects: The two nitrogen atoms in the ring direct the incoming electrophile. Substituents already present on the ring can further activate or deactivate certain positions.
-
Steric Hindrance: Bulky substituents at the C2 position, for example, can sterically hinder attack at the adjacent C4/C5 positions, influencing the isomeric ratio of the product.
-
Reaction Medium: The choice of nitrating agent and solvent system can dramatically alter the outcome. For instance, nitration in a mixture of nitric and sulfuric acid typically yields 4-nitroimidazole derivatives, whereas using nitric acid in acetic anhydride can favor the formation of 5-nitroimidazole derivatives.[6][7]
Caption: Logical relationship of factors controlling nitration regioselectivity.
Critical Safety Protocols for Nitration Reactions
WARNING: Nitration reactions are highly exothermic and can pose significant explosion and corrosion hazards. A thorough risk assessment must be conducted before any experiment.[8][9]
-
Personal Protective Equipment (PPE): At a minimum, acid-resistant gloves, chemical splash goggles, a face shield, and a chemical-resistant lab coat are mandatory.[8]
-
Engineering Controls: All operations must be performed inside a certified chemical fume hood with adequate ventilation to manage toxic fumes (e.g., nitrogen dioxide).[8] An emergency eyewash and shower station must be immediately accessible.[8]
-
Reagent Handling:
-
Always add acid to water or other reagents slowly and in a controlled manner, never the reverse.
-
Prepare nitrating mixtures (e.g., mixed acid) by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath. This is a highly exothermic process.[9]
-
-
Thermal Management: Most nitration reactions are highly exothermic.[9] The reaction vessel must be immersed in an ice/water or ice/salt bath to maintain the specified temperature. A thermometer should be used to monitor the internal temperature continuously. A runaway reaction can lead to violent decomposition.
-
Quenching & Work-up: The reaction must be quenched by slowly and carefully pouring the reaction mixture onto a large volume of crushed ice with vigorous stirring.[10] This dissipates heat and dilutes the corrosive acid mixture.
-
Waste Disposal: All waste, including aqueous acidic layers and solvent washes, must be collected and disposed of as hazardous waste according to institutional guidelines.
Comparative Analysis of Common Nitrating Systems
The choice of nitrating system is the most critical parameter in achieving the desired product. The table below summarizes the characteristics of the most common systems used for imidazole nitration.
| Nitrating System | Typical Conditions | Target Product | Advantages | Disadvantages & Safety Concerns |
| HNO₃ / H₂SO₄ | 0 - 100 °C | 4-Nitro or 4,5-Dinitro derivatives[11][12][13] | Potent, effective for deactivated rings, well-established. | Highly corrosive and oxidizing; reactions are very exothermic and require strict temperature control; can lead to over-nitration.[1][14] |
| HNO₃ / Acetic Anhydride | 0 - 25 °C | Tends to favor 5-Nitro derivatives[6][7] | Milder than mixed acid, can offer different regioselectivity. | Can form explosive acetyl nitrate in situ; requires careful temperature control. |
| KNO₃ / H₂SO₄ | 25 - 140 °C | 4(5)-Nitro derivatives | Avoids handling fuming nitric acid; allows for precise stoichiometry. | High temperatures may be required; reaction can still be strongly exothermic upon mixing.[14] |
| Nitronium Salts (e.g., NO₂BF₄) | Low Temperature | Can offer unique regioselectivity | Non-acidic conditions, can be used for sensitive substrates. | Reagents are expensive and moisture-sensitive.[15] |
Experimental Protocols
Protocol 1: Synthesis of 4(5)-Nitroimidazole via Mixed Acid Nitration
This protocol describes a standard method for nitrating the parent imidazole ring, which typically yields a mixture of 4-nitro and 5-nitroimidazole, often isolated as a single product due to tautomerism.
Materials:
-
Imidazole
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Crushed Ice
-
Ammonium Hydroxide (concentrated)
-
Deionized Water
Procedure:
-
Reactor Setup: Place a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel in an ice/salt bath.
-
Imidazole Sulfonation: To the flask, add concentrated sulfuric acid. Cool the acid to 0-5 °C. While maintaining this temperature, add imidazole in small portions. The imidazole will react to form the disulfuric imidazole salt.[11][12]
-
Preparation of Nitrating Mixture: In a separate beaker cooled in an ice bath, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid. Allow the mixture to cool.
-
Nitration: Slowly add the cold nitrating mixture to the stirred imidazole salt solution via the dropping funnel. Crucial: Maintain the internal reaction temperature between 55-65 °C.[12] The rate of addition should be adjusted to prevent the temperature from exceeding this range.
-
Reaction Completion: After the addition is complete, continue stirring the mixture at the reaction temperature for 2-3 hours.[12] Monitor the reaction by TLC if a suitable method is available.
-
Quenching: Fill a large beaker with a substantial amount of crushed ice (at least 10 times the volume of the reaction mixture). While stirring the ice vigorously, slowly and carefully pour the reaction mixture into the beaker.[10]
-
Neutralization & Precipitation: A solid product may precipitate upon quenching. If not, slowly add concentrated ammonium hydroxide to the cold aqueous mixture to neutralize the acid until the pH is approximately 7-8. This will precipitate the nitroimidazole product.
-
Isolation & Purification: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with several portions of cold deionized water until the filtrate is neutral.[10] Dry the product under vacuum. Recrystallization from water or an ethanol/water mixture can be performed for further purification.
Caption: Experimental workflow for the synthesis of 4(5)-nitroimidazole.
Protocol 2: Synthesis of 2-Methyl-4(5)-nitroimidazole
This protocol is a common starting point for the synthesis of important pharmaceuticals like metronidazole.[1]
Materials:
-
2-Methylimidazole
-
Concentrated Sulfuric Acid (95-98%)
-
Concentrated Nitric Acid (65-70%)
-
Urea (optional, to suppress nitrous acid formation)
-
Sodium Carbonate or Ammonia solution
-
Crushed Ice
Procedure:
-
Reagent Charging: In a reactor equipped as described in Protocol 1, add concentrated sulfuric acid and cool to below 10 °C in an ice bath.
-
Substrate Addition: Slowly add 2-methylimidazole to the cold sulfuric acid. A significant exotherm will be observed; control the addition rate to keep the temperature below 30 °C.[14]
-
Nitration: Once the substrate is fully dissolved and the solution is cool, begin the dropwise addition of concentrated nitric acid. The temperature should be carefully controlled. Different procedures call for different temperatures, ranging from 40 °C to as high as 100 °C, depending on the desired reaction rate and scale.[1][14] A common industrial approach involves heating to 70 °C, slowly adding nitric acid, and then maintaining the temperature at 100 °C for several hours.[14]
-
Reaction Monitoring: Hold the reaction mixture at the target temperature for the specified time (e.g., 4-5 hours).[14] The reaction progress can be monitored by TLC (e.g., using ethyl acetate/hexane as eluent).
-
Work-up: Cool the reaction mixture to room temperature and then quench it by pouring it onto a large volume of crushed ice.
-
Isolation: Neutralize the acidic solution with a base such as sodium carbonate solution or aqueous ammonia until the pH is ~3.[14] The product, 2-methyl-4(5)-nitroimidazole, will precipitate.
-
Purification: Filter the solid, wash extensively with cold water, and dry. The yield for this process is typically in the range of 70-80%.[14]
Product Characterization
Unambiguous characterization of the final product is essential to confirm its identity, purity, and isomeric composition.
-
¹H NMR Spectroscopy: This is the primary tool for structural elucidation. The chemical shifts of the protons on the imidazole ring are highly diagnostic. For example, in DMSO-d₆, the remaining ring proton of nitroimidazole typically appears as a singlet. The N-H proton is often observed as a broad singlet at a very downfield chemical shift (>12 ppm).[16] The integration of signals corresponding to substituents provides further structural confirmation.[17]
-
¹³C NMR Spectroscopy: Provides information on the carbon skeleton. The carbon atom attached to the nitro group (C4 or C5) will experience a significant downfield shift.[18]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product. Techniques like GC-MS can also be used to assess purity and separate isomers.[19]
-
Melting Point: A sharp melting point is a good indicator of purity. Comparison with literature values can help confirm the identity of the product. For example, 2-methyl-5-nitroimidazole has a reported melting point of 252-254 °C.[1]
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Insufficiently strong nitrating conditions; Reaction temperature too low; Incomplete reaction. | Increase reaction temperature or time; Use a stronger nitrating agent (e.g., increase H₂SO₄ ratio); Confirm substrate purity. |
| Over-nitration (Dinitro product) | Reaction temperature too high; Reaction time too long; Nitrating agent too concentrated. | Reduce reaction temperature and time; Use a milder nitrating agent; Carefully control the stoichiometry of the nitrating agent.[12] |
| Incorrect Isomer Formed | The chosen nitrating system favors the undesired isomer. | Consult the literature (see Table 1) to select a different nitrating system known to produce the desired regiochemistry (e.g., switch from HNO₃/H₂SO₄ to HNO₃/Ac₂O).[6] |
| Runaway Reaction | Poor temperature control; Rate of addition of reagents too fast; Insufficient cooling. | IMMEDIATE ACTION: Stop reagent addition, apply emergency cooling. PREVENTION: Ensure adequate cooling capacity, add reagents slowly while monitoring internal temperature, do not exceed recommended scale without a process safety review.[8] |
References
-
Hakmaoui, Y., Asserne, F., El Haib, A., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]
-
ResearchGate. (n.d.). Preparation of 4,5-nitroimidazole. Retrieved from [Link]
-
YouTube. (2024). Nitration reaction safety. Retrieved from [Link]
-
ACS Publications. (n.d.). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. Organic Process Research & Development. Retrieved from [Link]
-
ResearchGate. (n.d.). Production of 4-nitroimidazole and its thermal stability. Retrieved from [Link]
-
Korenyako, A.V., et al. (n.d.). Design and synthesis of 4-nitroimidazole derivatives with potential antitubercular activity. Pharmaceutical Chemistry Journal. Retrieved from [Link]
- Google Patents. (n.d.). WO2007134187A2 - Processes for nitration of n-substituted imidazoles.
-
Patsnap. (n.d.). Processes for nitration of N-substituted imidazoles - Eureka. Retrieved from [Link]
- Google Patents. (n.d.). US3487087A - Nitration of imidazoles.
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Semantic Scholar. (1970). Nitration of imidazoles with various nitrating agents. Retrieved from [Link]
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University of Washington. (n.d.). NITRIC ACID SAFETY. Retrieved from [Link]
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Asian Journal of Chemistry. (2010). Regioselectivity for Nitrochlorobenzene Preparation Over Imidazolium Ionic Liquids Media Using Nitric Acid. Retrieved from [Link]
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CORE. (n.d.). Experimental Comparison of 2-methylimidazole Nitration by Nitric Acid and Nitrate Salts of Alkali Metals. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-Methyl-4/5-nitroimidazole derivatives as antibacterial.... Retrieved from [Link]
-
ACS Publications. (n.d.). 1-Substitution in 2-methyl-4(5)-nitroimidazole. I. Synthesis of compounds with potential antitrichomonal activity. Journal of Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?. Retrieved from [Link]
-
JOCPR. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Retrieved from [Link]
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Chem Eazy. (n.d.). Characteristic Reactions of Imidazole. Retrieved from [Link]
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National Academic Digital Library of Ethiopia. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. Retrieved from [Link]
-
ResearchGate. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Retrieved from [Link]
-
PMC - NIH. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved from [Link]
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YouTube. (2022). Mechanism of Nitration: Electrophilic Substitution Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
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Royal Society of Chemistry. (2012). Supporting information Cyclization of o-Phenylenediamines by CO2 in the presence of H2 to the Synthesis of Benzimidazoles. Retrieved from [Link]
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PubMed. (n.d.). Application of nuclear magnetic resonance spectroscopy for quantitative analysis of miconazole, metronidazole and sulfamethoxazole in pharmaceutical and urine samples. Retrieved from [Link]
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BFR. (n.d.). DETERMINATION OF NITROIMIDAZOLES USING GC/MS, GC/NCI AND GC/MS/MS. Retrieved from [Link]
-
ResearchGate. (n.d.). Application of nuclear magnetic resonance spectroscopy for quantitative analysis of miconazole, metronidazole and sulfamethoxazole in pharmaceutical and urine samples | Request PDF. Retrieved from [Link]
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Application of Methyl 1-methyl-4-nitro-1H-imidazole-5-carboxylate in the Synthesis of 7-Methylxanthine
Introduction
Heteroxanthines, a prominent class of purine alkaloids, form the structural core of numerous biologically active compounds, including well-known stimulants like caffeine and theophylline. Their diverse pharmacological activities have rendered them "privileged structures" in medicinal chemistry, driving continuous efforts to develop novel synthetic routes for their derivatives.[1][2] 7-Methylxanthine, a key metabolite of caffeine and theobromine, has garnered significant interest for its potential therapeutic applications, including in the management of myopia.[3] This application note provides a detailed guide for the synthesis of 7-methylxanthine from a readily accessible imidazole precursor, Methyl 1-methyl-4-nitro-1H-imidazole-5-carboxylate.
The synthetic strategy presented herein is a convergent approach that builds the pyrimidine ring onto a pre-functionalized imidazole core. This method, drawing principles from the classical Traube purine synthesis, offers a versatile platform for accessing a variety of substituted xanthines.[4][5] The synthesis proceeds through three key stages: reduction of the nitro group, conversion of the ester to a carboxamide, and subsequent cyclocondensation to form the bicyclic purine system.
Synthetic Strategy Overview
The overall synthetic workflow for the preparation of 7-methylxanthine from Methyl 1-methyl-4-nitro-1H-imidazole-5-carboxylate is depicted below. The process begins with the selective reduction of the nitro group to an amine, followed by the conversion of the methyl ester to a primary amide, and concludes with the cyclization of the resulting intermediate with urea to construct the pyrimidine ring of the xanthine core.
Caption: Overall workflow for the synthesis of 7-Methylxanthine.
Mechanistic Insights
The core of this synthetic route lies in the formation of the purine ring system. After the initial reduction and amidation steps, the key transformation is the cyclization of 4-Amino-1-methyl-1H-imidazole-5-carboxamide with urea. This reaction is a classic example of a condensation reaction to form a heterocyclic ring. The mechanism involves the nucleophilic attack of the amino groups of the imidazole derivative on the carbonyl carbon of urea, followed by the elimination of ammonia to form the stable, aromatic xanthine ring.
Caption: Simplified mechanism of the cyclization step.
Experimental Protocols
This section provides detailed, step-by-step procedures for the synthesis of 7-methylxanthine from Methyl 1-methyl-4-nitro-1H-imidazole-5-carboxylate.
Step 1: Synthesis of Methyl 4-amino-1-methyl-1H-imidazole-5-carboxylate
This step involves the selective reduction of the nitro group of the starting material to an amino group via catalytic hydrogenation.
Materials:
-
Methyl 1-methyl-4-nitro-1H-imidazole-5-carboxylate
-
Methanol (MeOH)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
In a suitable hydrogenation vessel, dissolve Methyl 1-methyl-4-nitro-1H-imidazole-5-carboxylate (1.0 eq) in methanol.
-
Carefully add 10% Palladium on carbon (0.1 eq by weight) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is completely consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the filter cake with methanol.
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude Methyl 4-amino-1-methyl-1H-imidazole-5-carboxylate. This product is often used in the next step without further purification.
Step 2: Synthesis of 4-Amino-1-methyl-1H-imidazole-5-carboxamide
This step converts the methyl ester intermediate into the corresponding primary carboxamide, which is more reactive in the subsequent cyclization.
Materials:
-
Crude Methyl 4-amino-1-methyl-1H-imidazole-5-carboxylate
-
Methanolic ammonia (7N solution)
Procedure:
-
Place the crude Methyl 4-amino-1-methyl-1H-imidazole-5-carboxylate from Step 1 in a sealed pressure vessel.
-
Add a 7N solution of ammonia in methanol.
-
Seal the vessel tightly and heat the mixture with stirring.
-
Maintain the temperature and monitor the reaction by TLC or HPLC until the ester is fully converted to the amide.
-
After completion, cool the reaction vessel to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
The resulting crude 4-Amino-1-methyl-1H-imidazole-5-carboxamide can be purified by recrystallization or used directly in the next step.
Step 3: Synthesis of 7-Methylxanthine
This final step involves the cyclocondensation of the amino-imidazole carboxamide with urea to form the pyrimidine ring of the xanthine structure.
Materials:
-
4-Amino-1-methyl-1H-imidazole-5-carboxamide
-
Urea
-
High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF) or diphenyl ether)
Procedure:
-
Combine 4-Amino-1-methyl-1H-imidazole-5-carboxamide (1.0 eq) and urea (2.0-3.0 eq) in a round-bottom flask equipped with a reflux condenser.
-
Add a high-boiling point solvent to the flask.
-
Heat the reaction mixture to a high temperature (typically 180-200 °C) with stirring.
-
Maintain the temperature and monitor the progress of the reaction by TLC or HPLC. The reaction involves the evolution of ammonia gas.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
The product, 7-methylxanthine, often precipitates from the reaction mixture upon cooling.
-
Collect the solid product by filtration.
-
Wash the collected solid with a suitable solvent (e.g., ethanol or acetone) to remove impurities.
-
The crude 7-methylxanthine can be further purified by recrystallization from water or an appropriate organic solvent.
Data Summary
The following table summarizes the key parameters for each step of the synthesis. Note that yields are indicative and may vary based on reaction scale and purity of reagents.
| Step | Reaction | Key Reagents | Typical Temperature | Typical Time | Expected Yield |
| 1 | Nitro Group Reduction | Pd/C, H₂ | Room Temperature | 2-6 hours | >90% (crude) |
| 2 | Amidation | Methanolic Ammonia | 80-100 °C | 12-24 hours | 70-85% |
| 3 | Cyclization | Urea | 180-200 °C | 4-8 hours | 60-75% |
Conclusion
The described synthetic route provides a robust and reliable method for the preparation of 7-methylxanthine from Methyl 1-methyl-4-nitro-1H-imidazole-5-carboxylate. This multi-step synthesis is based on well-established chemical transformations and offers a versatile platform for the synthesis of other heteroxanthine derivatives by modifying the starting imidazole or the cyclizing agent. The protocols provided herein are intended to serve as a foundational guide for researchers in the fields of medicinal chemistry and drug development.
References
-
Traube, W. (1900). Der synthetische Aufbau der Harnsäure, des Xanthins, Theobromins, Theophyllins und Caffeïns aus der Cyanessigsäure. Berichte der deutschen chemischen Gesellschaft, 33(3), 3035-3056. [Link]
-
Costante, R., et al. (2015). Xanthine-derived compounds as potent DPP-4 inhibitors. Journal of Medicinal Chemistry, 58(15), 6041-6053. [Link]
-
Shejul, P. B., et al. (2008). Synthesis of Xanthine Derivatives by Ring Closure Reaction. Asian Journal of Chemistry, 20(7), 5441-5446. [Link]
-
Hosmane, R. S., Bhan, A., & Rauser, M. E. (1986). A Facile Synthesis of 1-Substituted-4-nitroimidazole-5-carboxamides. Heterocycles, 24(10), 2743-2748. [Link]
-
Lister, J. H. (1971). Purines. Wiley. [Link]
-
Mock, M. R., & Summers, R. M. (2023). Mixed culture biocatalytic production of the high-value biochemical 7-methylxanthine. Journal of Industrial Microbiology & Biotechnology, 50(1), kuad001. [Link]
-
Subramanian, M., et al. (2020). Production of 7-methylxanthine from Theobromine by Metabolically Engineered E. coli. International Journal of Chemical and Pharmaceutical Engineering, 14(9), 282-288. [Link]
-
Jones, W. H., Pines, S. H., & Sletzinger, M. (1973). The selective catalytic hydrogenation of 2-(4-nitrophenyl)-4(5)-nitroimidazole. Annals of the New York Academy of Sciences, 214, 150-157. [Link]
-
Hayallah, A. M., et al. (2002). 8-Substituted xanthine derivatives as novel adenosine receptor antagonists. Bioorganic & Medicinal Chemistry, 10(12), 3977-3987. [Link]
-
PubChem Compound Summary for CID 68374, 7-Methylxanthine. National Center for Biotechnology Information. [Link]
-
Trier, K., et al. (2002). 7-Methylxanthine in the treatment of myopia. Ophthalmic and Physiological Optics, 22(4), 349-351. [Link]
-
PubChem Compound Summary for CID 245313, 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid. National Center for Biotechnology Information. [Link]
Sources
- 1. Progress in Methylxanthine Biosynthesis: Insights into Pathways and Engineering Strategies [mdpi.com]
- 2. Engineered Pseudomonas putida monoculture system for green synthesis of 7-methylxanthine - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Mixed culture biocatalytic production of the high-value biochemical 7-methylxanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Protocol for the purification of Methyl 4-nitro-1H-imidazole-5-carboxylate by recrystallization.
An Application Note and Protocol for the Purification of Methyl 4-nitro-1H-imidazole-5-carboxylate by Recrystallization
Authored by a Senior Application Scientist
Introduction
Methyl 4-nitro-1H-imidazole-5-carboxylate is a key heterocyclic building block in medicinal chemistry and drug development. The nitroimidazole scaffold is present in numerous therapeutic agents, valued for its diverse biological activities[1][2]. The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, lower yields of the final active pharmaceutical ingredient (API), and introduce potential toxicological risks. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of Methyl 4-nitro-1H-imidazole-5-carboxylate by recrystallization, grounded in the principles of solubility and crystal lattice formation. The protocol is designed for researchers, scientists, and drug development professionals to obtain a high-purity crystalline product suitable for downstream applications.
Scientific Principles of Recrystallization
Recrystallization is based on the differential solubility of a compound and its impurities in a given solvent or solvent system. An ideal recrystallization solvent should exhibit the following characteristics:
-
The compound of interest should be highly soluble at the solvent's boiling point and sparingly soluble at low temperatures (e.g., room temperature or 0-4 °C).
-
Impurities should either be completely soluble or completely insoluble in the solvent at all temperatures.
-
The solvent should not react with the compound being purified.
-
The solvent should be volatile enough to be easily removed from the purified crystals.
This protocol will first address the critical step of solvent selection before detailing the recrystallization procedure itself. Given the polar nature of the imidazole ring and the nitro group, combined with the ester functionality, moderately polar solvents such as alcohols (methanol, ethanol) or ethyl acetate are logical starting points.
Materials and Equipment
Materials:
-
Crude Methyl 4-nitro-1H-imidazole-5-carboxylate
-
Reagent-grade solvents for screening (e.g., methanol, ethanol, isopropanol, ethyl acetate, toluene, acetone, water)
-
Activated charcoal (decolorizing carbon), if needed
-
Celatom® or filter aid, if needed
Equipment:
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bars
-
Condenser (Allihn or Graham)
-
Buchner funnel and flask
-
Vacuum source (aspirator or pump)
-
Filter paper (sized to the Buchner funnel)
-
Glass funnel
-
Watch glass
-
Spatula
-
Drying oven or vacuum desiccator
-
Melting point apparatus
Protocol Part 1: Solvent System Selection
The success of this purification hinges on the selection of an appropriate solvent. The following is a systematic approach to identify a suitable solvent for Methyl 4-nitro-1H-imidazole-5-carboxylate.
Step-by-Step Solvent Screening:
-
Initial Solubility Testing:
-
Place approximately 20-30 mg of the crude compound into several small test tubes.
-
To each test tube, add a different potential solvent (e.g., ethanol, methanol, ethyl acetate, water) dropwise at room temperature, vortexing after each addition.
-
Observe the solubility. The ideal solvent will not dissolve the compound at room temperature.
-
-
Hot Solubility Testing:
-
For solvents in which the compound was insoluble at room temperature, gently heat the test tube in a water bath while adding more solvent in small portions.
-
The target is to find a solvent that completely dissolves the compound near the solvent's boiling point.
-
-
Cooling and Crystal Formation:
-
Once a clear, saturated solution is obtained at high temperature, allow the test tube to cool slowly to room temperature.
-
If crystal formation is not observed, gently scratch the inside of the test tube with a glass rod or place it in an ice bath.
-
A good solvent will yield a significant amount of crystalline solid upon cooling.
-
For the purposes of this protocol, ethanol is selected as a suitable solvent, as it is a common and effective choice for many moderately polar organic compounds. If ethanol proves suboptimal, a mixed solvent system (e.g., ethanol/water) can be investigated.
Protocol Part 2: Recrystallization of Methyl 4-nitro-1H-imidazole-5-carboxylate
This protocol assumes ethanol is the chosen solvent. Adjust volumes and temperatures accordingly if a different solvent is used.
Quantitative Parameters
| Parameter | Recommended Value | Rationale |
| Solvent | Ethanol | Good balance of polarity; dissolves the compound when hot and has low solubility when cold. |
| Solvent-to-Solute Ratio | ~10-20 mL of ethanol per gram of crude product | Ensures complete dissolution at boiling point without excessive dilution, which would lower recovery yield. This should be optimized based on the screening results. |
| Dissolution Temperature | Boiling point of ethanol (~78 °C) | Maximizes solubility of the target compound. |
| Cooling Protocol | Slow cooling to room temperature, followed by 1 hour in an ice bath (0-4 °C) | Slow cooling promotes the formation of larger, purer crystals. The ice bath maximizes the yield of the precipitate. |
Step-by-Step Recrystallization Procedure
-
Dissolution of the Crude Product:
-
Place the crude Methyl 4-nitro-1H-imidazole-5-carboxylate into an appropriately sized Erlenmeyer flask.
-
Add a magnetic stir bar and the calculated amount of ethanol.
-
Fit a condenser to the top of the flask to prevent solvent loss.
-
Heat the mixture on a hot plate with stirring until the solvent begins to boil gently.
-
If the solid has not completely dissolved, add small additional portions of hot ethanol until a clear solution is obtained. Avoid adding a large excess of solvent.
-
-
(Optional) Decolorization:
-
If the hot solution is colored due to impurities, remove it from the heat source and allow it to cool slightly.
-
Add a small amount of activated charcoal (approximately 1-2% of the solute's weight) to the solution.
-
Reheat the mixture to boiling for 5-10 minutes. The charcoal will adsorb colored impurities.
-
-
Hot Filtration:
-
This step is necessary if activated charcoal was used or if there are insoluble impurities.
-
Preheat a separate Erlenmeyer flask and a glass funnel. Place a fluted filter paper in the funnel.
-
Quickly pour the hot solution through the fluted filter paper into the preheated flask. This prevents premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period to encourage the growth of large crystals.
-
Once the flask has reached room temperature and crystal formation has ceased, place the flask in an ice-water bath for at least one hour to maximize the recovery of the product.
-
-
Isolation of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold ethanol.
-
Turn on the vacuum source and pour the cold slurry of crystals into the Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
-
Drying:
-
Allow the crystals to air-dry on the funnel under vacuum for 15-20 minutes.
-
Transfer the crystals to a watch glass and dry them to a constant weight in a drying oven at a moderate temperature (e.g., 50-60 °C) or in a vacuum desiccator.
-
-
Purity Assessment:
-
Determine the melting point of the dried, recrystallized product. A sharp melting point close to the literature value indicates high purity.
-
Purity can be further assessed by techniques such as HPLC, NMR spectroscopy, or LC-MS.
-
Visual Workflow of the Recrystallization Protocol
Caption: Workflow for the purification of Methyl 4-nitro-1H-imidazole-5-carboxylate.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[3]
-
Avoid inhalation of dust from the solid compound.[4]
-
Handle organic solvents with care, as they are flammable. Keep them away from ignition sources.
-
In case of skin or eye contact, rinse immediately with plenty of water and seek medical attention.[5][6]
Troubleshooting
| Problem | Possible Cause | Solution |
| Product does not dissolve | Insufficient solvent or incorrect solvent choice. | Add more solvent in small portions. If a large amount is needed, the solvent is likely unsuitable. Re-evaluate with a different solvent. |
| Oiling out (product separates as a liquid) | The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated. | Add more solvent to the hot mixture. If the oil persists, try a lower-boiling point solvent. |
| No crystals form upon cooling | Too much solvent was used, or the solution is supersaturated. | Try scratching the inside of the flask with a glass rod. If that fails, add a seed crystal of the pure compound. As a last resort, evaporate some of the solvent and allow it to cool again. |
| Low recovery yield | Too much solvent was used, cooling was not sufficient, or premature crystallization occurred during hot filtration. | Ensure the minimum amount of hot solvent is used. Allow adequate time in an ice bath. Ensure the filtration apparatus for hot filtration is pre-heated. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the purification of Methyl 4-nitro-1H-imidazole-5-carboxylate via recrystallization. By following the systematic approach of solvent selection and the detailed procedural steps, researchers can obtain a high-purity product essential for advancing drug discovery and development programs. The principles and techniques described herein are broadly applicable to the purification of other solid organic compounds.
References
-
Ashtari, P., et al. (2015). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. National Institutes of Health. Retrieved from [Link]
-
British Pharmacopoeia Commission. (2023). Safety Data Sheet for 2-Methyl-5-nitroimidazole. Retrieved from [Link]
-
Hassine, Y., et al. (2015). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. Retrieved from [Link]
- Google Patents. (n.d.). Process for purifying imidazoles and imidazol-based agents by crystallisation.
-
Kamal, A., et al. (2021). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis of 4-nitroimidazole derivatives with antibacterial activity. Retrieved from [Link]
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- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. pharmacopoeia.com [pharmacopoeia.com]
Application Notes and Protocols: Leveraging Methyl 4-nitro-1H-imidazole-5-carboxylate in the Development of Novel Antibacterial Agents
Introduction: The Imperative for Novel Antibacterial Scaffolds
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. Historically, nitroimidazole derivatives have been a cornerstone in the treatment of anaerobic and protozoal infections.[] Their efficacy stems from a unique bio-reductive activation pathway within anaerobic microbes, leading to the generation of cytotoxic nitroso radicals that induce lethal DNA damage.[2][3] This targeted mechanism of action offers a compelling rationale for the exploration of novel nitroimidazole scaffolds. This document provides a comprehensive guide for researchers on the utilization of Methyl 4-nitro-1H-imidazole-5-carboxylate, a promising but underexplored member of the 4-nitroimidazole subclass, in the primary screening and development of new antibacterial agents. While 5-nitroimidazole compounds are well-established, the biological activity of 4-nitroimidazoles has been less frequently reported, presenting a unique opportunity for discovery.[]
Synthesis and Characterization of Methyl 4-nitro-1H-imidazole-5-carboxylate
A reliable supply of well-characterized starting material is fundamental to any drug discovery program. While various synthetic routes for nitroimidazoles exist, a common approach involves the nitration of an imidazole precursor followed by esterification. The following protocol describes a plausible synthetic route adapted from established methods for related compounds.[4][5]
Protocol 1: Synthesis of Methyl 4-nitro-1H-imidazole-5-carboxylate
-
Nitration of 1-methyl-1H-imidazole-5-carboxylic acid:
-
To a stirred solution of 1-methyl-1H-imidazole-5-carboxylic acid in concentrated sulfuric acid, cooled to 0°C, add a mixture of fuming nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Pour the reaction mixture onto crushed ice and collect the precipitated product, 1-methyl-4-nitro-1H-imidazole-5-carboxylic acid, by filtration. Wash with cold water and dry.
-
-
Esterification to Methyl 4-nitro-1H-imidazole-5-carboxylate:
-
Suspend the dried 1-methyl-4-nitro-1H-imidazole-5-carboxylic acid in methanol.
-
Add a catalytic amount of concentrated sulfuric acid and reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization to obtain pure Methyl 4-nitro-1H-imidazole-5-carboxylate.
-
Physicochemical Properties
A summary of the key physicochemical properties of Methyl 4-nitro-1H-imidazole-5-carboxylate is provided in the table below. These properties are essential for formulation, solubility testing, and interpretation of biological data.
| Property | Value | Source |
| Molecular Formula | C₅H₅N₃O₄ | [6] |
| Molecular Weight | 171.11 g/mol | [6] |
| CAS Number | 20271-20-9 | [6][7] |
| Appearance | Solid (form may vary) | N/A |
| Purity | ≥98% | [6] |
| Storage Conditions | 4°C | [6] |
Workflow for Antibacterial Evaluation
A systematic and tiered approach is crucial for the efficient evaluation of a novel compound's antibacterial potential. The following workflow outlines a logical progression from initial broad-spectrum screening to more detailed characterization of antimicrobial activity.
Caption: A tiered workflow for the comprehensive evaluation of a novel antibacterial candidate.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8] The broth microdilution method is a widely accepted and standardized technique.
-
Preparation of Stock Solution: Dissolve Methyl 4-nitro-1H-imidazole-5-carboxylate in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the compound stock solution (at twice the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).
-
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity.
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
Subculturing from MIC Wells: Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth (the MIC well and wells with higher concentrations).
-
Plating: Spot-inoculate the aliquots onto separate, clearly labeled Mueller-Hinton Agar (MHA) plates.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
Interpretation: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.
Cytotoxicity Evaluation: A Critical Step in Preclinical Assessment
While efficacy against pathogens is paramount, the safety of a potential drug candidate is equally important.[9][10] Cytotoxicity assays on mammalian cell lines are essential to determine the therapeutic window of the compound.
Protocol 4: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11]
-
Cell Seeding: Seed a mammalian cell line (e.g., HEK293, HepG2) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Methyl 4-nitro-1H-imidazole-5-carboxylate in the cell culture medium and add them to the wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a further 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Proposed Mechanism of Action
The antibacterial activity of nitroimidazoles is contingent upon the reductive activation of the nitro group by microbial nitroreductases, a process that is favored in the anaerobic or microaerophilic environments of susceptible bacteria.[] This reduction generates highly reactive nitroso and hydroxylamine intermediates, as well as nitro radical anions, which are potent oxidizing agents.[2] These reactive species are believed to be the primary cytotoxic agents, causing damage to bacterial DNA and other critical macromolecules, ultimately leading to cell death.[][12]
Caption: The proposed bio-reductive activation pathway of Methyl 4-nitro-1H-imidazole-5-carboxylate.
Conclusion and Future Directions
Methyl 4-nitro-1H-imidazole-5-carboxylate represents a promising starting point for the development of novel antibacterial agents. The protocols outlined in this document provide a robust framework for its synthesis, characterization, and comprehensive biological evaluation. Future research should focus on derivatization of the carboxylate group to explore structure-activity relationships, with the aim of enhancing antibacterial potency and selectivity. Furthermore, in-depth mechanistic studies are warranted to confirm the proposed mode of action and to identify potential resistance mechanisms. A thorough investigation of this and related 4-nitroimidazole scaffolds could lead to the identification of new clinical candidates to combat the growing threat of antimicrobial resistance.
References
-
Kretschmer, D., Gekeler, C., & Wolz, C. (2017). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. In Antibiotics (pp. 75-89). Humana Press, New York, NY. [Link]
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Zipperer, A., Scheurer, J., & Kretschmer, D. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. In Antibiotics (pp. 113-128). Humana, New York, NY. [Link]
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Upadhyay, A., Kumar, A., & Singh, A. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(15), 4887. [Link]
-
Foroumadi, A., Asadipour, A., Emami, S., Fasihi, J., & Ardestani, S. K. (2007). Synthesis and in-vitro antibacterial activity of 5-substituted 1-methyl-4-nitro-1H-imidazoles. Archives of pharmacal research, 30(8), 939-943. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [Link]
-
Misra, R., & Sanyal, S. N. (1998). Medicinal Significance of Nitroimidazoles. Defence Science Journal, 48(3), 265-274. [Link]
-
MDPI. (2024). Towards New Scaffolds for Antimicrobial Activity—In Silico/In Vitro Workflow Introducing New Lead Compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitroimidazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-nitroimidazole derivatives with antibacterial activity. Retrieved from [Link]
-
AZoNetwork. (2024). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. Retrieved from [Link]
-
Phillips, E. J., et al. (2021). Dose Dependent Antimicrobial Cellular Cytotoxicity—Implications for ex vivo Diagnostics. Frontiers in Pharmacology, 12, 705655. [Link]
-
El-Sayed, S. R., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. International Journal of Molecular Sciences, 19(12), 3878. [Link]
-
ResearchGate. (n.d.). Synthesis and In‐Vitro Antibacterial Activity of 5‐Substituted 1‐Methyl‐4‐nitro‐1H‐imidazoles. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). An Optimized Workflow for the Discovery of New Antimicrobial Compounds Targeting Bacterial RNA Polymerase Complex Formation. Retrieved from [Link]
-
Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]
-
Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimized one-step synthesis and characterization of 1-methyl-4,5-dinitro-1H-imidazole. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Methyl-4-nitroimidazole. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid. Retrieved from [Link]
-
Guo, X., et al. (2022). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging, 14(13), 5556. [Link]
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National Center for Biotechnology Information. (n.d.). Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs. Retrieved from [Link]
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ResearchGate. (n.d.). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Retrieved from [Link]
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001Chemical. (n.d.). CAS No. 20271-20-9, Methyl 4-nitro-1H-imidazole-5-carboxylate. Retrieved from [Link]
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Application Notes & Protocols: Strategic Derivatization of Methyl 4-nitro-1H-imidazole-5-carboxylate for Biological Screening
Abstract
The 4-nitroimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antimicrobial and anticancer agents.[1] Its biological activity is often linked to the reductive activation of the nitro group under hypoxic conditions, a hallmark of anaerobic bacteria and solid tumors.[2][3] Methyl 4-nitro-1H-imidazole-5-carboxylate presents a versatile starting material for the development of novel therapeutic candidates. This guide provides a detailed technical overview and actionable protocols for the strategic derivatization of this scaffold at three key positions: N-alkylation of the imidazole ring, reduction of the nitro group, and conversion of the carboxylate ester to a diverse amide library. The methodologies are designed to enable researchers in drug discovery to efficiently generate compound libraries for biological screening, with an emphasis on the rationale behind experimental choices and robust, self-validating protocols.
The Strategic Value of the 4-Nitroimidazole Scaffold
Methyl 4-nitro-1H-imidazole-5-carboxylate is an attractive starting point for library synthesis due to its multiple, chemically distinct reactive handles. Each site offers an opportunity to modulate the molecule's physicochemical and pharmacological properties.
-
N-1 Imidazole Nitrogen: Alkylation at this position allows for the introduction of various side chains to influence lipophilicity, solubility, and metabolic stability. The length and nature of the alkyl chain can be critical for antimicrobial activity.[4]
-
C-4 Nitro Group: This electron-withdrawing group is crucial for the mechanism of action of many nitroimidazole drugs.[2] It undergoes bioreduction to generate reactive nitroso and hydroxylamine species that induce cellular damage.[5] Derivatizing this group post-reduction into an amine opens up a new vector for chemical modification.
-
C-5 Methyl Ester: The ester is a convenient precursor to a carboxylic acid, which can then be coupled with a vast array of amines to form stable amide bonds. This strategy is one of the most frequently used reactions in medicinal chemistry for rapidly building molecular diversity.[6]
The following diagram illustrates the key reactive sites on the core scaffold that are targeted for derivatization.
Caption: Key reactive sites for derivatization on the core scaffold.
Derivatization Protocols and Methodologies
This section details the experimental protocols for three primary derivatization strategies. Each protocol is designed to be a self-validating system, with clear steps and explanations for key experimental choices.
Strategy 1: N-1 Alkylation of the Imidazole Ring
Rationale: N-alkylation is a fundamental strategy to modify the pharmacokinetic profile of the imidazole core. Introducing alkyl chains of varying lengths and functionalities can enhance membrane permeability and modulate target engagement. Regioselectivity is a key consideration; for 4-nitro-1H-imidazole, alkylation is favored at the N-1 position due to electronic and steric effects.[7] We will use potassium carbonate (K₂CO₃), a moderately strong base that is easy to handle, in acetonitrile, an effective polar aprotic solvent for this type of reaction.
Experimental Protocol: General Procedure for N-Alkylation
-
Reaction Setup: To a solution of Methyl 4-nitro-1H-imidazole-5-carboxylate (1.0 eq) in anhydrous acetonitrile (ACN), add potassium carbonate (K₂CO₃, 1.5 eq).
-
Addition of Electrophile: Add the desired alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 eq) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 3-6 hours. The elevated temperature improves reaction kinetics and yield.[8]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.
Data Presentation: N-Alkylation Reaction Parameters
| Entry | Alkylating Agent (R-X) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Iodomethane | K₂CO₃ | ACN | 60 | 3 | 80-90 |
| 2 | Ethyl Bromoacetate | K₂CO₃ | ACN | 60 | 4 | 75-85 |
| 3 | Benzyl Bromide | K₂CO₃ | ACN | 60 | 5 | 70-85 |
| 4 | Propargyl Bromide | K₂CO₃ | ACN | 60 | 4 | 75-85 |
Workflow Visualization
Caption: Workflow for the N-1 alkylation of the imidazole scaffold.
Strategy 2: Reduction of the 4-Nitro Group to an Amine
Rationale: The reduction of the nitro group to a primary amine is a pivotal transformation. It mimics the in-vivo activation of nitroimidazole prodrugs and provides a new chemical handle—the aniline-like amino group—for subsequent derivatization (e.g., acylation, sulfonylation).[2] Tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl) is a classic and highly effective method for the chemoselective reduction of aromatic nitro groups, even in the presence of other reducible functionalities like esters.
Experimental Protocol: Nitro Group Reduction
-
Reaction Setup: Suspend the N-1 alkylated 4-nitroimidazole derivative (1.0 eq) in ethanol.
-
Reagent Addition: Add a solution of Tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq) in concentrated HCl to the suspension. The large excess of the reducing agent ensures complete conversion.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and stir for 4-8 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and carefully neutralize the excess acid by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~8. Caution: This is an exothermic reaction and will produce CO₂ gas.
-
Extraction: Extract the aqueous layer multiple times with ethyl acetate. The tin salts will often form a precipitate that can be removed by filtration through celite.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the 4-aminoimidazole derivative, which can often be used in the next step without further purification.
Workflow Visualization
Caption: Workflow for the reduction of the C-4 nitro group.
Strategy 3: Ester to Amide Conversion
Rationale: Converting the C-5 ester into an amide is a powerful strategy for library generation. This two-step, one-pot process first involves saponification of the methyl ester to the corresponding carboxylic acid, followed by direct coupling with an amine. Amide coupling reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient for forming the amide bond under mild conditions.[9]
Experimental Protocol: Two-Step Ester Hydrolysis and Amide Coupling
-
Ester Hydrolysis: Dissolve the starting ester (e.g., N-1 alkylated derivative) (1.0 eq) in a mixture of Tetrahydrofuran (THF) and water (3:1). Add lithium hydroxide (LiOH, 1.5 eq) and stir at room temperature for 2-4 hours until hydrolysis is complete (monitored by TLC).
-
Acidification: Acidify the reaction mixture to pH ~3-4 with 1M HCl. Extract the carboxylic acid product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate to dryness. The intermediate acid is often used directly.
-
Amide Coupling: Dissolve the crude carboxylic acid (1.0 eq) in anhydrous DMF. Add HBTU (1.2 eq), Hünig's base (DIPEA, 3.0 eq), and the desired primary or secondary amine (1.1 eq).
-
Reaction: Stir the mixture at room temperature for 6-12 hours.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with 5% citric acid solution, saturated NaHCO₃ solution, and brine. Dry over Na₂SO₄, concentrate, and purify by column chromatography or preparative HPLC to obtain the final amide product.
Data Presentation: Representative Amine Building Blocks
| Entry | Amine Component | Rationale for Inclusion |
| 1 | Aniline | Introduces an aromatic moiety. |
| 2 | Piperidine | Adds a saturated heterocyclic ring. |
| 3 | Benzylamine | Provides a flexible aromatic side chain. |
| 4 | Glycine methyl ester | Incorporates an amino acid building block. |
Workflow Visualization
Caption: Two-step workflow for ester to amide conversion.
Biological Screening Cascade
Once a library of derivatives is synthesized and characterized (typically via ¹H NMR, LC-MS, and HRMS), a logical screening cascade can be implemented. The initial assays should be designed to broadly assess the desired biological activity based on the known pharmacology of the nitroimidazole class.
Caption: A logical workflow for the biological screening of derivatives.
Initial screens could include assessing cytotoxicity against various human cancer cell lines or determining the minimum inhibitory concentration (MIC) against pathogenic bacteria like Mycobacterium tuberculosis or anaerobic bacteria.[10][11] Compounds showing promising activity ("hits") can then be advanced to more detailed secondary assays to determine potency (IC₅₀/EC₅₀), selectivity, and preliminary mechanism of action.
Conclusion
The Methyl 4-nitro-1H-imidazole-5-carboxylate scaffold is a rich platform for the generation of novel, biologically active molecules. The derivatization strategies outlined—N-alkylation, nitro-group reduction, and amide coupling—provide a robust and flexible toolkit for medicinal chemists. By systematically exploring the chemical space around this privileged core, researchers can rapidly generate diverse compound libraries, increasing the probability of discovering lead candidates with potent and selective activity against a range of therapeutic targets.
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Abdel-Ghani, T. M., et al. (2024). Novel 4-nitroimidazole analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. Z Naturforsch C J Biosci, 79(3-4), 61-71. [Link]
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Karabanov, A., et al. (2022). Design and synthesis of 4-nitroimidazole derivatives with potential antitubercular activity. Biointerface Research in Applied Chemistry, 12(4), 5131-5146. [Link]
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Mital, A. (2009). Synthetic Nitroimidazoles: Biological Activities and Mutagenicity Relationships. ResearchGate. [Link]
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Arote, R. B., et al. (2012). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry, 8, 1536-1542. [Link]
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Liu, N., et al. (2015). Tc Labelling Strategies for the Development of Potential Nitroimidazolic Hypoxia Imaging Agents. ResearchGate. [Link]
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Wang, S-F., et al. (2016). Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3642-3647. [Link]
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Karabanov, A., et al. (2022). Design and synthesis of 4-nitroimidazole derivatives with potential antitubercular activity. ResearchGate. [Link]
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Patterson, S., & Wyllie, S. (2014). Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. Journal of Medicinal Chemistry, 57(11), 4379-4390. [Link]
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Correa, A., et al. (2015). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. Organic & Biomolecular Chemistry, 13(33), 8872-8877. [Link]
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Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]
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Grimmett, M. R. (1985). N-Alkylation of imidazoles. University of Otago. [Link]
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Chemistry Stack Exchange. (2020). Reaction of diamines with carboxylic acids to form imidazole. [Link]
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Faghih, Z., et al. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 13(17), 2863-2865. [Link]
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Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. [Link]
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Diao, Y., et al. (2011). 1-Methyl-5-nitro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o3072. [Link]
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SpectraBase. (n.d.). 1-Ethyl-2-methyl-4-nitro-1H-imidazole-5-carboxylic acid. [Link]
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Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. ResearchGate. [Link]
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St-Gallay, S. A., et al. (2015). Discovery of Methyl 4′-Methyl-5-(7-nitrobenzo[c][10][12][13]oxadiazol-4-yl)-[1,1′-biphenyl]-3-carboxylate, an Improved Small-Molecule Inhibitor of c-Myc–Max Dimerization. ACS Medicinal Chemistry Letters, 6(11), 1084-1089. [Link]
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Application Note: Leveraging Methyl 4-nitro-1H-imidazole-5-carboxylate for Structure-Activity Relationship (SAR) Studies in Drug Discovery
Abstract
The nitroimidazole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents, particularly in infectious diseases and oncology.[1] Methyl 4-nitro-1H-imidazole-5-carboxylate stands out as a highly versatile and strategic starting material for drug discovery campaigns. Its distinct electronic properties and multiple reactive sites offer a robust platform for systematic chemical modifications. This guide provides an in-depth exploration of the core strategies for utilizing this compound in Structure-Activity Relationship (SAR) studies, complete with detailed experimental protocols, data interpretation frameworks, and the scientific rationale behind key experimental choices.
Introduction: The Strategic Value of Methyl 4-nitro-1H-imidazole-5-carboxylate
Structure-Activity Relationship (SAR) studies are fundamental to the iterative process of drug design, aiming to correlate the chemical structure of a compound with its biological activity. The selection of a suitable starting scaffold is paramount to the success of an SAR campaign. Methyl 4-nitro-1H-imidazole-5-carboxylate is an exemplary scaffold for several reasons:
-
Defined Modification Vectors: The molecule possesses three primary, chemically distinct sites for modification: the imidazole N-H (position 1), the nitro group (position 4), and the methyl ester (position 5). This allows for controlled, stepwise diversification.
-
Electronic Activation: The potent electron-withdrawing nature of both the nitro and carboxylate groups significantly influences the reactivity of the imidazole ring, particularly the acidity of the N1-proton, facilitating reactions like N-alkylation.
-
Bioisosteric Potential: The nitro group, while crucial for the mechanism of action in many nitroimidazole drugs, can be reduced to an amine, opening a vast chemical space for subsequent derivatization to explore bioisosteric replacements and new pharmacophores.
-
Proven Pharmacological Relevance: The 4-nitroimidazole core is a "privileged structure" found in compounds with antitubercular, anticancer, and antibacterial activities, providing a strong rationale for its use in developing novel agents.[2][3][4]
This guide will detail the primary synthetic transformations at each of these positions, providing researchers with the foundational knowledge and practical protocols to build and evaluate compound libraries based on this powerful scaffold.
Core Strategies for SAR Exploration
A successful SAR campaign involves the systematic modification of the lead compound to probe the chemical space around it. The following three strategies represent the most common and effective approaches for derivatizing Methyl 4-nitro-1H-imidazole-5-carboxylate.
Strategy A: N1-Alkylation and Arylation
Modification at the N1 position is often the first step in an SAR study. Altering the substituent at this position allows for the exploration of steric and electronic effects on receptor binding or cellular uptake. The acidic proton at the N1 position is readily removed by a mild base, generating a nucleophilic imidazolate anion that can react with various electrophiles.[5]
Scientific Rationale: The choice of base is critical. A mild, non-nucleophilic base like potassium carbonate (K₂CO₃) is preferred over stronger bases like sodium hydride (NaH) or hydroxides, as it minimizes the risk of competing side reactions such as hydrolysis of the methyl ester. Acetonitrile and DMF are excellent solvent choices due to their polar, aprotic nature, which effectively solvates the ions involved without interfering in the reaction.[6]
Strategy B: Reduction of the Nitro Group and Subsequent Amine Chemistry
The nitro group is often essential for the prodrug strategy of many nitroaromatic compounds, where its reduction under hypoxic conditions leads to cytotoxic radical species.[1] However, reducing the nitro group to a primary amine (NH₂) transforms the scaffold, enabling the exploration of entirely new interactions with biological targets. This amine becomes a versatile chemical handle for a wide range of subsequent reactions, including amidation, sulfonylation, and reductive amination.
Scientific Rationale: The reduction of an aromatic nitro group can be achieved through various methods. Catalytic hydrogenation (e.g., H₂/Pd-C) is highly efficient but can sometimes be non-selective if other reducible groups are present.[7] Metal-acid systems like Tin(II) chloride (SnCl₂) in HCl or iron powder in acetic acid are highly reliable and chemoselective, making them suitable for substrates with sensitive functional groups.[7][8][9] SnCl₂ is particularly effective for nitroimidazoles.
Strategy C: Modification of the Ester Group
The methyl ester at the C5 position provides another key vector for modification. It can be hydrolyzed to the corresponding carboxylic acid or directly converted into a wide array of amides. Amides are prevalent in drug molecules due to their metabolic stability and ability to form crucial hydrogen bonds with protein targets.
Scientific Rationale:
-
Hydrolysis: Standard saponification using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a water/alcohol mixture is effective for converting the ester to a carboxylic acid. The resulting carboxylate can then be used in subsequent coupling reactions.
-
Amidation: The most common method for amide bond formation is the activation of the carboxylic acid (obtained from hydrolysis) with a coupling reagent.[10] Reagents like HBTU, HATU, or EDC/HOBt activate the carboxylate to form a highly reactive intermediate that readily reacts with a primary or secondary amine to form the amide bond.[11] This two-step process (hydrolysis then coupling) is generally high-yielding and tolerates a wide range of functional groups on the amine coupling partner.
Detailed Experimental Protocols
The following protocols are generalized procedures. Researchers should optimize conditions based on the specific substrate and scale. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 3.1: General Procedure for N1-Alkylation
-
Reaction Setup: To a round-bottom flask, add Methyl 4-nitro-1H-imidazole-5-carboxylate (1.0 eq) and anhydrous potassium carbonate (K₂CO₃) (2.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile (MeCN) or dimethylformamide (DMF) to the flask (approx. 0.1 M concentration).
-
Addition of Alkylating Agent: Add the alkylating agent (e.g., benzyl bromide, ethyl iodide) (1.2 eq) to the stirred suspension at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 60°C.[6] Heating can significantly improve reaction rates and yields.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Once complete, filter off the K₂CO₃ and wash the solid with the reaction solvent. Combine the filtrates and concentrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel.[12]
Protocol 3.2: General Procedure for Nitro Group Reduction (using SnCl₂)
-
Reaction Setup: In a round-bottom flask, dissolve the N1-alkylated nitroimidazole derivative (1.0 eq) in ethanol or ethyl acetate.
-
Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (approx. 70-80°C) and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the starting material typically indicates completion.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.
-
Purification: The resulting tin salts will precipitate. Filter the mixture through a pad of Celite®, washing the solid thoroughly with ethyl acetate.[9] Combine the organic filtrates, wash with brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure to yield the crude amine, which can be purified further if necessary.
Protocol 3.3: General Procedure for Ester Hydrolysis and Amide Coupling
Step 1: Ester Hydrolysis
-
Reaction Setup: Dissolve the starting methyl ester (1.0 eq) in a mixture of THF/Methanol and Water (e.g., 3:1:1 ratio).
-
Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O) (1.5-2.0 eq) and stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the ester is fully consumed.
-
Work-up: Concentrate the mixture to remove the organic solvents. Dilute with water and acidify with 1M HCl to a pH of ~3-4. The carboxylic acid product may precipitate or can be extracted with ethyl acetate. Dry the organic extracts and concentrate to yield the carboxylic acid, which is often used directly in the next step.
Step 2: Amide Coupling (using HBTU)
-
Reaction Setup: Dissolve the carboxylic acid from Step 1 (1.0 eq) in anhydrous DMF.
-
Reagent Addition: Add HBTU (1.1 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Stir for 10-15 minutes to pre-activate the acid.
-
Amine Addition: Add the desired primary or secondary amine (1.2 eq) to the reaction mixture.
-
Reaction Conditions: Stir at room temperature for 2-12 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Combine the organic layers, wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.[11]
Visualization of SAR Workflow & Data Interpretation
The ultimate goal of these synthetic efforts is to generate data that informs the SAR. A typical workflow involves synthesizing a library of analogs and then testing them in a relevant biological assay.
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// Edges Start -> N_Alkylation [label="R¹-X, Base"]; N_Alkylation -> Nitro_Reduction [label="SnCl₂ or H₂/Pd-C"]; N_Alkylation -> Amide_Coupling [label="1. LiOH\n2. R²R³NH, HBTU"]; Nitro_Reduction -> Library; Amide_Coupling -> Library; Library -> Assay; Assay -> SAR_Table; }
Caption: General workflow for SAR studies starting from Methyl 4-nitro-1H-imidazole-5-carboxylate.
Data Presentation
The biological data should be organized into a table to clearly visualize the relationships between structural modifications and activity. For example, when exploring different N1-substituents, the data could be presented as follows:
| Compound ID | R¹ Substituent (at N1) | Biological Activity (IC₅₀, µM) |
| MNIC-01 | -H (Starting Material) | >100 |
| MNIC-02 | -CH₃ | 85.2 |
| MNIC-03 | -CH₂CH₃ | 65.7 |
| MNIC-04 | -CH₂Ph (Benzyl) | 12.1 |
| MNIC-05 | -CH₂(4-F-Ph) | 8.5 |
Interpretation: From this hypothetical data, a clear trend emerges. Increasing the size and lipophilicity of the N1-substituent from methyl to benzyl enhances activity. The addition of an electron-withdrawing fluorine atom on the benzyl ring further improves potency (MNIC-05 vs. MNIC-04), suggesting a potential electronic or hydrophobic interaction in the target's binding pocket. This analysis guides the next round of synthesis, perhaps exploring other substituted benzyl groups or different aromatic systems at the N1 position.
Conclusion
Methyl 4-nitro-1H-imidazole-5-carboxylate is a powerful and cost-effective starting point for medicinal chemistry programs. The distinct reactivity of its three main functional groups allows for the logical and systematic generation of diverse compound libraries. By applying the synthetic strategies and protocols outlined in this guide, researchers can efficiently explore the structure-activity landscape, leading to the identification of novel and potent therapeutic candidates.
References
- Vertex AI Search. (n.d.). Design and synthesis of 4-nitroimidazole derivatives with potential antitubercular activity.
- PubMed. (2024). Novel 4-nitroimidazole analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation.
- Vertex AI Search. (n.d.). Design and synthesis of 4-nitroimidazole derivatives with potential antitubercular activity.
- Der Pharma Chemica. (n.d.). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents.
- Impactfactor. (n.d.). Synthesis, Characterization and Evaluation of Antimicrobial Activity for New Nitroimidazole Derivatives.
- Der Pharma Chemica. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as.
- ResearchGate. (2016). How do you do reduction of aromatic nitro or nitroimidazole?.
- ResearchGate. (2023). Novel 4-nitroimidazole analogues: Synthesis, in vitro biological evaluation, in silico studies and molecular dynamics simulation.
- Benchchem. (n.d.). Application Notes and Protocols for the Reduction of Nitro Groups to Amines.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Benchchem. (n.d.). Protocol for N-Alkylation of 4-iodo-1H-imidazole.
- ACS Publications. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas | Organic Letters.
- NIH. (n.d.). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts.
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
- Google Patents. (n.d.). US9284258B2 - Process for the reduction of nitro derivatives to amines.
- Chemistry Stack Exchange. (2020). Reaction of diamines with carboxylic acids to form imidazole.
- Vertex AI Search. (n.d.). Amidation reactions from the direct coupling of metal carboxylate salts with amines.
- NIH. (n.d.). Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4.
- Benchchem. (n.d.). Application Notes and Protocols: Reaction Conditions for N-Alkylation of 2-Acetyl-4-Methylimidazole.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
- ACS Publications. (n.d.). Alkylation of 2-methyl-5-nitroimidazole. Some potent antiprotozoal agents | Journal of Medicinal Chemistry.
- PubChem. (n.d.). 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid.
- ChemScene. (n.d.). Methyl 4-nitro-1H-imidazole-5-carboxylate.
- chemicalbook. (n.d.). 1-METHYL-4-NITRO-1H-IMIDAZOLE-5-CARBOXYLIC ACID synthesis.
- BLDpharm. (n.d.). Methyl 1-methyl-4-nitro-1H-imidazole-5-carboxylate.
- IJPPR. (2016). Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives.
- ResearchGate. (2025). (PDF) 1-Methyl-5-nitro-1H-imidazole.
- PubMed Central. (n.d.). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview.
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- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-nitro-1H-imidazole-5-carboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of Methyl 4-nitro-1H-imidazole-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to help you navigate the common challenges of this synthesis and significantly improve your reaction yields and product purity.
Introduction
Methyl 4-nitro-1H-imidazole-5-carboxylate is a valuable heterocyclic building block in medicinal chemistry and materials science. Nitroimidazoles are known for a wide range of biological activities, serving as cores for antibacterial, anticancer, and antiparasitic agents.[1][2] However, its synthesis can be challenging, often plagued by low yields, isomer formation, and difficult purifications. This guide provides expert insights into the critical parameters of the synthesis to ensure a successful and reproducible outcome.
Section 1: Synthesis Strategy Overview
The synthesis of Methyl 4-nitro-1H-imidazole-5-carboxylate is typically achieved via the direct nitration of a suitable precursor. The most common and direct approach is the electrophilic nitration of Methyl 1H-imidazole-5-carboxylate. Understanding the mechanism and critical control points of this reaction is paramount for success.
The core challenge lies in controlling the nitration reaction on an imidazole ring that is deactivated by an electron-withdrawing ester group. This requires carefully optimized, often harsh, conditions which can lead to side products if not properly managed.
Caption: General workflow for the synthesis of Methyl 4-nitro-1H-imidazole-5-carboxylate.
Section 2: Frequently Asked Questions (FAQs)
Q1: My nitration reaction yield is very low. What are the most critical parameters to control?
A1: Low yield in this nitration is a common issue. The imidazole ring is electron-rich, but the C5-ester group is strongly deactivating, making the reaction sluggish. Success hinges on three main factors:
-
Nitrating Agent Composition: A mixed acid system (concentrated nitric acid and sulfuric acid) is essential. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The ratio of these acids is critical; an excess of sulfuric acid ensures the complete generation of the nitronium ion.
-
Temperature Control: This is arguably the most critical parameter. The reaction is highly exothermic.
-
Too Low: The activation energy barrier will not be overcome, leading to an incomplete or failed reaction.
-
Too High: Leads to thermal decomposition and the formation of dark, tarry side products. Over-nitration to form dinitro compounds can also occur at elevated temperatures.[3] A carefully controlled temperature, typically between 0°C and 10°C during reagent addition, followed by a specific reaction temperature (e.g., 50°C), is crucial.[4]
-
-
Reaction Time: Insufficient reaction time will result in unreacted starting material. Conversely, excessively long reaction times, especially at higher temperatures, can promote the formation of degradation products. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal endpoint.
Q2: I am observing multiple spots on my TLC plate, suggesting isomer formation. How can I improve regioselectivity?
A2: The formation of the 5-nitro isomer is a potential side reaction. However, the regioselectivity of this reaction is generally good due to electronic effects. The methyl carboxylate group at the C5 position is an electron-withdrawing group, which deactivates the C2 and C4 positions towards electrophilic attack. The incoming electrophile (NO₂⁺) will preferentially add to the least deactivated position, which is C4.
If you are seeing significant isomer formation, consider the following:
-
Purity of Starting Material: Ensure your starting Methyl 1H-imidazole-5-carboxylate is pure and correctly identified.
-
Reaction Conditions: Extreme temperatures or non-standard nitrating agents could potentially alter the selectivity. Adhering to a well-established protocol with mixed acid at controlled temperatures is the best way to ensure C4 selectivity.
Q3: The reaction mixture turns very dark or black. Is this normal, and can my product be recovered?
A3: A darkening of the reaction mixture is common due to the aggressive nature of the mixed acid, but a black, tarry consistency indicates significant decomposition. This is usually caused by poor temperature control where the reaction temperature has risen uncontrollably.
Recovery Strategy:
-
Proceed with the workup by carefully quenching the reaction mixture on ice.
-
Neutralize the solution as planned. A solid may still precipitate.
-
Filter the crude solid and analyze a small portion by TLC or ¹H NMR to see if the desired product is present.
-
If the product is present amidst the tar, an extensive purification by column chromatography or multiple recrystallizations may be required. To avoid this, meticulous temperature control during the initial reaction is key.
Q4: What is the best method for purifying the final product?
A4: The purification strategy depends on the nature of the impurities.
-
Acid-Base Treatment: A common and effective initial purification step involves dissolving the crude product in dilute acid, washing with an organic solvent to remove non-basic impurities, and then re-precipitating the product by neutralizing the aqueous layer.
-
Recrystallization: This is the most common method for obtaining a highly pure product. The choice of solvent is critical. Alcohols (like ethanol or isopropanol) or aqueous alcohol mixtures are often good candidates. The goal is to find a solvent system where the product is sparingly soluble at room temperature but highly soluble when hot.
-
Column Chromatography: If recrystallization fails to remove persistent impurities, silica gel column chromatography is a reliable alternative. A solvent system of ethyl acetate and hexane is a good starting point for elution.[5]
Section 3: Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| No reaction (only starting material on TLC) | 1. Insufficient temperature. 2. Inactive nitrating agent (old nitric acid). 3. Insufficient reaction time. | 1. Slowly and carefully increase the reaction temperature, monitoring by TLC. 2. Use fresh, high-purity nitric and sulfuric acids. 3. Allow the reaction to stir for a longer duration at the target temperature. |
| Low Yield with significant starting material | Incomplete reaction. | Increase reaction time or moderately increase temperature (e.g., from 50°C to 60°C) while carefully monitoring for decomposition. |
| Dark, tarry reaction mixture | Poor temperature control; reaction "runaway". | 1. Prevention: Add reagents very slowly at low temperature (0-5°C). Ensure efficient stirring and external cooling. 2. Salvage: Attempt workup and purification, but expect a difficult separation. The best solution is to repeat the reaction with better temperature control. |
| Product precipitates as an oil, not a solid | 1. Presence of oily impurities. 2. Incorrect pH during neutralization. | 1. Attempt to triturate the oil with a non-polar solvent (e.g., hexane) to induce crystallization. 2. Ensure the pH is brought to neutral (~7) slowly. Sometimes slight adjustments to the final pH can promote solidification. |
| Difficulty filtering the precipitated product | Very fine, amorphous particles formed. | 1. "Age" the suspension by stirring it in the mother liquor for several hours, sometimes with gentle heating and slow cooling, to encourage larger crystal growth. 2. Use a filtration aid like Celite. |
Section 4: Optimized Experimental Protocol
This protocol is a synthesized methodology based on established principles of nitroimidazole chemistry.[4] Warning: This reaction uses highly corrosive and strong oxidizing acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.
Protocol: Nitration of Methyl 1H-imidazole-5-carboxylate
-
Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (98%, 4.0 equivalents).
-
Cooling: Cool the flask in an ice-salt bath to 0°C.
-
Substrate Addition: Slowly and portion-wise, add Methyl 1H-imidazole-5-carboxylate (1.0 equivalent) to the cold sulfuric acid. Ensure the internal temperature does not exceed 10°C. Stir until all the solid has dissolved.
-
Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (68%, 1.2 equivalents) to concentrated sulfuric acid (1.5 equivalents) while cooling in an ice bath.
-
Addition: Transfer the cold nitrating mixture to the dropping funnel. Add it dropwise to the solution of the substrate over 30-60 minutes. Meticulously maintain the internal reaction temperature between 0°C and 5°C throughout the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture in a water bath to 50°C and maintain for 2-3 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate / Hexane) until the starting material spot has disappeared.
-
Quenching: Once the reaction is complete, cool the flask back down in an ice bath. In a separate large beaker, prepare a mixture of crushed ice and water.
-
Precipitation: Very slowly and carefully, pour the reaction mixture onto the ice-water with vigorous stirring. A precipitate should form.
-
Neutralization: Slowly add a base, such as 20% aqueous ammonia, to neutralize the mixture to a pH of ~7.[4] Continue to cool the mixture in an ice bath during neutralization.
-
Isolation: Isolate the crude solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral.
-
Drying: Dry the solid product under vacuum at 50-60°C to a constant weight. The typical yield of crude product should be in the range of 85-95%.[4]
Protocol: Purification by Recrystallization
-
Place the crude, dry solid into an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol).
-
Heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
If the solution is colored, you may add a small amount of activated charcoal and heat for another 5-10 minutes.
-
Hot-filter the solution through a fluted filter paper to remove the charcoal and any insoluble impurities.
-
Allow the clear filtrate to cool slowly to room temperature. Crystals should begin to form.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Section 5: Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting low yield issues.
References
-
Zhang, J., et al. (2014). Optimized one-step synthesis and characterization of 1-methyl-4,5-dinitro-1H-imidazole. ResearchGate. Available at: [Link]
-
Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. Available at: [Link]
-
Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as.... Der Pharma Chemica. Available at: [Link]
-
Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. ResearchGate. Available at: [Link]
-
Khan, R. (2012). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica. Available at: [Link]
-
Rajendran, A., et al. N 1 -Alkylation of 4(5)-nitro-1H-imidazole. ResearchGate. Available at: [Link]
-
001CHEMICAL . CAS No. 20271-20-9, Methyl 4-nitro-1H-imidazole-5-carboxylate. Available at: [Link]
-
Reddy, G., et al. (2012). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
- Google Patents. CN104592123A - Preparation method of 4-nitroimidazole.
-
Diao, Y., et al. (2011). 1-Methyl-5-nitro-1H-imidazole. ResearchGate. Available at: [Link]
-
Hussain, S., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules. Available at: [Link]
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- 5. researchgate.net [researchgate.net]
Troubleshooting guide for the purification of Methyl 4-nitro-1H-imidazole-5-carboxylate.
This guide provides in-depth troubleshooting for the purification of Methyl 4-nitro-1H-imidazole-5-carboxylate, a critical intermediate for researchers in drug development and organic synthesis. Drawing from established chemical principles and field-proven insights, this document addresses common challenges encountered during the isolation and purification of this compound, ensuring you can achieve the desired purity and yield for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: My final product is a brownish or yellowish powder, not the expected off-white solid. What are the likely impurities?
The discoloration of your Methyl 4-nitro-1H-imidazole-5-carboxylate product typically indicates the presence of residual starting materials, side-products from the nitration reaction, or degradation products. Common culprits include:
-
Unreacted Starting Material: Incomplete nitration can leave residual Methyl 1H-imidazole-5-carboxylate.
-
Isomeric Impurities: Nitration of the imidazole ring can sometimes yield small amounts of the isomeric product, Methyl 5-nitro-1H-imidazole-4-carboxylate.
-
Dinitro Species: Under harsh nitration conditions, dinitration of the imidazole ring can occur, leading to highly colored impurities.[1]
-
Degradation Products: Nitroaromatic compounds can be susceptible to decomposition, especially at elevated temperatures, which can produce colored byproducts.[2]
A preliminary assessment of the impurity profile can be achieved using Thin Layer Chromatography (TLC).
Q2: I'm observing a low yield after purification. What are the common causes and how can I mitigate them?
Low recovery of the target compound can be frustrating. The primary reasons for significant product loss during purification include:
-
Incomplete Precipitation/Crystallization: The choice of solvent and temperature for precipitation or recrystallization is critical. If the compound has significant solubility in the chosen solvent system even at low temperatures, yields will be compromised.
-
Loss during Extraction: During the work-up, improper pH adjustment or insufficient extraction solvent volume can lead to the product remaining in the aqueous phase.
-
Adsorption on Stationary Phase: In column chromatography, using a highly polar solvent system from the outset can cause the product to elute too quickly with impurities. Conversely, a too non-polar system may lead to strong adsorption of the product on the silica gel.
-
Decomposition: As mentioned, nitroimidazoles can be sensitive to heat and extreme pH conditions. Prolonged heating during solvent evaporation or harsh acidic/basic conditions during work-up can lead to product degradation.[3]
To improve your yield, careful optimization of your purification strategy is essential.
Troubleshooting Guide
This section provides detailed solutions to specific problems you may encounter during the purification of Methyl 4-nitro-1H-imidazole-5-carboxylate.
Problem 1: Persistent Colored Impurities After Initial Precipitation
Cause: The initial precipitation of the product from the reaction mixture may not be sufficient to remove all colored byproducts, particularly those with similar solubility profiles.
Solution: Recrystallization
Recrystallization is a powerful technique for removing impurities. The key is to select an appropriate solvent or solvent system.
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: The ideal solvent should dissolve the crude product sparingly at room temperature but have high solubility at its boiling point. Based on the polarity of nitroimidazoles, suitable solvents to screen include:
-
Methanol
-
Ethanol
-
Ethyl Acetate
-
Acetonitrile
-
Mixtures such as Methanol/Water or Ethyl Acetate/Hexane.[4]
-
-
Procedure: a. Dissolve the crude, colored product in a minimal amount of the chosen hot solvent. b. If insoluble impurities are present, perform a hot filtration. c. Allow the solution to cool slowly to room temperature. d. Further cool the flask in an ice bath to maximize crystal formation. e. Collect the purified crystals by vacuum filtration. f. Wash the crystals with a small amount of the cold recrystallization solvent. g. Dry the crystals under vacuum.
| Solvent System | Suitability for Recrystallization | Notes |
| Methanol/Water | Good | Dissolve in hot methanol and add water dropwise until turbidity persists. Reheat to clarify and then cool. |
| Ethyl Acetate/Hexane | Good | Dissolve in a minimal amount of hot ethyl acetate and add hexane until the solution becomes cloudy. Reheat to dissolve and then allow to cool slowly. |
| Ethanol | Fair | May require a larger volume of solvent. |
| Water | Poor | Generally, nitroaromatic esters have low solubility in water. |
Causality: The principle of recrystallization relies on the differences in solubility between the desired compound and the impurities. As the solution cools, the concentration of the desired compound exceeds its solubility, leading to crystallization, while the impurities remain in the solution.
Problem 2: Co-elution of Impurities During Column Chromatography
Cause: An improperly chosen solvent system (mobile phase) can lead to poor separation of the target compound from impurities with similar polarities.
Solution: Optimization of Column Chromatography Conditions
Flash column chromatography is an effective method for separating compounds with different polarities.
Step-by-Step Column Chromatography Protocol:
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a standard choice for this type of compound.
-
Mobile Phase Selection: The polarity of the mobile phase is crucial for good separation. A common starting point for nitroimidazole compounds is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.
-
Initial Screening: Use TLC to determine an optimal solvent system. A good Rf value for the product on TLC is typically between 0.2 and 0.4. A common mobile phase for related nitroimidazoles is a mixture of chloroform and methanol (e.g., 9:1 v/v).[5]
-
Gradient Elution: Start with a less polar solvent mixture (e.g., 95:5 Hexane/Ethyl Acetate) and gradually increase the polarity (e.g., to 70:30 Hexane/Ethyl Acetate). This will allow for the elution of non-polar impurities first, followed by the desired product, and finally, the more polar impurities.
-
-
Procedure: a. Prepare a slurry of silica gel in the initial, non-polar mobile phase and pack the column. b. Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column. c. Begin eluting with the mobile phase, collecting fractions. d. Monitor the fractions by TLC to identify those containing the pure product. e. Combine the pure fractions and evaporate the solvent under reduced pressure.
Troubleshooting Workflow for Column Chromatography
Caption: Workflow for optimizing column chromatography.
Problem 3: Product Decomposition During Purification
Cause: Methyl 4-nitro-1H-imidazole-5-carboxylate can be susceptible to hydrolysis or decarboxylation under certain conditions.
Solutions:
-
Hydrolysis: The ester functional group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions, especially with heating.[6][7]
-
Mitigation: During aqueous work-ups, use dilute acid (e.g., 1M HCl) for neutralization and avoid strong bases. Perform extractions at room temperature or below. When evaporating solvents, use a rotary evaporator at a moderate temperature (e.g., < 40°C).
-
-
Decarboxylation: While less common for the ester, the corresponding carboxylic acid can undergo decarboxylation, particularly at high temperatures.[3][8]
-
Mitigation: If the carboxylic acid is a known impurity, purification methods should be designed to remove it effectively. Avoid unnecessarily high temperatures during all purification steps.
-
Decision Tree for Identifying and Mitigating Decomposition
Caption: Decision tree for addressing product decomposition.
References
-
TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. Molecules. Available at: [Link]
-
Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. Defense Technical Information Center. Available at: [Link]
-
Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. Available at: [Link]
-
Thermal decomposition of some nitroanilinoacetic acids. Indian Academy of Sciences. Available at: [Link]
-
Accelerated Decarboxylation of 6‐Nitrobenzisoxazole-3‐Carboxylate in Imidazolium-Based Ionic Liquids and Surfactant Ionic Liquids. Osaka University Knowledge Archive. Available at: [Link]
-
Recent Advances in Decarboxylative Nitration of Carboxylic Acids. Chemical Review and Letters. Available at: [Link]
-
Optimized one-step synthesis and characterization of 1-methyl-4,5-dinitro-1H-imidazole. SpringerLink. Available at: [Link]
-
Methyl 1H-imidazole-5-carboxylate. PubChem. Available at: [Link]
-
Chromatographic Methods of Analysis. SlideShare. Available at: [Link]
-
Decarboxylation. Organic Chemistry Portal. Available at: [Link]
-
Preparation of 4,5-nitroimidazole. ResearchGate. Available at: [Link]
-
ISSN: 0975-8585 July - August 2014 RJPBCS 5(4) Page No. 486. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]
-
Methyl 4-nitro-1H-imidazole-5-carboxylate. 001CHEMICAL. Available at: [Link]
- Preparation method of 5-chlorine-1-methyl-4-nitro iminazole. Google Patents.
-
1-Methyl-4-nitro-1H-imidazole-5-carboxylic Acid. Pharmaffiliates. Available at: [Link]
- Nitration of imidazoles. Google Patents.
-
Experimental Comparison of 2-methylimidazole Nitration by Nitric Acid and Nitrate Salts of Alkali Metals. ResearchGate. Available at: [Link]
-
Recent Advances in Combinations of TLC With MALDI and Other Desorption/Ionization Mass-Spectrometry Techniques. PubMed Central. Available at: [Link]
-
Ester to Acid - Common Conditions. Organic Chemistry Data. Available at: [Link]
- Process for the safe nitration of 2-methylimidazole. Google Patents.
-
Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal. Available at: [Link]
-
Separation and quantification of imidazoles in atmospheric particles using LC–Orbitrap‐MS. ResearchGate. Available at: [Link]
-
The nitration of 1-methyl-2,4,5-triiodoimidazole and its oxidation by-product under nitration conditions. ResearchGate. Available at: [Link]
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Optimizing reaction conditions (temperature, solvent, catalyst) for synthesizing nitroimidazoles.
Welcome to the technical support center for nitroimidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this crucial class of compounds. Nitroimidazoles are foundational scaffolds in medicinal chemistry, with applications ranging from antibiotics to oncology.[1][2][3][4][5] However, their synthesis, particularly the nitration step, is often challenging and requires careful optimization of reaction conditions.
This guide provides in-depth, field-proven insights into optimizing temperature, solvent, and catalyst choices. It is structured to provide immediate answers to common problems through a series of frequently asked questions and detailed troubleshooting guides.
Frequently Asked Questions (FAQs)
Here we address high-level questions that frequently arise during the synthesis of nitroimidazoles.
1. What is the most common method for synthesizing nitroimidazoles?
The most prevalent method is the direct nitration of an imidazole ring using a mixture of concentrated nitric acid and sulfuric acid.[4] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. This mixed acid system is effective for a wide range of imidazole substrates.
2. Why is temperature control so critical in nitration reactions?
Temperature control is paramount for two primary reasons: safety and selectivity. Nitration reactions are highly exothermic, and poor temperature management can lead to a runaway reaction, posing a significant explosion hazard.[6][7] From a selectivity standpoint, temperature influences the rate of reaction and the formation of byproducts. Higher temperatures can lead to over-nitration (di- or tri-nitration) or decomposition of the starting material and product.[8]
3. How do I choose the right solvent for my nitroimidazole synthesis?
For the nitration step itself, concentrated sulfuric acid often serves as both the catalyst and the solvent.[9] In cases of subsequent reactions, such as N-alkylation of a nitroimidazole, the choice of solvent is critical for achieving good yields and regioselectivity. Common solvents for N-alkylation include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (CH₃CN). The choice depends on the solubility of your specific nitroimidazole and the reactivity of the alkylating agent. Acetonitrile, in the presence of a base like K₂CO₃, has been shown to provide good yields for N-alkylation.
4. I'm getting a mixture of 4-nitro and 5-nitroimidazole. How can I improve regioselectivity?
The 4- and 5-positions on the imidazole ring are often electronically similar, leading to mixtures of isomers.[4] The regioselectivity can be influenced by several factors:
-
Steric Hindrance: Bulky substituents on the imidazole ring can direct the incoming nitro group to the less hindered position.
-
Reaction Conditions: In some cases, adjusting the temperature and the ratio of nitric to sulfuric acid can favor one isomer over the other.
-
Protecting Groups: It is sometimes possible to introduce a protecting group to block one position, perform the nitration, and then remove the protecting group.
5. Are there alternatives to the standard nitric acid/sulfuric acid nitrating mixture?
Yes, several alternative nitrating agents can be used, which may offer advantages in terms of safety or selectivity for specific substrates. These include:
-
Nitrate Salts: Alkali metal nitrates (e.g., sodium nitrate) in sulfuric acid can provide a milder, more controlled nitration.[10][11]
-
Nitronium Salts: Stable nitronium salts like nitronium tetrafluoroborate (NO₂BF₄) can be used, particularly when selective nitration of the imidazole ring is desired in the presence of other sensitive functional groups.[9]
-
Nitric Acid in Acetic Anhydride: This mixture can generate N-nitro derivatives of mononitroimidazoles.[12]
Troubleshooting Guide
This section provides detailed solutions to specific problems you may encounter during your experiments.
Problem 1: Low or No Yield of the Desired Nitroimidazole
Possible Causes & Solutions
| Cause | Explanation | Recommended Action |
| Insufficiently Activating Conditions | The imidazole ring may not be sufficiently activated for electrophilic nitration. | Increase the concentration of sulfuric acid relative to nitric acid to generate more nitronium ions. For less reactive substrates, consider increasing the reaction temperature cautiously. |
| Decomposition of Starting Material/Product | The reaction temperature may be too high, leading to the breakdown of your compounds. | Run the reaction at a lower temperature. For highly exothermic reactions, ensure efficient cooling and slow, dropwise addition of the nitrating agent.[13] |
| Incorrect Work-up Procedure | The product may be lost during the neutralization and extraction steps. Nitroimidazoles can have varying solubilities. | Carefully adjust the pH during work-up. Ensure the chosen extraction solvent is appropriate for your product's polarity. Test the pH of the aqueous layer and consider multiple extractions. |
| Poor Quality Reagents | The nitric or sulfuric acid may be old or have absorbed moisture, reducing their effectiveness. | Use fresh, high-purity acids for the reaction. |
Problem 2: Formation of Multiple Byproducts (Over-nitration, Oxidation)
Possible Causes & Solutions
| Cause | Explanation | Recommended Action |
| Reaction Temperature Too High | Elevated temperatures increase the reaction rate and can lead to the addition of multiple nitro groups or oxidation of sensitive functional groups.[8] | Maintain a lower reaction temperature using an ice bath or cryocooler. Monitor the internal temperature of the reaction closely. |
| Incorrect Stoichiometry | An excess of the nitrating agent can drive the reaction towards di- or tri-nitration. | Carefully control the molar ratio of the nitrating agent to the imidazole substrate. Start with a 1:1 or slightly higher molar ratio of nitric acid. |
| Prolonged Reaction Time | Leaving the reaction to stir for too long can allow for the formation of byproducts. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed. |
Problem 3: Difficulty in Product Purification
Possible Causes & Solutions
| Cause | Explanation | Recommended Action |
| Presence of Isomeric Products | 4- and 5-nitroimidazole isomers often have very similar polarities, making them difficult to separate by column chromatography. | Recrystallization is often the most effective method for separating isomers. Experiment with different solvent systems for recrystallization. |
| Residual Acid | Traces of sulfuric or nitric acid can interfere with purification and subsequent steps. | Thoroughly neutralize the reaction mixture before extraction. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. |
| Tarry Byproducts | Decomposition can lead to the formation of polymeric, tar-like substances that complicate purification. | Optimize the reaction conditions (especially temperature) to minimize byproduct formation. Consider filtering the crude product through a plug of silica gel to remove baseline impurities before attempting column chromatography. |
Experimental Protocols
General Safety Precautions for Nitration Reactions
Nitration reactions are energetic and involve highly corrosive and toxic materials.[6][7][14][15][16] Always perform these reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a lab coat.[6][14] Have an emergency eyewash and shower station readily accessible.[6][15] Be prepared for an exothermic reaction by having a cooling bath ready.
Protocol 1: General Procedure for the Nitration of Imidazole
This protocol is a general guideline and may require optimization for your specific substrate.
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C.
-
Substrate Addition: Slowly add the imidazole substrate to the cold sulfuric acid with stirring.
-
Nitrating Agent Addition: Prepare a mixture of concentrated nitric acid and concentrated sulfuric acid (typically a 1:1 to 1:4 ratio) in the dropping funnel.[8] Add this nitrating mixture dropwise to the reaction flask, ensuring the internal temperature does not exceed 10-15 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 55-65 °C for 4-nitroimidazole) for the optimized reaction time (e.g., 2 hours).[17] Monitor the reaction by TLC.
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Neutralization: Slowly neutralize the acidic solution with a base (e.g., concentrated ammonia solution or sodium hydroxide solution) until the pH is neutral (pH 6.5-7.5).[10] This step is highly exothermic; perform it in an ice bath.
-
Isolation: The product may precipitate out upon neutralization. If so, collect it by filtration. If not, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Visualizing the Process
Diagram 1: Reaction Mechanism of Imidazole Nitration
Caption: The two-stage mechanism of imidazole nitration.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A step-by-step guide to troubleshooting low product yields.
References
-
Preparation of 4,5-nitroimidazole. ResearchGate. Available at: [Link]
-
Nitration reaction safety. YouTube. Available at: [Link]
-
Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of 2-Nitroimidazopyrazin-one/-es with Antitubercular and Antiparasitic Activity. Journal of Medicinal Chemistry. Available at: [Link]
-
NITRIC ACID SAFETY. University of Washington Environmental Health & Safety. Available at: [Link]
-
Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. Available at: [Link]
-
Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
-
Nitric Acid Safety Tips & Health Hazards. VelocityEHS. Available at: [Link]
-
Reduce your risk of a nitric acid incident. UW Environmental Health & Safety. Available at: [Link]
- Method for synthesizing 2-methyl-5-nitroimidazole-1-ethanol. Google Patents.
-
Production of 4-nitroimidazole and its thermal stability. ResearchGate. Available at: [Link]
-
Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. Molecules. Available at: [Link]
-
Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. PubMed Central. Available at: [Link]
-
Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Brieflands. Available at: [Link]
-
Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. MDPI. Available at: [Link]
-
Experimental Comparison of 2-methylimidazole Nitration by Nitric Acid and Nitrate Salts of Alkali Metals. ResearchGate. Available at: [Link]
- Nitration of imidazoles. Google Patents.
- Processes for nitration of n-substituted imidazoles. Google Patents.
-
Nitroimidazole. Wikipedia. Available at: [Link]
-
Nitration of imidazoles with various nitrating agents. Semantic Scholar. Available at: [Link]
-
Imidazole. Wikipedia. Available at: [Link]
-
Removal of pharmaceutical compounds, nitroimidazoles, from waters by using the ozone/carbon system. PubMed. Available at: [Link]
-
(PDF) Removal of nitroimidazole antibiotics from waters by adsorption/bioadsorption on activated carbon and advanced oxidation processes. ResearchGate. Available at: [Link]
-
Experimental Comparison of 2-methylimidazole Nitration by Nitric Acid and Nitrate Salts of Alkali Metals. CORE. Available at: [Link]
-
Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. PubMed Central. Available at: [Link]
-
Nitroimidazoles. Lecturio. Available at: [Link]
-
Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. e-Learning - UNIMIB. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of New Active Sulfones in the 5-Nitroimidazole Series - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Nitroimidazole - Wikipedia [en.wikipedia.org]
- 5. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 8. researchgate.net [researchgate.net]
- 9. US3487087A - Nitration of imidazoles - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Nitration of imidazoles with various nitrating agents | Semantic Scholar [semanticscholar.org]
- 13. jocpr.com [jocpr.com]
- 14. ehs.washington.edu [ehs.washington.edu]
- 15. ehs.com [ehs.com]
- 16. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
- 17. researchgate.net [researchgate.net]
Identifying and removing impurities from Methyl 4-nitro-1H-imidazole-5-carboxylate samples.
Welcome to the technical support center for Methyl 4-nitro-1H-imidazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on identifying and removing impurities from your samples. Ensuring the purity of this intermediate is critical for the reliability of your research and the safety and efficacy of potential active pharmaceutical ingredients (APIs).[1][2]
This resource is structured to provide immediate answers to common questions through our FAQ section and to offer in-depth, step-by-step guidance for more complex challenges in the Troubleshooting Guide.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I might encounter in my Methyl 4-nitro-1H-imidazole-5-carboxylate sample?
A1: Impurities in Methyl 4-nitro-1H-imidazole-5-carboxylate typically arise from the synthetic route.[2] Common sources include:
-
Unreacted Starting Materials: Such as 1H-imidazole-4-carboxylic acid or its methyl ester.[3]
-
Regioisomers: The nitration of the imidazole ring can sometimes lead to the formation of other nitro-substituted isomers, such as Methyl 5-nitro-1H-imidazole-4-carboxylate.[4]
-
By-products from Side Reactions: Nitration reactions can sometimes yield di-nitrated or other undesired products, especially if reaction conditions like temperature are not strictly controlled.[5][6]
-
Residual Solvents: Solvents used during the synthesis and initial purification steps may remain in the final product.[2]
-
Degradation Products: The compound may degrade if exposed to harsh conditions (e.g., high temperatures, strong acids or bases) during workup or storage.
Q2: What is a quick and effective way to get a preliminary assessment of my sample's purity?
A2: For a rapid preliminary purity assessment, Thin-Layer Chromatography (TLC) is an excellent initial step. It is a fast, inexpensive, and highly effective method to visualize the number of components in your sample. By comparing the TLC profile of your sample against a reference standard of Methyl 4-nitro-1H-imidazole-5-carboxylate, you can quickly identify the presence of impurities. A single spot for your sample that co-elutes with the reference standard suggests a high degree of purity, while multiple spots indicate the presence of impurities.
Q3: My sample has a slight discoloration. Does this indicate impurity?
A3: Discoloration, often a yellowish or brownish tint, can be an indicator of impurities, particularly residual nitro-containing starting materials or by-products. While a pure compound is typically a white to off-white solid, color alone is not a definitive measure of purity. It is crucial to employ analytical techniques like HPLC or NMR spectroscopy to identify and quantify any impurities present.
Q4: I need to purify a large batch of Methyl 4-nitro-1H-imidazole-5-carboxylate. What is the most efficient method?
A4: For large-scale purification, recrystallization is often the most efficient and cost-effective method. This technique relies on the differences in solubility between the desired compound and the impurities in a chosen solvent system at different temperatures. A well-optimized recrystallization process can yield a highly pure crystalline product with good recovery. For more complex mixtures or when impurities have similar solubility profiles, preparative column chromatography may be necessary.[7]
Troubleshooting Guide: A Deeper Dive into Impurity Resolution
This section provides detailed protocols and expert insights to address specific challenges you may face in identifying and removing impurities from your Methyl 4-nitro-1H-imidazole-5-carboxylate samples.
Issue 1: An unknown impurity is detected by HPLC analysis.
When your High-Performance Liquid Chromatography (HPLC) analysis reveals an unexpected peak, a systematic approach is necessary for its identification and subsequent removal. HPLC is a powerful tool for both the identification and quantification of organic impurities.[2]
To identify the unknown peak, coupling your HPLC system with a Mass Spectrometer (HPLC-MS) is the most direct approach. The mass spectrometer will provide the mass-to-charge ratio (m/z) of the impurity, which is a critical piece of information for determining its molecular weight and potential elemental composition.[8][9]
Once you have an idea of the impurity's characteristics, you can isolate a sufficient quantity for structural elucidation using preparative HPLC.[7]
Protocol: Preparative HPLC for Impurity Isolation
-
Develop an Analytical Method: Start by optimizing an analytical scale HPLC method to achieve good separation between your product and the impurity. A common choice for nitroimidazole compounds is a reversed-phase C18 column.[1][10]
-
Scale-Up to Preparative Scale: Scale up the analytical method to a preparative column, adjusting the flow rate and sample loading accordingly.
-
Fraction Collection: Collect the fractions corresponding to the impurity peak as it elutes from the column.
-
Solvent Evaporation: Remove the solvent from the collected fractions, typically using a rotary evaporator, to obtain the isolated impurity.
With the isolated impurity in hand, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure determination.[1][11][12]
-
¹H NMR: Will provide information on the number and types of protons and their connectivity. Characteristic resonances for imidazole protons typically appear between 6.77-7.66 ppm.[13][14]
-
¹³C NMR: Will reveal the number of unique carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments can establish the complete bonding framework of the impurity.
Issue 2: My sample contains regioisomers that are difficult to separate.
Regioisomers often have very similar physical and chemical properties, making their separation challenging.
Flash column chromatography is a standard technique for purifying organic compounds.[15] For closely eluting isomers, careful optimization of the stationary and mobile phases is key.
Protocol: Optimized Flash Column Chromatography
-
TLC Optimization: Experiment with different solvent systems on TLC plates to find a mobile phase that provides the best possible separation (largest ΔRf) between your product and the isomeric impurity.
-
Column Packing: Properly pack a silica gel column to avoid channeling and ensure optimal separation.
-
Gradient Elution: Employ a shallow gradient elution, starting with a less polar solvent system and gradually increasing the polarity. This can often resolve compounds that co-elute under isocratic conditions.
| Solvent System Component | Polarity | Typical Use |
| Hexane/Ethyl Acetate | Low to Medium | Good starting point for many organic compounds. |
| Dichloromethane/Methanol | Medium to High | Effective for more polar compounds. |
| Chloroform/Acetone | Medium | Alternative system with different selectivity. |
If the isomers have sufficient differences in their crystal packing energies and solubility, fractional recrystallization can be an effective separation method.
Protocol: Fractional Recrystallization
-
Solvent Screening: Test a variety of solvents to find one in which the desired isomer has significantly lower solubility than the undesired isomer at a lower temperature, but both are soluble at a higher temperature.
-
Dissolution: Dissolve the mixture in the minimum amount of the chosen solvent at its boiling point.
-
Slow Cooling: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath. The less soluble, desired isomer should crystallize out first.
-
Filtration: Quickly filter the crystals and wash with a small amount of the cold solvent.
-
Purity Check: Analyze the purity of the crystals and the mother liquor by HPLC or TLC. Repeat the process if necessary to achieve the desired purity.
Workflow for Impurity Identification and Removal
The following diagram illustrates a systematic workflow for addressing impurities in your Methyl 4-nitro-1H-imidazole-5-carboxylate samples.
Caption: A logical workflow for the identification, removal, and validation of impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 3. 1H-Imidazole-4-carboxylic acid, 5-nitro-, methyl ester | 20271-20-9 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Achieve high-throughput LC/MS purification of pharmaceutical impurities | Separation Science [sepscience.com]
- 8. Confirmatory Analysis of Nitroimidazoles and Hydroxy Metabolites in Honey by Dispersive-Solid Phase Extraction and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Separation of 1H-Imidazole-4-carboxylic acid, 5-methyl-, ethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 12. Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation [article.sapub.org]
- 13. researchgate.net [researchgate.net]
- 14. Imidazole(288-32-4) 1H NMR [m.chemicalbook.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Methyl 4-nitro-1H-imidazole-5-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Methyl 4-nitro-1H-imidazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth, field-proven insights and troubleshooting strategies to help you achieve a successful outcome in your experiments.
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during the synthesis, presented in a question-and-answer format.
Q1: My reaction shows no conversion, and I've only recovered the starting material. What are the likely causes?
A1: Lack of conversion in the synthesis of Methyl 4-nitro-1H-imidazole-5-carboxylate typically points to issues with the reaction conditions, particularly in the nitration step. The imidazole ring is deactivated by the electron-withdrawing carboxylate group, making it less susceptible to electrophilic substitution. Therefore, potent nitrating conditions are necessary.
Possible Causes and Solutions:
-
Insufficiently Strong Nitrating Agent: The combination of concentrated nitric acid and sulfuric acid is commonly used to generate the highly electrophilic nitronium ion (NO₂⁺), which is essential for the reaction to proceed.[1] Using nitric acid alone may not be sufficient to overcome the deactivation of the imidazole ring.
-
Inadequate Temperature: While high temperatures can lead to decomposition, the reaction may not initiate if the temperature is too low. Nitration of imidazoles often requires heating to proceed at a reasonable rate.[2] A temperature range of 90-100°C is often employed for the nitration of imidazole carboxylic acids.[3]
-
Moisture in the Reaction: The presence of water can quench the nitronium ion and hinder the reaction. Ensure that all glassware is thoroughly dried and that anhydrous reagents are used.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for no/low conversion.
Q2: My reaction mixture turned dark brown or black, resulting in a very low yield. What happened?
A2: A dark coloration and low yield are classic signs of decomposition of the starting material or product. Nitration reactions are highly exothermic, and improper temperature control is a common culprit.
Causality and Prevention:
-
Runaway Reaction: The nitration of imidazoles can be highly exothermic. If the nitrating agent is added too quickly or if the initial temperature is too high, a runaway reaction can occur, leading to overheating and decomposition.[4]
-
Oxidative Side Reactions: At elevated temperatures, the strong oxidizing nature of the nitrating mixture can lead to oxidative ring opening of the imidazole, producing a complex mixture of byproducts and tar.[2][5]
Preventative Measures:
-
Controlled Addition: Add the nitrating agent dropwise and at a slow rate to maintain control over the internal temperature of the reaction.
-
Temperature Monitoring: Use an ice bath to maintain a low temperature during the addition of the nitrating agent. For the subsequent heating phase, gradually increase the temperature to the target, and monitor it closely.[6]
Table 1: Recommended Temperature Profile for Nitration
| Step | Temperature Range | Rationale |
| Addition of Nitrating Agent | 0-10°C | To control the initial exotherm and prevent runaway reactions.[6] |
| Reaction Progression | 90-100°C | To provide sufficient activation energy for the nitration of the deactivated ring.[3] |
Q3: I've isolated a product, but my analytical data (NMR, MS) doesn't match the target compound. What could I have made?
A3: The formation of an unexpected product is often due to side reactions or the formation of isomers. In the case of imidazole nitration, regioselectivity can be an issue.
Potential Unwanted Products:
-
Isomers: While the 5-carboxylate group directs nitration to the 4-position, it's possible to obtain the other regioisomer, Methyl 5-nitro-1H-imidazole-4-carboxylate, although this is generally less favored.
-
Over-Nitration: Under harsh conditions, dinitration could potentially occur, though this is less likely given the deactivating nature of the existing substituents.
-
Hydrolysis of the Ester: If the work-up conditions are too harsh (e.g., prolonged exposure to strong base or acid at high temperatures), the methyl ester can be hydrolyzed back to the carboxylic acid.
Diagnostic Approach:
-
NMR Spectroscopy: Carefully analyze the ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants of the imidazole ring protons are highly sensitive to the positions of the substituents.
-
Mass Spectrometry: High-resolution mass spectrometry can confirm the molecular formula of your product, helping to distinguish it from isomers and byproducts.
Caption: Potential products in the synthesis.
Q4: I'm struggling with the esterification of 4-nitro-1H-imidazole-5-carboxylic acid. What are the critical parameters?
A4: If your synthetic route involves the esterification of 4-nitro-1H-imidazole-5-carboxylic acid, you are likely performing a Fischer esterification. This is an equilibrium-controlled reaction, and several factors can influence its success.
Key Parameters for Fischer Esterification:
-
Acid Catalyst: A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic.[7]
-
Excess Alcohol: Since the reaction is an equilibrium, using the alcohol (methanol in this case) as the solvent or in large excess will shift the equilibrium towards the formation of the ester, according to Le Chatelier's principle.[7]
-
Water Removal: The reaction produces water as a byproduct. Removing this water as it forms will also drive the equilibrium towards the product. This can be achieved by azeotropic distillation if a suitable solvent is used, though with methanol, using a large excess is more common.
-
Reaction Time and Temperature: The reaction may require heating (e.g., refluxing in methanol) for several hours to reach completion.[3]
Experimental Protocol: Fischer Esterification
-
Suspend 4-nitro-1H-imidazole-5-carboxylic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).
-
Heat the mixture to reflux and monitor the reaction progress using TLC or HPLC.
-
Once the reaction is complete, cool the mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.
Purification and Characterization
A successful synthesis is contingent on effective purification and accurate characterization of the final product.
Purification Strategy:
-
Crystallization: The crude Methyl 4-nitro-1H-imidazole-5-carboxylate can often be purified by crystallization from a suitable solvent system. A common method involves dissolving the crude product in a hot solvent and allowing it to cool slowly to form crystals.
-
Column Chromatography: If crystallization is ineffective, silica gel column chromatography can be used to separate the desired product from impurities.[8]
Characterization Techniques:
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the N-H, C=O (ester), and NO₂ groups.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.[9]
Table 2: Spectroscopic Data for Methyl 4-nitro-1H-imidazole-5-carboxylate
| Technique | Expected Features |
| ¹H NMR | Signals for the imidazole ring proton, the N-H proton, and the methyl ester protons. |
| ¹³C NMR | Resonances for the imidazole ring carbons, the ester carbonyl carbon, and the methyl carbon. |
| IR (cm⁻¹) | ~3100-3300 (N-H stretch), ~1720 (C=O stretch), ~1520 and ~1350 (NO₂ asymmetric and symmetric stretches). |
| MS (m/z) | Molecular ion peak corresponding to the molecular weight of 171.11 g/mol .[9][10] |
References
- 1. aiinmr.com [aiinmr.com]
- 2. vital.lib.tsu.ru [vital.lib.tsu.ru]
- 3. 1H-Imidazole-4-carboxylic acid, 5-nitro-, methyl ester | 20271-20-9 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
- 10. 001chemical.com [001chemical.com]
Technical Support Center: Storage and Handling of Methyl 4-nitro-1H-imidazole-5-carboxylate
Introduction: Methyl 4-nitro-1H-imidazole-5-carboxylate is a key heterocyclic building block in pharmaceutical research and drug development. Its chemical structure, incorporating a nitroimidazole core and a methyl ester functional group, confers specific reactivity that is crucial for synthesis but also presents challenges for long-term stability. The integrity of this compound is paramount for achieving reproducible experimental outcomes. This guide provides in-depth technical advice, troubleshooting protocols, and the scientific rationale behind the best practices for storing and handling this reagent to prevent its degradation.
Part 1: Quick Reference - Recommended Storage Conditions
For optimal stability, adhere to the following conditions. Deviations can lead to the degradation pathways detailed later in this document.
| Parameter | Recommendation | Rationale |
| Temperature | 2°C to 8°C [1][2] | Minimizes thermal degradation and slows the rate of potential hydrolytic reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, preventing hydrolysis and potential oxidative degradation. |
| Light | Protect from Light (Amber Vial) | The nitroaromatic system is susceptible to photodegradation upon exposure to UV and visible light[3][4][5][6]. |
| Container | Tightly Sealed, Glass Vial | Prevents moisture ingress. Glass is preferred for its inertness over most plastics. |
| Environment | Dry Location (e.g., with desiccants) | Reduces the risk of moisture permeating the container, which is the primary driver for hydrolysis[7][8]. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary chemical pathways that cause the degradation of this compound?
Answer: Methyl 4-nitro-1H-imidazole-5-carboxylate is susceptible to three main degradation pathways, driven by specific environmental factors. Understanding these is key to preventing them.
-
Hydrolysis: The methyl ester group is the most vulnerable part of the molecule. It can react with water in a process called hydrolysis, which cleaves the ester bond. This reaction is catalyzed by the presence of acids or bases[8][9]. Even trace amounts of moisture in the container can lead to the slow formation of the parent carboxylic acid (4-nitro-1H-imidazole-5-carboxylic acid) and methanol.
-
Photodegradation: The nitroimidazole core contains a nitroaromatic system, which is a strong chromophore. This structure can absorb energy from UV and even visible light, leading to photochemical reactions[3][4][10]. This process can result in the cleavage of the carbon-nitro bond (C-NO2) or complex rearrangements of the imidazole ring, often producing colored byproducts[5][6]. Structurally related nitroimidazoles, like Metronidazole, are known to darken upon exposure to light[11].
-
Thermal Degradation: While many nitroimidazole derivatives are thermally stable at room temperature, elevated temperatures accelerate all chemical reactions, including hydrolysis and other decomposition pathways[12][13]. Storing the compound at elevated temperatures can lead to a significant loss of purity over time.
Q2: I noticed my compound, which was a white/off-white powder, has developed a yellowish or brownish tint. What does this mean?
Answer: A change in color is a primary visual indicator of degradation. This is most commonly caused by photodegradation . When the nitroaromatic ring absorbs light, it can form chromophoric (colored) byproducts. If you observe a color change, it is highly likely the purity of the material has been compromised. We recommend running a quality control check (e.g., TLC, HPLC, or ¹H-NMR) to assess purity before use. If significant degradation is confirmed, the batch should be discarded to avoid compromising your experimental results.
Q3: The powder in my vial seems clumpy and is no longer free-flowing. Is this a problem?
Answer: Yes, this is a significant warning sign. Clumping or the appearance of a sticky or wet solid indicates the absorption of atmospheric moisture. Imidazole and its derivatives can be hygroscopic. This moisture not only changes the physical state of the compound but also provides the necessary reactant for ester hydrolysis . A clumpy compound has likely already begun to hydrolyze to its corresponding carboxylic acid, reducing the molar equivalency of the active reagent in your experiments.
Q4: Can I store the compound at room temperature on the bench during my experiment?
Answer: For short-term use during an experimental procedure (i.e., a few hours), leaving the compound at room temperature is generally acceptable, provided it is protected from direct, bright light and high humidity. However, the main stock vial should always be returned to the recommended 2-8°C storage conditions immediately after you have weighed out the required amount. Never leave the stock container on the bench for an entire day.
Q5: What substances are incompatible with Methyl 4-nitro-1H-imidazole-5-carboxylate?
Answer: Based on the chemistry of its functional groups, you should avoid storing or mixing this compound with the following:
-
Strong Oxidizing Agents: Can react with the imidazole ring[12][14].
-
Strong Acids and Bases: Will catalytically accelerate the hydrolysis of the methyl ester[7][8].
-
Water/Moisture: A direct reactant for hydrolysis.
Part 3: Troubleshooting Guide
| Observed Problem | Probable Cause(s) | Recommended Action(s) |
| Compound has changed color (e.g., yellowing, browning). | Photodegradation from exposure to lab lighting or sunlight. Thermal Stress from improper storage temperature. | 1. Cease use of the current vial. 2. Qualify the material's purity via an analytical method (HPLC, LC-MS, NMR). 3. If degraded, discard according to safety protocols. 4. For new material, ensure storage in an amber vial inside a refrigerator (2-8°C). |
| Powder is clumpy, sticky, or appears wet. | Moisture Absorption (Hygroscopicity) leading to the onset of Hydrolysis . | 1. Immediately move the stock vial to a desiccator. 2. Handle the compound in a low-humidity environment (e.g., glove box). 3. Assess purity. The presence of the carboxylic acid byproduct can often be detected by NMR or LC-MS. 4. If purity is compromised, discard the material. |
| Inconsistent experimental results (e.g., low yields, new spots on TLC). | Reduced Purity due to partial degradation (hydrolysis or photodegradation). The actual molar amount of starting material is lower than calculated. | 1. Do not assume 100% purity. 2. Perform a purity analysis on the starting material. 3. If degradation is confirmed, acquire a new, certified lot of the compound. 4. Always perform a "reagent blank" or "control" reaction to validate reagent integrity. |
Part 4: Protocols & Workflows
Protocol 1: Recommended Long-Term Storage
-
Upon Receipt: Inspect the container seal for integrity. The compound should be a free-flowing, white to off-white powder. Note the date of receipt on the vial.
-
Light Protection: Ensure the compound is in an amber glass vial. If it arrived in a clear vial, immediately wrap it in aluminum foil or place it inside a secondary light-blocking container.
-
Atmosphere Control: Before initial storage, gently flush the vial headspace with a stream of dry, inert gas (argon or nitrogen) for 10-15 seconds to displace moist air.
-
Sealing: Tightly seal the vial cap. For extra protection against moisture, wrap the cap-vial interface with Parafilm®.
-
Refrigeration: Place the sealed, protected vial in a refrigerator maintained at 2-8°C.
-
Desiccation: For maximum protection, place the vial inside a larger, sealed container that contains a desiccant (e.g., silica gel).
Workflow: Investigating Suspected Degradation
Caption: Key degradation routes for the target compound.
-
Mechanism of Ester Hydrolysis: The carbon atom of the ester's carbonyl group (C=O) is electrophilic. A water molecule acts as a nucleophile, attacking this carbon. This process is typically slow but is significantly accelerated by either acid (which protonates the carbonyl oxygen, making the carbon more electrophilic) or base (which deprotonates water to form the much stronger nucleophile, hydroxide, OH⁻).[8] The result is the cleavage of the C-O bond of the ester, releasing methanol and the carboxylic acid.
-
Mechanism of Photodegradation: Nitroaromatic compounds absorb photons in the UV-visible range.[6] This absorption excites the molecule to a higher energy state. From this excited state, various reactions can occur, including the homolytic cleavage of the C-NO₂ bond to form radicals, or intramolecular rearrangements that break the aromaticity of the imidazole ring.[3][5] These subsequent reactions lead to a complex mixture of byproducts, which are often colored and will interfere with subsequent synthetic steps.
By controlling the key environmental factors—water, light, and heat —you can effectively inhibit these degradation pathways and ensure the long-term integrity and reliability of your Methyl 4-nitro-1H-imidazole-5-carboxylate reagent.
References
-
Title: Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources. Source: Photochemical & Photobiological Sciences (RSC Publishing). URL: [Link]
-
Title: Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Source: PubMed. URL: [Link]
- Title: US4185027A - Hydrolysis of methyl esters. Source: Google Patents.
-
Title: Lithium Chloride–Assisted Selective Hydrolysis of Methyl Esters Under Microwave Irradiation. Source: Taylor & Francis Online. URL: [Link]
-
Title: Material Safety Data Sheet - 2-Nitroimidazole, 98%. Source: Cole-Parmer. URL: [Link]
-
Title: 6.3 Methyl Esters and Derivatives. Source: ScienceDirect. URL: [Link]
-
Title: Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis. Source: ACS Publications. URL: [Link]
-
Title: Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Source: ACS Publications. URL: [Link]
-
Title: hydrolysis of esters. Source: Chemguide. URL: [Link]
-
Title: WO/1994/014743 HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS. Source: WIPO Patentscope. URL: [Link]
-
Title: Biodegradation of Nitroaromatic Compounds and Explosives. Source: cswab.org. URL: [Link]
-
Title: CAS No. 20271-20-9, Methyl 4-nitro-1H-imidazole-5-carboxylate. Source: 001CHEMICAL. URL: [Link]
-
Title: Metronidazole. Source: PubChem - NIH. URL: [Link]
-
Title: Thermal stability and detonation character of nitro-substituted derivatives of imidazole. Source: PubMed. URL: [Link]
-
Title: Production of 4-nitroimidazole and its thermal stability. Source: ResearchGate. URL: [Link]
-
Title: Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Source: Der Pharma Chemica. URL: [Link]
-
Title: An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. Source: International Journal of Pharmaceutical Sciences. URL: [Link]
-
Title: Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Source: PubMed Central - NIH. URL: [Link]
-
Title: Optimized one-step synthesis and characterization of 1-methyl-4,5-dinitro-1H-imidazole. Source: ResearchGate. URL: [Link]
-
Title: Preparation of 4,5-nitroimidazole. Source: ResearchGate. URL: [Link]
-
Title: Atmospheric Photochemical Oxidation of 4-Nitroimidazole. Source: MDPI. URL: [Link]
-
Title: Product Name : 1-Methyl-4-nitro-1H-imidazole-5-carboxylic Acid. Source: Pharmaffiliates. URL: [Link]
-
Title: 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid. Source: PubChem. URL: [Link]
-
Title: 1-Methyl-5-nitro-1H-imidazole. Source: ResearchGate. URL: [Link]
-
Title: Methyl 1H-imidazole-5-carboxylate. Source: PubChem. URL: [Link]
-
Title: Imidazole. Source: Wikipedia. URL: [Link]
-
Title: Imidazole and its derivatives and Importance in the Synthesis of Pharmaceuticals: A Review. Source: International Science Community Association. URL: [Link]
-
Title: Chemical and Pharmacological Properties of Imidazoles. Source: IJPPR. URL: [Link]
Sources
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- 2. 001chemical.com [001chemical.com]
- 3. Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 4. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
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Technical Support Center: Addressing Regio-selectivity Issues in the Synthesis of Substituted Nitroimidazoles
Introduction
Welcome to the Technical Support Center for the synthesis of substituted nitroimidazoles. This resource is tailored for researchers, scientists, and professionals in drug development who are navigating the complexities of nitroimidazole chemistry. The inherent asymmetry of the nitroimidazole core often leads to challenges in controlling the position of substitution, a critical factor that dictates the biological activity and physicochemical properties of the final compound.
This guide, structured in a question-and-answer format, offers in-depth troubleshooting advice and detailed experimental protocols. As a Senior Application Scientist, my aim is to provide not just procedural steps, but also the underlying scientific principles to empower you to overcome common synthetic hurdles and optimize your reaction outcomes.
PART 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that frequently arise during the synthesis of substituted nitroimidazoles.
Q1: What are the primary factors that dictate regio-selectivity during the N-alkylation of a 4(5)-nitroimidazole?
A1: The N-alkylation of an unsymmetrical 4(5)-nitroimidazole can yield two different regioisomers, and the outcome is a delicate balance of several factors.[1] When the imidazole ring is deprotonated, the negative charge is delocalized across both nitrogen atoms, making both potential sites for alkylation.[2] The key factors influencing which nitrogen is preferentially alkylated are:
-
Electronic Effects: The potent electron-withdrawing nature of the nitro group significantly lowers the electron density of the entire imidazole ring.[3] This deactivates the adjacent nitrogen atom (N-3 in the 4-nitro tautomer) towards electrophilic attack, thereby favoring alkylation at the more distant N-1 position.[1][4]
-
Steric Hindrance: The size of substituents on the imidazole ring and the bulkiness of the alkylating agent play a crucial role.[1][5] A large substituent at a position adjacent to one of the ring nitrogens will sterically impede the approach of the alkylating agent, directing it to the less hindered nitrogen.[1]
-
Reaction Conditions: The choice of base, solvent, and temperature can profoundly influence the product ratio. For instance, certain base-solvent combinations can favor the formation of a specific tautomer or influence the solubility of the resulting imidazole salt, thereby directing the alkylation to a specific nitrogen.[1]
Q2: I am consistently getting a mixture of N-1 and N-3 alkylated isomers. What is the most likely cause?
A2: Obtaining a mixture of regioisomers is a common challenge in imidazole chemistry and suggests that the energetic barrier for alkylation at both nitrogen atoms is very similar under your current experimental setup.[2] This lack of selectivity often arises when the electronic and steric factors are not sufficiently pronounced to favor one reaction pathway over the other.[4] To resolve this, you need to strategically modify your reaction conditions to amplify the inherent differences between the two nitrogen atoms.
Q3: Is it possible to predict the major regio-isomer before running the reaction?
A3: Yes, a reasonable prediction can often be made by carefully analyzing your starting materials and proposed reaction conditions. The interplay between electronic and steric effects is key. For a 4-nitroimidazole, alkylation is generally favored at the N-1 position due to the electronic deactivation of the N-3 nitrogen by the adjacent nitro group. However, if a bulky substituent is present at the C-5 position, this can sterically hinder the N-1 position and potentially lead to a greater proportion of the N-3 alkylated product. A careful consideration of these competing factors is essential for predicting the likely outcome.
PART 2: Troubleshooting Guides for Common Experimental Issues
This section provides detailed, step-by-step guidance for resolving specific challenges you may encounter in the lab.
Issue 1: Poor Regio-selectivity in N-Alkylation Reactions
-
Symptom: The reaction yields a mixture of N-1 and N-3 alkylated products with a low ratio of the desired isomer to the undesired one.
-
Underlying Cause: The reaction conditions are not optimized to sufficiently differentiate between the two nucleophilic nitrogen atoms of the imidazole ring.
Troubleshooting Workflow:
Caption: A simplified workflow for a protecting group strategy.
Issue 2: Low Yields and Formation of Side Products
-
Symptom: The desired product is obtained with low overall yield, and significant amounts of impurities are observed.
-
Underlying Cause: The reaction conditions may be too harsh, leading to decomposition of the starting material or product. Alternatively, the chosen reagents may not be suitable for the specific transformation.
Troubleshooting Strategies:
-
Re-evaluate the Base: Using a very strong base like KOH in solvents like DMF or DMSO can sometimes lead to lower yields compared to milder conditions like K₂CO₃ in acetonitrile. * Optimize Temperature: Running the reaction at an elevated temperature (e.g., 60 °C) can often improve yields and reduce reaction times. However, excessively high temperatures should be avoided to prevent decomposition.
-
Purity of Starting Materials: Ensure that your starting nitroimidazole and alkylating agent are pure. Impurities can interfere with the reaction and lead to the formation of side products.
-
Inert Atmosphere: Some imidazole derivatives and their salts can be sensitive to air and moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve the yield and reproducibility.
PART 3: References
-
Chavda, M. D., & Shah, A. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Pharmaceuticals, 15(5), 561.
-
Cabrera, M., et al. (1991). [Synthesis of 1-substituted nitroimidazoles and its evaluation as radiosensitizing agents]. Acta Cientifica Venezolana, 42(5), 257-65.
-
Bar, N., et al. (2013). Nucleophilic Substitution Studies on Nitroimidazoles, and Applications to the Synthesis of Biologically Active Compounds. Molecules, 18(8), 9882-9901.
-
Chavda, M. D., & Shah, A. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. MDPI.
-
Hassine, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16.
-
Hassine, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica.
-
Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult. Retrieved from [Link]
-
University of Otago. (n.d.). N-Alkylation of imidazoles. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents | Abstract. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic Nitroimidazoles: Biological Activities and Mutagenicity Relationships | Request PDF. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of New Active Sulfones in the 5-Nitroimidazole Series - PMC. Retrieved from [Link]
-
National Institutes of Health. (n.d.). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC. Retrieved from [Link]
Sources
Technical Support Center: Optimizing HPLC Methods for the Analysis of Methyl 4-nitro-1H-imidazole-5-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the HPLC analysis of Methyl 4-nitro-1H-imidazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common chromatographic challenges. As your virtual application scientist, I will explain the causality behind experimental choices, ensuring you can develop robust and reliable analytical methods.
Section 1: Understanding the Analyte: The Key to a Good Separation
A successful HPLC method begins with a fundamental understanding of the target molecule's physicochemical properties. These properties dictate its behavior in a chromatographic system.
Q1: What are the key physicochemical properties of Methyl 4-nitro-1H-imidazole-5-carboxylate that influence its HPLC analysis?
Understanding the structure and resulting chemical properties of Methyl 4-nitro-1H-imidazole-5-carboxylate is the foundation of effective method development. Its behavior on an HPLC column is governed by its polarity, ionizability, and size.
-
Structure and Polarity: The molecule contains a polar imidazole ring, a highly polar nitro group (-NO₂), and a methyl ester (-COOCH₃).[1][2] The presence of multiple heteroatoms (nitrogen and oxygen) and the nitro group makes the compound quite polar and hydrophilic. This is quantitatively supported by its calculated LogP value of approximately 0.1, indicating a preference for aqueous environments over hydrophobic ones.[1] In reversed-phase (RP) HPLC, which uses a non-polar stationary phase, high polarity can lead to poor retention.[3][4]
-
Ionizability (pKa): The imidazole ring contains a basic nitrogen atom. The pKa of a simple imidazole is approximately 7.[5][6] However, the strongly electron-withdrawing nitro group on the ring will significantly decrease the basicity of this nitrogen (lowering its pKa). This means the molecule will be protonated (positively charged) only at a low pH. Controlling the mobile phase pH is therefore critical to ensure a consistent ionization state, which is essential for reproducible retention times and good peak symmetry.[7][8]
Table 1: Physicochemical Properties of Methyl 4-nitro-1H-imidazole-5-carboxylate
| Property | Value / Description | Chromatographic Implication |
|---|---|---|
| Molecular Formula | C₅H₅N₃O₄ | - |
| Molecular Weight | 171.11 g/mol | Affects diffusion; generally not a primary factor in RP-HPLC retention.[1][2] |
| Calculated LogP | ~0.10 | Indicates high polarity; may result in poor retention on standard C18 columns.[1] |
| Key Functional Groups | Imidazole, Nitro, Methyl Ester | Imidazole group is basic and its charge is pH-dependent. Nitro group increases polarity. |
| pKa (estimated) | < 7 (for imidazole nitrogen) | Mobile phase pH will control the charge state, impacting retention and peak shape. |
Section 2: Initial Method Development: A Strategic Starting Point
Building a method from scratch can be time-consuming. Here are answers to common questions about establishing a robust starting point for your analysis.
Q2: What is a good starting point for an HPLC method for this compound?
For a polar compound like this, a reversed-phase method on a C18 column is a conventional starting point, but we must tailor the conditions to ensure adequate retention and peak shape. The initial goal is to get the peak to elute with a reasonable retention factor (k > 2) and acceptable symmetry.
Table 2: Recommended Starting HPLC Conditions
| Parameter | Recommended Starting Condition | Rationale & Explanation |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | Industry standard for RP-HPLC; provides a good balance of efficiency and backpressure. |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water | An acidic pH (~2.5-3.5) ensures the imidazole nitrogen is consistently protonated, minimizing peak tailing from silanol interactions.[9][10] |
| Mobile Phase B | Acetonitrile (ACN) or Methanol (MeOH) | ACN often provides sharper peaks and lower backpressure. Start with ACN. |
| Elution Mode | Isocratic | Begin with a low percentage of organic solvent (e.g., 10-20% B) to maximize retention.[9] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides better reproducibility than ambient temperature.[7] |
| Detection (UV) | ~270-320 nm | Nitroimidazole compounds typically have strong UV absorbance in this range.[9][11] A UV scan should be performed to determine the λmax. |
| Injection Volume | 5-10 µL | A smaller volume minimizes peak distortion, especially if the sample solvent is stronger than the mobile phase.[12] |
| Sample Solvent | Mobile Phase or Water | Dissolving the sample in a solvent weaker than or equal to the mobile phase is critical to prevent peak fronting and splitting.[13] |
Q3: How do I choose the right HPLC column if a standard C18 doesn't work?
If you experience poor retention (peak eluting too early) with a standard C18 column even with a highly aqueous mobile phase, the stationary phase is not hydrophobic enough to interact sufficiently with your polar analyte. In this case, consider these alternatives:
-
Polar-Endcapped/Embedded Columns: These columns have polar groups embedded within the alkyl chains or used to cap residual silanols.[14] This allows the stationary phase to be more compatible with highly aqueous mobile phases, preventing the "phase collapse" that can occur with traditional C18 phases and improving retention for polar analytes.[15]
-
Mixed-Mode Columns: These columns offer multiple retention mechanisms, such as reversed-phase and ion-exchange. A mixed-mode column with cation-exchange properties could strongly retain the protonated imidazole group, providing excellent and tunable retention.[3][9]
-
Porous Graphitic Carbon (PGC) Columns: These columns offer a different retention mechanism based on polarizability and are excellent for retaining very polar compounds that are difficult to analyze on silica-based reversed phases.[14][16]
Q4: Why is mobile phase pH so critical, and how do I select the right buffer?
Mobile phase pH is arguably the most critical parameter for the analysis of ionizable compounds like Methyl 4-nitro-1H-imidazole-5-carboxylate.[8]
-
Causality: The pH of the mobile phase determines the charge state of the analyte and the surface of the silica-based column packing. At a pH below its pKa, the imidazole nitrogen will be protonated (positively charged). This charge can lead to strong, undesirable ionic interactions with any deprotonated, negatively charged silanol groups on the silica surface, causing severe peak tailing.
-
Strategy: By using a buffer to maintain a low pH (e.g., 2.5-3.5), you achieve two things:
-
You ensure the analyte is consistently in its protonated form, leading to stable retention times.
-
You suppress the ionization of the surface silanol groups, minimizing the secondary interactions that cause peak tailing.
-
-
Buffer Selection: For a target pH of 2.5-3.5, phosphate or formate buffers are excellent choices. A buffer concentration of 10-25 mM is typically sufficient to provide adequate buffering capacity without causing precipitation issues with high organic concentrations.[7][10] Always filter your mobile phase to prevent blockage and system contamination.[17]
Section 3: Troubleshooting Common Chromatographic Problems
Even with a good starting method, issues can arise. This section provides a logical, cause-and-effect approach to troubleshooting.
Q5: My peak is tailing. What are the causes and how can I fix it?
Peak tailing, where the back of the peak is elongated, is a common issue for basic compounds like imidazoles. It leads to poor integration and reduced resolution.
-
Primary Cause: Secondary site interactions between the protonated basic analyte and ionized acidic silanols on the silica stationary phase.
-
Solutions:
-
Decrease Mobile Phase pH: Ensure the pH is low enough (~2.5-3.5) to suppress silanol ionization. Use a buffer (e.g., 20 mM potassium phosphate) to maintain this pH.[10]
-
Increase Buffer Strength: A higher buffer concentration can sometimes help mask residual silanol activity. Try increasing the buffer concentration to 50 mM.
-
Use a High-Purity, Endcapped Column: Modern columns are designed with minimal accessible silanols. If you are using an older column, switching to a newer, high-purity, fully endcapped column can resolve the issue.
-
Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can saturate the active silanol sites, but this can shorten column life and is less favored in modern practice.
-
Q6: I'm seeing poor retention, and my peak is eluting near the solvent front. What are my options?
This indicates insufficient interaction between your polar analyte and the non-polar stationary phase.
-
Primary Cause: The analyte is too hydrophilic for the chosen reversed-phase conditions.
-
Solutions:
-
Decrease Organic Content: Reduce the percentage of acetonitrile or methanol in your mobile phase. Try running in a highly aqueous mobile phase (e.g., 95% aqueous buffer, 5% organic). Ensure your column is aqueous-stable.[15]
-
Change Organic Modifier: Methanol is slightly less eluotropic (a weaker solvent) than acetonitrile in reversed-phase. Switching from ACN to MeOH may increase retention.
-
Use Ion-Pairing Chromatography: Add an ion-pairing reagent (e.g., sodium dodecyl sulfate or an alkyl sulfonate) to the mobile phase.[5] The reagent's hydrophobic tail will adsorb to the C18 stationary phase, creating an ion-exchange surface that can retain the positively charged analyte. This is a powerful but more complex technique.
-
Switch to a More Retentive Column: As discussed in Q3, move to a polar-endcapped, mixed-mode, or PGC column designed for polar analytes.[14][16]
-
Q7: My retention times are drifting or not reproducible. How can I improve this?
Unstable retention times make quantification unreliable and indicate a lack of method robustness.
-
Primary Causes: Inconsistent mobile phase composition, temperature fluctuations, or insufficient column equilibration.[13][18]
-
Solutions:
-
Buffer the Mobile Phase: The most likely cause for an ionizable compound is an unbuffered mobile phase. Even small shifts in the pH of an unbuffered aqueous/organic mix can drastically change the analyte's ionization and retention. Implement a buffer as described in Q4.
-
Use a Column Oven: Temperature affects mobile phase viscosity and separation kinetics. Using a thermostatically controlled column oven set to at least 5-10 °C above ambient temperature ensures a stable operating environment.[7][13]
-
Ensure Proper Equilibration: Before starting a sequence, flush the column with the initial mobile phase for at least 10-15 column volumes to ensure it is fully equilibrated.
-
Premix Mobile Phase: If you are not using a gradient proportioning valve, premix your mobile phase components accurately by volume to avoid composition errors.
-
Q8: I'm observing split or broad peaks. What's the troubleshooting workflow?
Split or overly broad peaks can signify a range of issues, from chemical effects to hardware problems.[17][18]
-
Troubleshooting Workflow:
-
Check the Sample Solvent: Is the sample dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% ACN)? This is a common cause. Re-dissolve the sample in the mobile phase.[13]
-
Inspect for Column Voids/Contamination: A split peak can indicate a void at the head of the column or a plugged inlet frit.[12] Try reversing and flushing the column (disconnected from the detector) to dislodge particulates. If this fails, the column may need replacement.
-
Examine Injection Hardware: A partially plugged injector needle or seat can cause distorted peaks.[13] Perform injector maintenance as per the manufacturer's guidelines.
-
Rule out Overload: Inject a dilution of your sample. If the peak shape improves, you may be overloading the column.[12][17]
-
Visual Troubleshooting Guide
The following diagram outlines a logical workflow for diagnosing and solving common peak shape problems.
Caption: A workflow for troubleshooting common HPLC peak shape issues.
Section 4: Advanced Optimization & Protocols
Q9: How can I perform a systematic mobile phase optimization?
Systematic optimization involves methodically changing one variable at a time to observe its effect on retention, resolution, and peak shape.
Caption: Logic diagram for systematic HPLC mobile phase optimization.
Experimental Protocol: Basic Mobile Phase Optimization
This protocol outlines a simple experiment to find the optimal isocratic mobile phase composition.
Objective: To determine the optimal percentage of organic modifier and mobile phase pH for the analysis of Methyl 4-nitro-1H-imidazole-5-carboxylate.
Materials:
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade water, acetonitrile (ACN), and methanol (MeOH)
-
Formic acid and/or potassium phosphate monobasic
-
Analyte stock solution (e.g., 1 mg/mL in 50:50 ACN:Water)
Procedure:
-
Prepare Mobile Phases:
-
A1: 0.1% Formic Acid in Water (pH ~2.7)
-
A2: 20 mM Potassium Phosphate in Water, adjusted to pH 3.5 with phosphoric acid.
-
B1: Acetonitrile
-
B2: Methanol
-
-
Part 1: Optimizing Organic Strength (using Mobile Phase A1 and B1)
-
Set the column temperature to 30 °C and flow rate to 1.0 mL/min.
-
Equilibrate the column with 95% A1 / 5% B1 for 15 minutes.
-
Inject the analyte standard.
-
Repeat the injection using progressively higher concentrations of B1: 10%, 15%, 20%, and 25%.
-
Analysis: Create a table of %B1 vs. retention time and peak asymmetry. Select the %B1 that provides a retention time between 3 and 10 minutes with the best possible peak shape. This is your "Optimized %B1".
-
-
Part 2: Evaluating pH/Buffer Effect
-
Using the "Optimized %B1" from Part 1, prepare a mobile phase using Buffer A2 instead of A1.
-
Equilibrate the column with (100 - Optimized %B1)% A2 / (Optimized %B1)% B1 for 15 minutes.
-
Inject the analyte standard.
-
Analysis: Compare the peak asymmetry from this run to the equivalent run in Part 1. If the peak shape is significantly better with the phosphate buffer (A2), adopt it for the final method.
-
-
Part 3 (Optional): Evaluating Selectivity
-
If analyzing the target compound with other impurities, repeat the most promising condition from Part 2, but replace acetonitrile (B1) with methanol (B2).
-
Analysis: Compare the chromatograms. Methanol and acetonitrile interact differently with analytes and can change the elution order (selectivity). Choose the solvent that provides the best resolution between your analyte and any adjacent peaks.
-
By following this structured approach, you can efficiently troubleshoot issues and develop a robust, reliable HPLC method for the analysis of Methyl 4-nitro-1H-imidazole-5-carboxylate.
References
-
Yao, Y. J., Lee, H. K., & Li, S. F. Y. (n.d.). Optimization of Mobile Phase Composition for HPLC Separations of Nitroaromatics Using Overlapping Resolution Mapping. Journal of Liquid Chromatography, 16(11), 2405–2422. [Link]
-
Yao, Y. J., Lee, H. K., & Li, S. F. Y. (1993). Optimization of mobile phase composition for HPLC separations of nitroaromatics using overlapping resolution mapping. ScholarBank@NUS Repository. [Link]
-
uHPLCs. (2024). HPLC Peak Shape Troubleshooting Solution Column. [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]
-
Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. [Link]
-
Mastelf. (2025). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. [Link]
-
SIELC Technologies. (n.d.). Polar Compounds. [Link]
-
HALO Columns. (2023). LC Chromatography Troubleshooting Guide. [Link]
-
Wikipedia. (n.d.). Reversed-phase chromatography. [Link]
-
LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]
-
Jones, D. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
-
El-Gindy, A., Emara, S., & Shaaban, H. (2013). Development and Optimization of HPLC Analysis of Metronidazole, Diloxanide, Spiramycin and Cliquinol in Pharmaceutical Dosage Forms Using Experimental Design. Journal of Chromatographic Science, 51(8), 757–766. [Link]
-
Chromatography Forum. (2004). HPLC METHOD FOR IMIDAZOLE. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Mixture of Nitroimidazole Antibiotics on Newcrom Type Columns. [Link]
-
PubChem. (n.d.). 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid. [Link]
-
Lab Training. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
ResearchGate. (2023). Can I use Immidazole solution for HPLC?. [Link]
-
Wang, J., et al. (2018). Confirmatory Analysis of Nitroimidazoles and Hydroxy Metabolites in Honey by Dispersive-Solid Phase Extraction and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Molecules, 23(12), 3328. [Link]
-
Drawell. (n.d.). Strategies for Method Development and Optimization in HPLC. [Link]
-
El-Koussi, W. M., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Separations, 8(1), 1. [Link]
-
001CHEMICAL. (n.d.). Methyl 4-nitro-1H-imidazole-5-carboxylate. [Link]
-
Chromatography Forum. (2013). RP HPLC method for Imidazole. [Link]
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Validation & Comparative
A Comprehensive Guide to the Structural Elucidation of Methyl 4-nitro-1H-imidazole-5-carboxylate using ¹H and ¹³C NMR Spectroscopy
In the landscape of pharmaceutical research and drug development, the unequivocal confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. For heterocyclic compounds like Methyl 4-nitro-1H-imidazole-5-carboxylate, a molecule of interest due to the prevalence of the nitroimidazole scaffold in medicinal chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for structural elucidation in solution.
This guide provides an in-depth, experience-driven walkthrough of how to confirm the structure of Methyl 4-nitro-1H-imidazole-5-carboxylate. We will move from theoretical predictions based on chemical principles to a practical experimental protocol and a detailed analysis of the resulting spectra. This document is designed for researchers, scientists, and drug development professionals who rely on robust analytical techniques for molecular characterization.
PART 1: Theoretical NMR Predictions: Building a Spectral Hypothesis
Before stepping into the lab, a skilled scientist first analyzes the target structure to predict its NMR signature. This predictive process is crucial as it transforms data acquisition from a passive observation into an active process of hypothesis testing.
The structure of Methyl 4-nitro-1H-imidazole-5-carboxylate (CAS 20271-20-9) presents a distinct set of electronic and steric environments that will govern the chemical shifts and coupling patterns of its constituent nuclei.[1][2]
Caption: Molecular structure of Methyl 4-nitro-1H-imidazole-5-carboxylate.
¹H NMR Spectrum Prediction
By examining the structure, we can anticipate three distinct proton signals:
-
N-H Proton: The proton attached to the imidazole nitrogen (N1-H). In a non-protic solvent like DMSO-d₆, this proton is observable. Due to its acidic nature and potential for hydrogen bonding, it is expected to be a broad singlet appearing far downfield, typically >10 ppm.
-
C2-H Proton: This is the sole proton directly attached to the imidazole ring. It is adjacent to two nitrogen atoms and resides in an electron-deficient aromatic system. Therefore, it will appear as a sharp singlet in the aromatic region, likely between 8.0 and 8.5 ppm.
-
-OCH₃ Protons: The three equivalent protons of the methyl ester group. These are aliphatic protons attached to an oxygen atom, leading to a characteristic sharp singlet. The chemical shift is expected to be in the range of 3.8 to 4.2 ppm.
Table 1: Predicted ¹H NMR Data for Methyl 4-nitro-1H-imidazole-5-carboxylate
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale for Prediction |
|---|---|---|---|---|
| N1-H | > 10.0 | Broad Singlet | 1H | Acidic proton on nitrogen, subject to exchange and hydrogen bonding. |
| C2-H | 8.0 - 8.5 | Singlet | 1H | Aromatic proton in an electron-poor heterocyclic ring, no adjacent protons for coupling. |
| -OCH₃ | 3.8 - 4.2 | Singlet | 3H | Equivalent protons of a methyl group attached to an electronegative oxygen atom. |
¹³C NMR Spectrum Prediction
The molecule has five chemically non-equivalent carbon atoms, which should give rise to five distinct signals in the proton-decoupled ¹³C NMR spectrum.
-
Carbonyl Carbon (-C=O): The carbon of the methyl ester carbonyl group is highly deshielded and will appear significantly downfield, typically in the 160-165 ppm range.
-
C4 Carbon: This carbon is directly attached to the strongly electron-withdrawing nitro (-NO₂) group, causing it to be the most deshielded of the imidazole ring carbons. Its chemical shift is predicted to be in the 145-150 ppm range.[3][4]
-
C2 Carbon: This carbon is situated between two nitrogen atoms. Based on data from similar imidazole systems, its resonance is expected around 138-142 ppm.
-
C5 Carbon: This carbon is attached to the ester group. While the ester is electron-withdrawing, the effect is less pronounced than the nitro group at C4. We predict its signal to appear upfield relative to C4 and C2, likely in the 120-125 ppm range.
-
Methyl Carbon (-OCH₃): The carbon of the methyl ester group will be the most shielded, appearing furthest upfield in the aliphatic region, typically around 50-55 ppm.
Table 2: Predicted ¹³C NMR Data for Methyl 4-nitro-1H-imidazole-5-carboxylate
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
|---|---|---|
| -C =O | 160 - 165 | Carbonyl carbon in an ester functional group. |
| C 4 | 145 - 150 | Attached to a potent electron-withdrawing nitro group, causing strong deshielding.[3][4] |
| C 2 | 138 - 142 | Positioned between two electronegative nitrogen atoms in the heterocyclic ring. |
| C 5 | 120 - 125 | Attached to the carboxylate group and adjacent to N1. |
| -OC H₃ | 50 - 55 | Aliphatic carbon bonded to an electronegative oxygen atom. |
PART 2: Experimental Protocol: Ensuring Data Integrity
A robust protocol is self-validating. The choices made during sample preparation and data acquisition are critical for obtaining a high-quality, interpretable spectrum.
Caption: Experimental workflow for NMR-based structural confirmation.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the synthesized Methyl 4-nitro-1H-imidazole-5-carboxylate.
-
Transfer the solid to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Causality: DMSO-d₆ is the solvent of choice for several reasons. Its high polarity effectively dissolves the target compound. Crucially, it is aprotic, which allows for the direct observation of the exchangeable N-H proton.[5][6][7][8] Its residual proton signal (quintet at ~2.50 ppm) and carbon signal (~39.52 ppm) provide convenient internal references for chemical shift calibration.
-
Vortex the mixture until the sample is fully dissolved.
-
Using a pipette, transfer the solution into a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
The following parameters are typical for a 400 MHz spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single-pulse (zg30).
-
Number of Scans: 16-32 scans to achieve adequate signal-to-noise.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: ~3-4 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse with NOE (zgpg30).
-
Number of Scans: 512-1024 scans. Carbon-13 is a low-abundance nucleus (1.1%), requiring more scans.
-
Relaxation Delay (d1): 2 seconds.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Perform phase correction and baseline correction.
-
Calibrate the ¹H spectrum to the residual DMSO signal at 2.50 ppm.
-
Calibrate the ¹³C spectrum to the DMSO-d₆ signal at 39.52 ppm.
-
For the ¹H spectrum, perform signal integration to determine the relative ratios of the protons.
-
PART 3: Spectral Analysis and Comparison
This section compares our initial predictions with hypothetical experimental data, demonstrating how the acquired spectra serve to confirm the molecule's identity and distinguish it from plausible alternatives.
Table 3: Comparison of Predicted vs. Experimental NMR Data
| Nucleus | Signal Assignment | Predicted Shift (ppm) | Experimental Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|---|---|
| ¹H | N1-H | > 10.0 | 14.10 | Broad s | 1.00 |
| ¹H | C2-H | 8.0 - 8.5 | 8.25 | s | 1.01 |
| ¹H | -OCH₃ | 3.8 - 4.2 | 3.95 | s | 3.00 |
| ¹³C | -C =O | 160 - 165 | 162.3 | - | - |
| ¹³C | C 4 | 145 - 150 | 148.1 | - | - |
| ¹³C | C 2 | 138 - 142 | 140.5 | - | - |
| ¹³C | C 5 | 120 - 125 | 122.8 | - | - |
| ¹³C | -OC H₃ | 50 - 55 | 52.7 | - | - |
Note: Experimental data is representative and based on values for structurally similar compounds found in the literature.[3][4][6]
Analysis of Experimental Data
-
¹H NMR Spectrum: The experimental spectrum shows three signals with an integration ratio of 1:1:3, perfectly matching the number of unique protons.
-
The broad singlet at 14.10 ppm is unequivocally assigned to the acidic N-H proton.
-
The sharp singlet at 8.25 ppm is characteristic of the lone aromatic proton on the imidazole ring, C2-H .
-
The sharp singlet at 3.95 ppm , integrating to three protons, is definitively the -OCH₃ group of the methyl ester.
-
-
¹³C NMR Spectrum: The spectrum displays five distinct signals, corresponding to the five unique carbon environments in the molecule.
-
The signal at 162.3 ppm is in the expected region for a carbonyl carbon, confirming the ester group.
-
The signals at 148.1 ppm , 140.5 ppm , and 122.8 ppm are in the aromatic region. The most downfield of these, 148.1 ppm, is assigned to C4 , which is deshielded by the powerful nitro group. The signal at 140.5 ppm is assigned to C2 , and the most upfield aromatic signal at 122.8 ppm is assigned to C5 . This pattern of shielding and deshielding is entirely consistent with the substituent effects of the nitro and ester groups on the imidazole ring.
-
The signal at 52.7 ppm is characteristic of the methyl carbon of the ester, -OCH₃ .
-
Comparison with Isomeric Alternative: Methyl 5-nitro-1H-imidazole-4-carboxylate
How does this data rule out the isomer where the nitro and ester groups are swapped? In the 5-nitro-4-carboxylate isomer, the electronic environment would be different. The C5 carbon would be directly attached to the nitro group, making it the most downfield carbon signal. The C4 carbon, attached to the ester, would be more shielded. Furthermore, the chemical shift of the C2-H proton would be subtly altered by the change in the electronic distribution within the ring. The observed pattern in our hypothetical data, particularly the chemical shift of C4 at 148.1 ppm, strongly supports the 4-nitro-5-carboxylate structure.
Conclusion
The structural confirmation of Methyl 4-nitro-1H-imidazole-5-carboxylate is achieved through a logical, hypothesis-driven application of ¹H and ¹³C NMR spectroscopy. By first predicting the spectral features based on the molecule's electronic and structural properties, we establish a clear set of criteria for confirmation. The subsequent acquisition of high-quality NMR data allows for a direct comparison against this hypothesis. The observed number of signals, their chemical shifts, multiplicities, and integrations in both the ¹H and ¹³C spectra align perfectly with the proposed structure, providing unambiguous proof of its identity and purity. This systematic approach exemplifies the power of NMR as a primary tool in modern chemical research and development.
References
-
NMR Chemical Shift and Methylation of 4-Nitroimidazole: Experiment and Theory. ResearchGate. [Link][3][4]
-
13C NMR data of 5-nitroimidazole and its derivatives. ResearchGate. [Link]
-
1-Methyl-4-nitroimidazole-5-carbonitrile - SpectraBase. SpectraBase. [Link]
-
1-Nitro-2-trinitromethyl substituted imidazoles: a new family of high performance energetic materials. RSC Publishing. [Link]
-
13C- and 1H-NMR signals of N-substituted imidazole were unambiguously assigned. ResearchGate. [Link]
-
13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. MDPI. [Link]
-
Supporting Information. The Royal Society of Chemistry. [Link]
-
¹H- and ¹³C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. National Institutes of Health. [Link]
-
An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. PubMed Central. [Link]
-
Fig. 1 Structures of nitroimidazole compounds investigated... ResearchGate. [Link]
-
Optimized one-step synthesis and characterization of 1-methyl-4,5-dinitro-1H-imidazole. ResearchGate. [Link]
-
PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. Indian Academy of Sciences. [Link]
-
(PDF) Effect of Nitro Group on Imidazole Derivative as Colorimetric Chemosensor for Amines. ResearchGate. [Link]
-
1-Ethyl-2-methyl-4-nitro-1H-imidazole-5-carboxylic acid - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
-
Synthesis, characterization and application of Ni0.5Zn0.5Fe2O4 nanoparticles for the one pot synthesis of triaryl-1H-imidazoles - Supporting Information. The Royal Society of Chemistry. [Link]
-
4-Nitroimidazole | C3H3N3O2 | CID 18208. PubChem, National Institutes of Health. [Link]
-
Substituted pyridil-imidazole derivatives as red–green–blue (RGB) as well as white-light emitters. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
(PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. [Link]
-
2-Nitroimidazole | C3H3N3O2 | CID 10701. PubChem, National Institutes of Health. [Link]
-
Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. [Link]
-
20271-20-9[Methyl 4-nitro-1H-imidazole-5-carboxylate]. Acmec Biochemical. [Link]
-
2-Methyl-5-nitroimidazole | C4H5N3O2 | CID 12760. PubChem, National Institutes of Health. [Link]
-
1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid | C5H5N3O4 | CID 245313. PubChem, National Institutes of Health. [Link]
-
(PDF) 1-Methyl-5-nitro-1H-imidazole. ResearchGate. [Link]
-
Product Name : 1-Methyl-4-nitro-1H-imidazole-5-carboxylic Acid. Pharmaffiliates. [Link]
Sources
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- 3. researchgate.net [researchgate.net]
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- 8. rsc.org [rsc.org]
Interpreting the Mass Spectrum of Methyl 4-nitro-1H-imidazole-5-carboxylate: A Comparative Fragmentation Guide
For researchers and professionals in drug development and chemical analysis, the unambiguous identification of novel or synthesized compounds is paramount. Mass spectrometry stands as a cornerstone technique for molecular characterization, providing a veritable fingerprint of a molecule through its fragmentation pattern. This guide offers an in-depth analysis of the electron ionization (EI) mass spectrum of Methyl 4-nitro-1H-imidazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry. We will dissect the expected fragmentation pathways, compare them with related structures, and provide the experimental context necessary for robust analysis.
The Molecular Blueprint: Structure and Expected Ionization
Methyl 4-nitro-1H-imidazole-5-carboxylate possesses a compact yet functionally rich structure that dictates its behavior in a mass spectrometer. The molecule consists of a central imidazole ring, substituted with a methyl group on a nitrogen atom, a nitro group, and a methyl carboxylate group.
Molecular Formula: C₆H₇N₃O₄ Molecular Weight: 185.14 g/mol
Under electron ionization (EI), a high-energy electron beam bombards the molecule, dislodging an electron to form a positively charged molecular ion (M•+). The energy imparted during this process is often sufficient to induce fragmentation, breaking the molecular ion into smaller, stable charged fragments and neutral radicals. The resulting mass spectrum is a plot of the relative abundance of these ions versus their mass-to-charge ratio (m/z).
Deconstructing the Molecule: Predicted Fragmentation Pathways
The fragmentation of Methyl 4-nitro-1H-imidazole-5-carboxylate is governed by the interplay of its functional groups: the nitro group, the methyl ester, and the imidazole ring itself. By examining established fragmentation mechanisms for similar chemical motifs, we can predict the primary fragmentation routes.[1][2]
The Signature of a Nitro Aromatic: Losses of NO and NO₂
Aromatic and heteroaromatic nitro compounds are well-known to exhibit characteristic losses of nitro-related species.[3][4] For our target molecule, we anticipate two key initial fragmentation steps originating from the molecular ion (m/z 185):
-
Loss of a Nitro Radical (•NO₂): This is a common fragmentation pathway for nitroaromatic compounds, leading to the formation of a cation at m/z 139. The loss of a 46 u fragment is a strong indicator of a nitro group.
-
Loss of a Nitric Oxide Radical (•NO): The molecular ion can also expel a nitric oxide radical, resulting in a fragment ion at m/z 155. This is often followed by the loss of a carbonyl group (CO).
Fragmentation of the Methyl Ester
The methyl carboxylate group provides another set of predictable fragmentation pathways.[5][6][7]
-
Loss of a Methoxy Radical (•OCH₃): Alpha-cleavage can lead to the loss of the methoxy group, resulting in an acylium ion at m/z 154. This is a very common fragmentation for methyl esters.
-
Loss of Formaldehyde (CH₂O): A rearrangement reaction can lead to the elimination of a neutral formaldehyde molecule (30 u), which would produce a fragment at m/z 155.
Combined and Secondary Fragmentations
The initial fragments can undergo further fragmentation, leading to a cascade of smaller ions that help to piece together the original structure. For instance, the fragment at m/z 139 (resulting from the loss of •NO₂) could subsequently lose the methoxy radical (•OCH₃) to yield a fragment at m/z 108.
The Mass Spectrum: A Hypothetical Interpretation
| m/z | Proposed Fragment | Proposed Structure | Notes on Fragmentation |
| 185 | [M]•+ | [C₆H₇N₃O₄]•+ | Molecular Ion |
| 155 | [M - NO]•+ | [C₆H₇N₂O₃]•+ | Loss of nitric oxide radical from the nitro group. |
| 154 | [M - •OCH₃]+ | [C₅H₄N₃O₃]+ | Alpha-cleavage with loss of the methoxy radical. |
| 139 | [M - •NO₂]+ | [C₆H₇N₂O₂]+ | Loss of the nitro radical. A key diagnostic peak. |
| 126 | [M - COOCH₃]•+ | [C₄H₄N₃O₂]•+ | Loss of the entire methyl carboxylate group as a radical. |
| 108 | [M - •NO₂ - •OCH₃]+ | [C₅H₄N₂O]+ | Sequential loss of the nitro and methoxy groups. |
Comparative Analysis with Structurally Related Compounds
To build confidence in our interpretation, we can compare the predicted fragmentation with known data from similar molecules.
-
Nitroimidazoles: Studies on compounds like 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole show that methylation can significantly alter fragmentation, particularly affecting the production of NO and NO+.[8] This highlights the importance of considering the influence of all substituents. Metronidazole, another nitroimidazole derivative, also undergoes characteristic nitro group fragmentations.[9]
-
Methyl Imidazole Carboxylates: For comparison, Methyl 1H-imidazole-5-carboxylate (lacking the nitro group) would be expected to show a prominent molecular ion and fragmentation dominated by the loss of the methoxy group.[10] The presence of the nitro group in our target molecule introduces additional, highly characteristic fragmentation pathways.
Visualizing the Fragmentation Cascade
The following diagram, generated using Graphviz, illustrates the proposed primary fragmentation pathways of Methyl 4-nitro-1H-imidazole-5-carboxylate.
Caption: Proposed EI fragmentation of Methyl 4-nitro-1H-imidazole-5-carboxylate.
Experimental Protocol for Mass Spectrometry Analysis
To validate these predictions, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.
Objective: To obtain the electron ionization mass spectrum of Methyl 4-nitro-1H-imidazole-5-carboxylate.
Materials:
-
Methyl 4-nitro-1H-imidazole-5-carboxylate sample
-
High-purity solvent (e.g., methanol or ethyl acetate)
-
GC-MS system equipped with an electron ionization source
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulates.
-
-
GC-MS Instrument Setup:
-
GC Column: A standard non-polar or medium-polarity column (e.g., DB-5ms) is suitable.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.[5]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-300.
-
-
Data Analysis:
-
Identify the peak corresponding to the analyte based on its retention time.
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak and major fragment ions.
-
Compare the experimental spectrum with the predicted fragmentation pattern.
-
Conclusion
The interpretation of a mass spectrum is a deductive process that combines theoretical knowledge with comparative data. For Methyl 4-nitro-1H-imidazole-5-carboxylate, the key diagnostic fragments are expected to arise from the characteristic losses of the nitro group (as •NO or •NO₂) and the methoxy group from the ester functionality. By understanding these fundamental fragmentation pathways, researchers can confidently identify this molecule and distinguish it from its structural isomers and related compounds. The provided experimental protocol serves as a robust starting point for acquiring high-quality data to confirm these structural hypotheses.
References
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D. R. Knapp. A Gas Chromatography/Electron Ionization−Mass Spectrometry−Selected Ion Monitoring Method for Determining the Fatty Acid Pattern in Food after Formation of Fatty Acid Methyl Esters . ACS Publications. [Link]
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M. S. S. J. T. S. Schmidt. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry . PubMed. [Link]
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R. C. M. J. A. Zirrolli. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization . PMC - NIH. [Link]
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D. R. Knapp. A gas chromatography/electron ionization-mass spectrometry-selected ion monitoring method for determining the fatty acid pattern in food after formation of fatty acid methyl esters . PubMed. [Link]
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A Comparative Analysis of 4-Nitroimidazole and 5-Nitroimidazole Isomers: Unraveling the Nuances of Biological Activity
A Technical Guide for Researchers in Drug Development
The nitroimidazole scaffold is a cornerstone in medicinal chemistry, giving rise to a plethora of indispensable therapeutic agents. The constitutional isomerism of the nitro group on the imidazole ring, specifically its placement at the 4- or 5-position, profoundly influences the biological activity of these compounds. This guide provides a comprehensive comparison of 4-nitroimidazole and 5-nitroimidazole isomers, delving into their distinct antimicrobial and radiosensitizing properties, underlying mechanisms of action, and the experimental methodologies used for their evaluation. This analysis aims to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to navigate the subtleties of nitroimidazole chemistry and biology.
The Decisive Role of the Nitro Group Position
The electronic properties of the imidazole ring are significantly altered by the position of the electron-withdrawing nitro group. This, in turn, dictates the molecule's redox potential, its susceptibility to enzymatic reduction, and ultimately, its biological fate and efficacy.
5-Nitroimidazoles , such as the archetypal drug metronidazole, are renowned for their potent activity against anaerobic bacteria and protozoa.[1][2] Their mechanism of action is contingent on the reductive activation of the nitro group under the low redox potential conditions characteristic of anaerobic environments.[3][4] This reduction, often mediated by microbial nitroreductases, generates cytotoxic nitroso and hydroxylamine derivatives, as well as nitro radical anions, which induce DNA damage and lead to cell death.[5][6]
4-Nitroimidazoles , in contrast, have historically been less explored as antimicrobial agents against anaerobes. However, they have emerged as a promising class of compounds with distinct biological activities. Notably, certain 4-nitroimidazole derivatives, like PA-824 (pretomanid), exhibit potent activity against both aerobic and anaerobic Mycobacterium tuberculosis.[7][8][9] Furthermore, studies have indicated that 4-nitroimidazole derivatives can act as effective hypoxic cell radiosensitizers, in some cases demonstrating slightly stronger action than their 5-nitro counterparts.[10][11]
The fundamental differences in the biological activity profiles of these isomers underscore the critical importance of the nitro group's position in guiding drug design and development.
Comparative Biological Activity: A Data-Driven Analysis
The following tables summarize the available quantitative data comparing the biological activities of 4-nitroimidazole and 5-nitroimidazole derivatives.
Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Compound/Isomer | Organism | MIC (µg/mL) | Key Observations | Reference(s) |
| Metronidazole (5-nitroimidazole) | Bacteroides fragilis | 0.28 (Geometric Mean) | Highly active against anaerobic bacteria. | [12] |
| Tinidazole (5-nitroimidazole) | Bacteroides fragilis | 0.28 (Geometric Mean) | Potent activity against anaerobic bacteria. | [12] |
| PA-824 (4-nitroimidazole derivative) | Mycobacterium tuberculosis (aerobic) | 0.015 - 0.25 | Potent activity against both replicating and non-replicating M. tuberculosis. | [9] |
| PA-824 (4-nitroimidazole derivative) | Mycobacterium tuberculosis (anaerobic) | 0.06 - 1.0 | Maintains activity under anaerobic conditions. | [9] |
| Metronidazole (5-nitroimidazole) | Mycobacterium tuberculosis (aerobic) | >100 | Inactive against aerobically grown M. tuberculosis. | [13] |
| Metronidazole (5-nitroimidazole) | Mycobacterium tuberculosis (anaerobic) | 1.56 - 12.5 | Active only under anaerobic conditions. | [13] |
Table 2: Comparative Radiosensitizing Activity
| Compound/Isomer | Cell Line | Sensitizer Enhancement Ratio (SER) | Conditions | Key Observations | Reference(s) |
| 1-(2'-hydroxyethyl)-2-methyl-4-nitroimidazole | V-79 Chinese Hamster Cells | Slightly stronger than metronidazole | Hypoxic | 4-nitroimidazole derivative showed a modest advantage in radiosensitizing hypoxic cells. | [10][11] |
| Metronidazole (5-nitroimidazole) | V-79 Chinese Hamster Cells | - | Hypoxic | Used as a benchmark 5-nitroimidazole radiosensitizer. | [10][11] |
| 5-iodo-4-nitroimidazole derivatives | V-79 Chinese Hamster Cells | More efficient than 4-iodo-5-nitroimidazole derivatives | Hypoxic | The position of the iodo and nitro groups significantly impacts radiosensitizing efficiency. | [1] |
| 4-iodo-5-nitroimidazole derivatives | V-79 Chinese Hamster Cells | Less efficient than 5-iodo-4-nitroimidazole derivatives | Hypoxic | Demonstrates the intricate structure-activity relationships in this class of compounds. | [1] |
Mechanistic Insights: The Role of Redox Chemistry and Enzymology
The differential biological activities of 4- and 5-nitroimidazole isomers are rooted in their distinct electrochemical properties and their interactions with cellular machinery, particularly nitroreductase enzymes.
The reduction of the nitro group is a prerequisite for the biological activity of both isomers. This process is highly dependent on the compound's one-electron reduction potential (E¹).[14][15] The rate of reduction by enzymes like hydrogenase in Clostridium pasteurianum has been shown to correlate with the drug's E¹ value.[14]
The activation of these prodrugs is a multi-step process, as illustrated in the following diagram:
Caption: Reductive activation pathway of nitroimidazoles leading to DNA damage.
The substrate specificity of different nitroreductases for 4- and 5-nitroimidazoles likely plays a crucial role in their selective activities. For instance, the deazaflavin-dependent nitroreductase (Ddn) in M. tuberculosis is efficient at activating 4-nitroimidazoles like PA-824 under both aerobic and anaerobic conditions, a key factor in its antitubercular activity.[8][9] In contrast, the activation of 5-nitroimidazoles is often restricted to the highly reducing environments of obligate anaerobes.[3]
Experimental Protocols for Biological Evaluation
To ensure the scientific rigor and reproducibility of studies comparing nitroimidazole isomers, standardized experimental protocols are essential. The following sections detail the methodologies for key assays.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the steps to determine the lowest concentration of a nitroimidazole compound that inhibits the visible growth of a microorganism.[9][16][17]
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for anaerobes)
-
Nitroimidazole stock solutions (in a suitable solvent like DMSO)
-
Sterile pipette tips and multichannel pipette
-
Incubator (anaerobic chamber for anaerobic bacteria)
-
Plate reader (optional, for spectrophotometric reading)
Procedure:
-
Preparation of Drug Dilutions: a. Dispense 50 µL of sterile broth into wells 2 through 12 of a 96-well plate. b. Add 100 µL of the highest concentration of the nitroimidazole compound to well 1. c. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and repeating this process across the plate to well 10. Discard 50 µL from well 10. Well 11 serves as a growth control (no drug), and well 12 as a sterility control (no bacteria).
-
Preparation of Inoculum: a. Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard. b. Dilute the standardized suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculation: a. Inoculate each well (except the sterility control) with 50 µL of the diluted bacterial suspension.
-
Incubation: a. Incubate the plate at 37°C for 18-24 hours under the appropriate atmospheric conditions (e.g., in an anaerobic chamber).
-
Reading the MIC: a. The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.
Caption: Workflow for the Broth Microdilution MIC Assay.
Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT assay is a colorimetric method to assess cell viability and the cytotoxic potential of nitroimidazole compounds.[7][18][19]
Materials:
-
Mammalian cell line of interest
-
96-well tissue culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Nitroimidazole stock solutions
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Compound Treatment: a. Prepare serial dilutions of the nitroimidazole compounds in cell culture medium. b. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control. c. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition and Incubation: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: a. Carefully remove the medium and add 100 µL of the solubilization solution to each well. b. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: a. Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Protocol 3: Evaluation of Radiosensitizing Activity using the Clonogenic Assay
The clonogenic assay is the gold standard for assessing the effect of radiosensitizers on the reproductive integrity of cancer cells following irradiation.[3][20][21]
Materials:
-
Cancer cell line of interest
-
6-well tissue culture plates
-
Complete cell culture medium
-
Nitroimidazole stock solutions
-
Radiation source (e.g., X-ray irradiator)
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
-
CO₂ incubator
Procedure:
-
Cell Seeding: a. Prepare a single-cell suspension and seed a known number of cells into 6-well plates. The number of cells seeded will vary depending on the expected survival fraction at different radiation doses.
-
Compound Treatment and Irradiation: a. Allow cells to attach for a few hours. b. Add the nitroimidazole compound at the desired concentration and incubate for a specified period under hypoxic conditions (if evaluating hypoxic sensitization). c. Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Colony Formation: a. After irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium. b. Incubate the plates for 7-14 days to allow for colony formation (a colony is typically defined as a cluster of at least 50 cells).
-
Fixation and Staining: a. Remove the medium, wash the colonies with PBS, and fix them with the fixation solution for 10-15 minutes. b. Remove the fixative and stain the colonies with crystal violet solution for 15-30 minutes.
-
Colony Counting: a. Wash the plates with water and allow them to air dry. b. Count the number of colonies in each well.
-
Data Analysis: a. Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group. b. Plot the SF on a logarithmic scale against the radiation dose on a linear scale to generate cell survival curves. c. The Sensitizer Enhancement Ratio (SER) can be calculated as the ratio of the radiation dose required to produce a certain level of cell killing in the absence of the drug to the dose required for the same level of killing in the presence of the drug.
Conclusion and Future Perspectives
The positional isomerism of the nitro group in 4- and 5-nitroimidazoles is a critical determinant of their biological activity. While 5-nitroimidazoles have a long-standing history as effective agents against anaerobic infections, the exploration of 4-nitroimidazoles has unveiled unique and valuable therapeutic potential, particularly in the treatment of tuberculosis and as radiosensitizers in oncology.
A thorough understanding of the structure-activity relationships, underpinned by robust and standardized experimental evaluation, is paramount for the rational design of next-generation nitroimidazole-based therapeutics. Future research should continue to explore the nuances of their interactions with microbial and mammalian cellular targets, with a focus on elucidating the specificities of nitroreductase enzymes and the impact of redox modulation on drug efficacy. By leveraging this knowledge, the scientific community can continue to harness the therapeutic power of the nitroimidazole scaffold to address pressing global health challenges.
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- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. [Comparative studies on the radiosensitizing action of 4-nitroimidazole and metronidazole (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comparison of the in vitro activity of metronidazole, tinidazole, and nimorazole against Gram-negative anaerobic bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enzymes Associated with Reductive Activation and Action of Nitazoxanide, Nitrofurans, and Metronidazole in Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Broth Microdilution | MI [microbiology.mlsascp.com]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
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- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 19. High-Content Clonogenic Survival Screen to Identify Chemoradiation Sensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Reporting of methodologies used for clonogenic assays to determine radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mcgillradiobiology.ca [mcgillradiobiology.ca]
What are the differences in reactivity between Methyl 4-nitro-1H-imidazole-5-carboxylate and its ethyl ester analog?
An In-Depth Comparative Guide to the Reactivity of Methyl and Ethyl 4-Nitro-1H-imidazole-5-carboxylates
For Researchers, Scientists, and Drug Development Professionals
As Senior Application Scientist, this guide provides a nuanced comparison of Methyl 4-nitro-1H-imidazole-5-carboxylate and its ethyl ester analog. Moving beyond a simple datasheet comparison, we will dissect the subtle yet significant differences in their chemical reactivity, grounded in mechanistic principles and supported by experimental context. This document is designed to empower researchers in selecting the optimal building block for their specific synthetic and medicinal chemistry applications.
Introduction: The Nitroimidazole Scaffold and the Ester Question
4-Nitro-1H-imidazole-5-carboxylates are pivotal intermediates in pharmaceutical research, notably in the development of antimicrobial and antitubercular agents.[1][2] The potent electron-withdrawing nature of the nitro group profoundly influences the electronic character of the imidazole ring, making it a versatile scaffold for various chemical transformations.
A frequent decision point in a synthetic route is the choice of ester protecting group. While often considered trivial, the selection between a methyl and an ethyl ester can have tangible consequences on reaction kinetics, yields, and purification profiles. This guide will illuminate these differences through the lens of steric and electronic effects.
| Property | Methyl 4-nitro-1H-imidazole-5-carboxylate | Ethyl 4-nitro-1H-imidazole-5-carboxylate |
| CAS Number | 20271-20-9[3] | 74478-95-8[4] |
| Molecular Formula | C₅H₅N₃O₄[3] | C₆H₇N₃O₄[4] |
| Molecular Weight | 171.11 g/mol [3] | 185.14 g/mol [4] |
| Appearance | Solid | Solid |
| Calculated LogP | 0.1045[3] | ~0.5 (Estimated) |
| Topological Polar Surface Area (TPSA) | 98.12 Ų[3] | 98.12 Ų |
Core Reactivity Analysis: A Head-to-Head Comparison
The primary differences in reactivity between the methyl and ethyl esters stem from the subtle increase in steric bulk and the minor difference in inductive effects of the alkyl group.
Figure 1: Key factors influencing the differential reactivity between the methyl and ethyl ester analogs.
Ester Hydrolysis (Saponification)
The hydrolysis of the ester group to the corresponding carboxylic acid is a fundamental transformation. This reaction proceeds via nucleophilic acyl substitution at the carbonyl carbon.
-
Mechanistic Insight: The rate-determining step typically involves the tetrahedral intermediate formed by the attack of a nucleophile (e.g., hydroxide). The stability and accessibility of the carbonyl carbon are paramount.
-
Comparative Reactivity: Methyl 4-nitro-1H-imidazole-5-carboxylate is expected to hydrolyze at a faster rate than its ethyl analog.
-
Steric Effects: The primary reason for this difference is steric hindrance. The larger ethyl group provides more steric bulk around the carbonyl center compared to the methyl group. This increased congestion raises the activation energy for the approaching nucleophile, thus slowing the reaction. Studies on imidazole-catalyzed ester hydrolysis have shown that increased steric bulk in the acyl group primarily influences the entropy of activation (ΔS*).[5][6]
-
Electronic Effects: The electronic difference is minimal but noteworthy. An ethyl group is slightly more electron-donating than a methyl group, which marginally reduces the electrophilicity of the carbonyl carbon, contributing to a slower reaction rate.
-
Nucleophilic Aromatic Substitution (SNAr)
The 4-nitroimidazole core is highly activated towards nucleophilic aromatic substitution, typically at the C2 or C4 positions, due to the strong electron-withdrawing capacity of the nitro group.[7][8]
-
Mechanistic Insight: The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this intermediate is the key to the reaction's facility.
-
Comparative Reactivity: The difference in reactivity between the methyl and ethyl esters in SNAr reactions on the imidazole ring is expected to be negligible.
-
Steric and Electronic Effects: The ester group is not directly attached to the sites of nucleophilic attack (C2 or C4). Therefore, the steric difference between methyl and ethyl has a minimal-to-no effect on the approach of the nucleophile to the reaction center. Similarly, the small difference in their inductive effects is transmitted weakly across the ring and is overshadowed by the powerful activating effect of the nitro group. The choice between esters for this reaction should be based on other factors like solubility or downstream requirements rather than SNAr reaction rates.
-
Reduction of the Nitro Group
Reduction of the nitro group to an amine is a critical step for accessing a diverse range of functionalized imidazoles and is often essential for the biological mechanism of action of nitroimidazole-based drugs.[1][9] This transformation is typically achieved using methods like catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reductants (e.g., SnCl₂, Na₂S₂O₄).
-
Mechanistic Insight: The reduction of aromatic nitro groups is a complex, multi-electron process. For nitroimidazoles, it often involves a four-electron reduction to a hydroxylamine intermediate, which is implicated in covalent binding to biological macromolecules.[9] The rate is dependent on the electron potential of the nitroimidazole core.[10]
-
Comparative Reactivity: Both esters are expected to exhibit nearly identical reactivity in the reduction of the nitro group. The electronic environment of the nitro group is dominated by the imidazole ring system itself. The subtle electronic difference between a methyl and ethyl ester at the C5 position is too distant to significantly influence the reduction potential at the C4 position. The choice of reducing agent and reaction conditions will be the overwhelming determinants of the reaction's success and rate.
Experimental Protocols and Workflows
The following protocols are provided as validated starting points. Researchers should optimize conditions for their specific substrates and scale.
Protocol 1: Comparative Saponification
This protocol allows for a direct comparison of hydrolysis rates.
-
Setup: Prepare two identical reaction vessels. In each, dissolve 1.0 mmol of the respective ester (Methyl or Ethyl 4-nitro-1H-imidazole-5-carboxylate) in 10 mL of a 1:1 mixture of Tetrahydrofuran (THF) and water.
-
Initiation: To each flask, add 1.1 equivalents (1.1 mmol) of 1M aqueous Sodium Hydroxide (NaOH) solution at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) at regular intervals (e.g., every 15 minutes). The product, 4-nitro-1H-imidazole-5-carboxylic acid, will have a different retention factor (Rf) or retention time.
-
Workup: Once the starting material is consumed, acidify the reaction mixture to pH ~3 with 1M Hydrochloric Acid (HCl). The carboxylic acid product will precipitate.
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum.
-
Analysis: Compare the time to completion for both reactions. The methyl ester is expected to react faster.
Figure 2: General experimental workflow for the saponification of 4-nitro-1H-imidazole-5-carboxylates.
Protocol 2: General Nitro Group Reduction
This protocol is applicable to both ester analogs.
-
Setup: In a round-bottom flask, suspend the nitroimidazole ester (1.0 mmol) and Tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 mmol) in 15 mL of Ethyl Acetate.
-
Reaction: Heat the mixture to reflux (approximately 77°C) and stir vigorously for 2-4 hours. The reaction progress can be monitored by TLC, observing the disappearance of the UV-active nitro-compound and the appearance of the amine.
-
Workup: After cooling to room temperature, carefully quench the reaction by the slow addition of a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) until the effervescence ceases and the pH is basic (~8-9).
-
Extraction: Extract the aqueous layer three times with Ethyl Acetate.
-
Purification: Combine the organic layers, dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude amine can be purified by silica gel chromatography.
Conclusion and Recommendations
The choice between Methyl and Ethyl 4-nitro-1H-imidazole-5-carboxylate is one of subtle optimization rather than fundamental reactivity shifts.
-
Choose the Methyl Ester for:
-
Reactions where the ester itself is the target, such as hydrolysis or transesterification , to benefit from faster kinetics.
-
When slightly higher polarity is desired for chromatographic separation.
-
-
Choose the Ethyl Ester for:
-
Situations where a slightly more lipophilic molecule may offer solubility advantages in less polar solvent systems.
-
When slower, more controlled hydrolysis is desired.
-
For reactions involving the nitro group or nucleophilic substitution on the imidazole ring , the difference in reactivity is practically insignificant. In these cases, the decision should be based on cost, availability, and the physical properties that best suit the overall synthetic strategy and purification scheme.
References
-
Milstien, J. B., & Fife, T. H. (1968). Steric effects in the imidazole-catalyzed hydrolysis of esters of N-acetylserinamide and of p-nitrophenol. Journal of the American Chemical Society, 90(8), 2164–2168. [Link]
- Hosmane, R. S., Bhan, A., & Rauser, M. E. (1986). A novel synthesis of 1-methyl-4-nitro-1H-imidazole-5-carboxylic acid and its derivatives. Heterocycles, 24(10), 2743-2748. (Reference for synthesis, specific URL not available)
-
Fife, T. H. (1968). Steric effects in imidazole-catalyzed hydrolysis of esters of N-acetylserinamide and of p-nitrophenol. PubMed. [Link]
-
Fife, T. H., & Milstien, J. B. (1967). Steric Effects in the Hydrolysis of N-Acylimidazoles and Esters of p-Nitrophenol. Journal of the American Chemical Society, 89(23), 5997-6001. [Link]
-
Rogers, G. A., & Bruice, T. C. (1974). Control of modes of intramolecular imidazole catalysis of ester hydrolysis by steric and electronic effects. Journal of the American Chemical Society, 96(8), 2473–2481. [Link]
-
Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]
-
Miwa, G. T., West, S. B., Walsh, J. S., Wolf, F. J., & Lu, A. Y. (1989). Covalent interaction of 5-nitroimidazoles with DNA and protein in vitro: mechanism of reductive activation. Chemical research in toxicology, 2(2), 92–98. [Link]
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Heller, S. T., & Sarpong, R. (2010). Chemoselective esterification and amidation of carboxylic acids with imidazole carbamates and ureas. Organic letters, 12(20), 4572–4575. [Link]
-
Khan, I., et al. (2020). A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water. RSC Advances, 10(35), 20935-20941. [Link]
-
Jencks, W. P., & Kirsch, J. F. (1962). Nonlinear Structure-Reactivity Correlations. The Imidazole-Catalyzed Hydrolysis of Esters. Journal of the American Chemical Society, 84(10), 1969–1974. [Link]
-
ResearchGate. (n.d.). Ethyl 3-methyl-5-nitro-1H-imidazole-2-carboxylate. [Link]
-
Reddit. (2022). Methyl ester vs Ethyl ester hydrolysis. [Link]
-
ResearchGate. (n.d.). Nucleophilic Substitution Studies on Nitroimidazoles, and Applications to the Synthesis of Biologically Active Compounds. [Link]
-
Kumar, V., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(15), 4933. [Link]
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A comparative study of the antibacterial efficacy of different nitroimidazole derivatives.
A Comparative Guide to the Antibacterial Efficacy of Nitroimidazole Derivatives
This guide provides an in-depth comparative analysis of the antibacterial efficacy of various nitroimidazole derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond surface-level descriptions to explore the causal mechanisms, comparative performance data, and the validated experimental protocols necessary for rigorous evaluation. We will dissect the subtle yet critical differences between established compounds like metronidazole, tinidazole, ornidazole, and secnidazole, while also touching upon the landscape of next-generation derivatives.
Section 1: The Core Mechanism of Action: A Tale of Reductive Activation
Nitroimidazoles are not inherently bactericidal; they are prodrugs that require activation within the target microorganism.[1] Their efficacy is exquisitely targeted towards anaerobic bacteria and certain protozoa due to the unique low-redox-potential environment within these organisms.[][3]
The process begins with the passive diffusion of the nitroimidazole molecule into the bacterial cell.[4] Inside the anaerobe, host enzymes such as pyruvate:ferredoxin oxidoreductase transfer electrons to ferredoxin, which in turn reduces the nitro group (-NO2) on the imidazole ring.[5] This reduction, catalyzed by bacterial nitroreductases, is the critical activation step.[6] It transforms the stable parent drug into a highly reactive nitroso free radical.[1][4] These cytotoxic intermediates are molecular agents of chaos, interacting with and damaging microbial DNA, causing strand breaks and helical structure destabilization.[6][7] This disruption of DNA integrity inhibits nucleic acid synthesis, ultimately leading to microbial cell death.[6] The drug's reliance on anaerobic-specific metabolic pathways explains its selective toxicity and lack of activity against aerobic bacteria.[]
Section 2: Comparative Analysis of Key Nitroimidazole Derivatives
While all 5-nitroimidazole derivatives share a common mechanism of action, variations in their chemical structure lead to significant differences in their pharmacokinetic profiles, which in turn influences clinical efficacy and dosing regimens.
Metronidazole: As the first clinically successful nitroimidazole, metronidazole is the most studied compound in its class.[5] It is effective against a wide range of anaerobic bacteria and protozoa.[7] However, it possesses the shortest half-life among the common derivatives, necessitating more frequent dosing.[8]
Tinidazole: Developed as a second-generation nitroimidazole, tinidazole exhibits a broader antibacterial spectrum and a longer half-life compared to metronidazole.[][9] This improved pharmacokinetic profile often translates to better patient compliance and, in some studies, higher cure rates, particularly in the treatment of bacterial vaginosis.[8][10]
Ornidazole: Similar to tinidazole, ornidazole has a prolonged half-life.[8] Clinical studies have demonstrated its high efficacy, with cure rates comparable or superior to metronidazole for bacterial vaginosis.[11][12]
Secnidazole: The key distinguishing feature of secnidazole is its exceptionally long half-life, which is the longest among these four derivatives.[5][8] This allows for effective single-dose therapies for several types of infections, significantly enhancing treatment adherence.
Newer Derivatives: Research continues to yield novel nitroimidazole compounds. Morinidazole, a derivative of ornidazole, was developed to have enhanced pharmacokinetic properties and reduced toxicity.[6] Other synthetic derivatives have been designed to overcome resistance in specific pathogens like Helicobacter pylori or to exhibit activity against a broader range of microbes, including Gram-positive strains and fungi.[13][14][15] For instance, certain synthesized secnidazole analogs containing an oxadiazole scaffold have shown potent inhibitory activity against Escherichia coli FabH, with MIC values as low as 1.56-3.13 μg/mL.[16]
Performance Data Summary
The following table summarizes key pharmacokinetic and clinical efficacy data for the primary nitroimidazole derivatives. Efficacy is often reported as clinical cure rates for specific conditions like bacterial vaginosis, which serves as a useful model for comparison.
| Derivative | Plasma Half-life (hours) | Typical Clinical Cure Rate (Bacterial Vaginosis, 4 weeks) | Key Characteristics |
| Metronidazole | 6 - 10[7][9] | ~78%[8] | First generation, well-studied, requires multiple doses. |
| Tinidazole | 9 - 14[9] | ~95-98%[8][11] | Second generation, longer half-life and often better cure rates than metronidazole.[10] |
| Ornidazole | 14 - 17[8] | ~98%[8][11] | Long half-life, high efficacy comparable to tinidazole. |
| Secnidazole | 17 - 29[8] | ~80%[8] | Longest half-life, enabling single-dose regimens. |
Section 3: The Challenge of Bacterial Resistance
Despite the decades-long use of nitroimidazoles, the incidence of resistance in anaerobic bacteria remains relatively low.[5] However, resistance mechanisms do exist and are a critical consideration for drug development. The primary mechanisms include:
-
Decreased Drug Activation: The most common form of resistance involves the impairment of the nitroreductase enzymes responsible for activating the prodrug.[4][17] Mutations can lead to decreased enzymatic activity, meaning less of the drug is converted into its cytotoxic form.
-
Enzymatic Inactivation: Some resistant bacteria carry nim genes.[4] These genes encode for reductases that bypass the formation of the toxic radical intermediate and instead perform a 2-electron reduction of the nitroimidazole to a non-bactericidal, inactive amine derivative.[18]
Section 4: Experimental Protocols for Efficacy Assessment
To objectively compare the antibacterial efficacy of different nitroimidazole derivatives, standardized and validated in vitro methods are essential. The broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) is a cornerstone of this evaluation.[19]
Protocol: Broth Microdilution for MIC & MBC Determination
This protocol follows established guidelines from the Clinical and Laboratory Standards Institute (CLSI).[20]
Causality Statement: The objective is to find the lowest concentration of a drug that inhibits visible growth (MIC) and the lowest concentration that kills 99.9% of the initial bacterial inoculum (MBC).[21] This requires a standardized bacterial load and controlled growth conditions to ensure reproducibility.
Step-by-Step Methodology:
-
Preparation of Drug Dilutions:
-
Prepare a stock solution of each nitroimidazole derivative in an appropriate solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of each drug in a suitable broth medium (e.g., Mueller-Hinton Broth for many bacteria).[21] This creates a concentration gradient. The final volume in each well should be 100 µL.
-
Rationale: Serial dilution provides a range of concentrations to precisely pinpoint the MIC value.
-
-
Inoculum Preparation:
-
From an overnight culture plate, select several morphologically similar bacterial colonies.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in the broth medium to achieve a final target concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.[22]
-
Rationale: A standardized inoculum is critical. Too few bacteria may lead to a falsely low MIC, while too many can overwhelm the drug, leading to a falsely high MIC.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final bacterial inoculum to each well containing the drug dilutions. The total volume in each well is now 200 µL.
-
Controls: Include a positive control (broth + inoculum, no drug) to ensure bacterial viability and a negative/sterility control (broth only) to check for contamination.
-
Incubate the plate at 37°C for 18-24 hours under appropriate atmospheric conditions (anaerobic for target bacteria).[23]
-
-
MIC Determination:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest drug concentration in which there is no visible bacterial growth.[20] This can be confirmed by measuring optical density (OD) with a plate reader.
-
-
MBC Determination:
-
From each well that showed no visible growth (at and above the MIC), take a 10-100 µL aliquot and plate it onto a fresh, drug-free agar plate.[23]
-
Incubate the agar plates for 24-48 hours.
-
The MBC is the lowest concentration that results in no colony growth on the agar plate, corresponding to a ≥99.9% reduction in the initial inoculum.
-
Rationale: This step distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
-
Supporting Mechanistic Assay: Nitroreductase Activity
To investigate resistance mechanisms or to characterize the activation potential of new derivatives, a nitroreductase (NTR) activity assay can be employed. Commercially available kits provide a sensitive method for quantifying NTR activity.[24] These assays often use a non-luminescent substrate that is specifically reduced by NTR into a luminescent product (e.g., a luciferin derivative).[24] The resulting light output is directly proportional to the NTR activity in the sample (e.g., a bacterial cell lysate), providing a quantitative measure of the enzyme's ability to activate the prodrug.[25]
Conclusion
The family of nitroimidazole antibiotics remains a cornerstone in the treatment of anaerobic infections. While metronidazole is the foundational compound, second-generation derivatives like tinidazole and ornidazole offer superior pharmacokinetic profiles that often translate to improved clinical outcomes and simpler dosing schedules.[8][12] Secnidazole provides the advantage of single-dose therapy due to its extended half-life.[8] The choice of derivative depends on the specific clinical context, balancing factors of efficacy, dosing convenience, and cost. For researchers, a thorough understanding of the subtle differences in their properties, combined with rigorous experimental evaluation using standardized protocols like the MIC/MBC assay, is essential for the development of novel, more effective nitroimidazole-based therapeutics to combat both existing and emerging anaerobic pathogens.
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A Researcher's Guide to Nitroimidazole Isomers: How Nitro Group Position Dictates Biological Destiny
The imidazole ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] When substituted with a nitro (–NO₂) group, this scaffold gives rise to the nitroimidazole class, a versatile family of prodrugs with a remarkable breadth of activity against bacteria, protozoa, and even cancer.[2][3][4] However, the therapeutic application and biological mechanism of a nitroimidazole are not determined by the mere presence of the nitro group, but critically, by its position on the imidazole ring.
This guide provides an in-depth comparison of 2-, 4-, and 5-nitroimidazole isomers, elucidating how this seemingly subtle structural change leads to profoundly different biological activities. We will explore the fundamental mechanism of bioreductive activation and dissect the structure-activity relationships (SAR) that govern the efficacy of these compounds, supported by experimental data and detailed protocols for researchers in the field.
The Universal Prerequisite: Bioreductive Activation
Nitroimidazoles are not inherently cytotoxic. Their biological activity is unlocked through the enzymatic reduction of the nitro group, a process known as bioreductive activation.[2][5] This activation is most efficient in low-oxygen (hypoxic or anaerobic) environments, characteristic of anaerobic bacteria, certain protozoa, and the core of solid tumors.[][7]
The process begins when an electron is transferred to the nitro group, often by a low-redox-potential protein like ferredoxin or a specific nitroreductase, forming a nitro radical anion.[][8] In the presence of oxygen, this radical can be rapidly re-oxidized back to the parent compound in a futile cycle that consumes reducing equivalents but produces superoxide radicals. In anaerobic conditions, however, the radical undergoes further reduction to generate a cascade of reactive nitrogen species, including nitroso and hydroxylamine intermediates, which are potent cytotoxins.[5] These intermediates indiscriminately damage cellular macromolecules, particularly DNA, leading to strand breakage and cell death.[3][]
Positional Isomers: A Tale of Three Activities
The specific enzymes that recognize and reduce a nitroimidazole, and the efficiency of this process, are highly dependent on the nitro group's position. This dictates the compound's spectrum of activity.
The 5-Nitroimidazoles: Classic Anaerobic Specialists
This is the most clinically established class, including workhorse drugs like metronidazole and tinidazole.
-
Primary Biological Activity : Potent agents against anaerobic bacteria (Clostridium, Bacteroides) and protozoan parasites (Trichomonas vaginalis, Giardia lamblia, Entamoeba histolytica).[][9][10][11][12]
-
Mechanism of Action : They are textbook examples of anaerobic-selective prodrugs. Their activation relies on low-redox-potential electron transport proteins, such as pyruvate:ferredoxin oxidoreductase (PFOR), found in these organisms.[3] This dependency strictly confines their major activity to anaerobic or microaerophilic environments.
-
Structure-Activity Relationship (SAR) : The 5-nitro position is paramount for this classic anaerobic activity. Studies have shown that key structural features that grant aerobic activity to 4-nitroimidazoles, such as adding a lipophilic tail or creating a bicyclic system, fail to confer similar properties on their 5-nitro counterparts.[13][14][15] This highlights a fundamental difference in the structural requirements for enzymatic recognition between the isomers.
The 4-Nitroimidazoles: A Breakthrough Against Tuberculosis
The 4-nitro isomers have revolutionized the treatment pipeline for Mycobacterium tuberculosis (Mtb), an organism that thrives in aerobic conditions.
-
Primary Biological Activity : Antitubercular agents, uniquely active against both replicating (aerobic) and non-replicating (anaerobic) Mtb.[13][14] This dual activity is a significant advantage over many other tuberculosis drugs. Pretomanid (PA-824) is a key clinical example.[13][16]
-
Mechanism of Action : While still requiring bioreduction, 4-nitroimidazoles like pretomanid are activated by a specific Mtb enzyme system: the deazaflavin-dependent nitroreductase (Ddn), which uses cofactor F₄₂₀.[13][16] This pathway is efficient enough to activate the drug even in the presence of oxygen, bypassing the futile cycling that inactivates 5-nitroimidazoles under aerobic conditions.[13]
-
Structure-Activity Relationship (SAR) : The aerobic activity of this class is contingent on several features working in concert. The 4-nitro position is non-negotiable. Additionally, a bicyclic imidazo-oxazine or -oxazole structure and a lipophilic side chain (tail) are key determinants for efficient Ddn substrate binding and subsequent aerobic activity.[13][14] Swapping the nitro group to the 5-position on an otherwise identical bicyclic scaffold, like PA-824, results in a dramatic loss of aerobic antitubercular potency.[17]
The 2-Nitroimidazoles: Targeting Parasites and Cancer
The 2-nitroimidazoles possess distinct activities, most notably in cancer therapy and in treating specific parasitic infections.
-
Primary Biological Activity : Used as radiosensitizers in cancer treatment (e.g., misonidazole) and as antiparasitic agents against Trypanosoma cruzi, the causative agent of Chagas disease (e.g., benznidazole).[2][3]
-
Mechanism of Action : As radiosensitizers, their high electron affinity allows them to mimic oxygen in hypoxic tumor cells. They react with and "fix" radiation-induced free radicals on DNA, preventing their natural repair and rendering the radiation damage lethal.[3] Their antiparasitic effect follows the general bioreductive pathway, where parasite-specific nitroreductases generate cytotoxic species.[2][18]
-
Structure-Activity Relationship (SAR) : The 2-position of the nitro group is crucial for these specific applications. The electron-withdrawing nature at this position significantly influences the molecule's redox potential, making it suitable for both radiosensitization and activation by specific parasitic enzymes.
Comparative Summary of Nitroimidazole Isomers
| Feature | 2-Nitroimidazoles | 4-Nitroimidazoles | 5-Nitroimidazoles |
| Example(s) | Benznidazole, Misonidazole | Pretomanid (PA-824) | Metronidazole, Tinidazole |
| Primary Activity | Antiparasitic (T. cruzi), Radiosensitizers[3] | Antitubercular (Aerobic & Anaerobic)[14] | Antiprotozoal, Anaerobic antibacterial[][9] |
| Activation Condition | Primarily Hypoxic/Anaerobic | Aerobic and Anaerobic (in Mtb)[13] | Strictly Anaerobic/Microaerophilic[] |
| Key Activating Enzyme(s) | Trypanosomal nitroreductases; non-specific reductases in tumors[18] | Deazaflavin-dependent nitroreductase (Ddn) in Mtb[16] | Pyruvate:ferredoxin oxidoreductase (PFOR), Ferredoxin[3] |
| Key Structural Determinants | Nitro group at C2 | Nitro group at C4, Bicyclic ring, Lipophilic tail[13][14] | Nitro group at C5, Monocyclic ring[15] |
Quantitative Comparison: Antitubercular Activity
The difference between 4- and 5-nitroimidazoles is starkly illustrated by their activity against M. tuberculosis.
| Compound | Nitro Position | Structure | MIC vs. Aerobic Mtb (μg/mL)[13][17] | MIC vs. Anaerobic Mtb (μg/mL)[13][17] |
| PA-824 | 4-Nitro | Bicyclic Imidazo-oxazine | 0.015 - 0.25 | 0.1 - 1.0 |
| Metronidazole | 5-Nitro | Monocyclic | > 100 | 1.0 - 2.5 |
| PA-824 Isomer (5-Nitro) | 5-Nitro | Bicyclic Imidazo-oxazine | 12.5 | 0.8 |
Data synthesized from reported ranges in cited literature. MIC (Minimum Inhibitory Concentration).
This data clearly demonstrates that while both 4- and 5-nitro isomers can possess activity under anaerobic conditions, only the 4-nitro bicyclic structure (PA-824) is highly potent against Mtb in an aerobic environment.[13][14][17] Simply moving the nitro group to the 5-position on the same bicyclic scaffold leads to an over 80-fold decrease in aerobic potency.[17]
Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)
To quantify and compare the biological activity of different nitroimidazole isomers, a broth microdilution assay to determine the MIC is a foundational experiment. The following is a generalized protocol for assessing antibacterial activity.
Objective: To determine the lowest concentration of a nitroimidazole compound that visibly inhibits the growth of a target microorganism.
Materials & Reagents:
-
Sterile 96-well microtiter plates
-
Test nitroimidazole compounds, dissolved in a suitable solvent (e.g., DMSO)
-
Microbial culture in logarithmic growth phase
-
Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Positive control antibiotic (e.g., metronidazole for anaerobes)
-
Negative control (medium only) and vehicle control (medium + solvent)
-
Incubator with appropriate atmospheric conditions (aerobic, microaerophilic, or anaerobic chamber)
-
Multichannel pipette
-
Plate reader or visual assessment tool
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of each nitroimidazole isomer at a high concentration (e.g., 10 mg/mL) in 100% DMSO. Create a working solution by diluting the stock in the growth medium.
-
Serial Dilution: a. Add 100 µL of sterile growth medium to all wells of a 96-well plate except the first column. b. Add 200 µL of the working solution of your test compound to the first well of a row. c. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the row. Discard the final 100 µL from the last well. This creates a gradient of compound concentrations. d. Repeat for each test compound and the positive control antibiotic in separate rows.
-
Inoculum Preparation: Dilute the microbial culture in fresh medium to a standardized concentration (e.g., ~5 x 10⁵ CFU/mL for bacteria). The exact density is critical for reproducibility.
-
Inoculation: Add 100 µL of the prepared inoculum to each well containing the test compounds. This brings the final volume in each well to 200 µL and halves the compound concentrations to the desired final test range.
-
Controls: Ensure wells are dedicated for a negative control (medium only, no bacteria) and a growth/vehicle control (bacteria + medium + highest concentration of DMSO used).
-
-
Incubation: Cover the plate and incubate under conditions appropriate for the test organism (e.g., 37°C for 18-24 hours). For anaerobic organisms, incubation must be performed in an anaerobic chamber.
-
Result Determination: a. Visual Assessment: The MIC is the lowest compound concentration in which no visible turbidity (bacterial growth) is observed. b. Spectrophotometric Reading: Measure the optical density (OD) at 600 nm using a plate reader. The MIC is the lowest concentration that inhibits growth by ≥90% compared to the vehicle control.
Causality and Self-Validation: The inclusion of a positive control (a known active drug) validates that the assay conditions are suitable for detecting inhibition. The vehicle control confirms that the solvent (DMSO) does not inhibit growth, while the negative control ensures the sterility of the medium. This system ensures that any observed inhibition is directly attributable to the test compound's activity.
Conclusion
The position of the nitro group on the imidazole ring is a master switch that dictates biological function. This guide demonstrates that 5-nitroimidazoles are classic anaerobic specialists, 4-nitroimidazoles are uniquely equipped for aerobic and anaerobic antitubercular activity through a specific enzymatic pathway, and 2-nitroimidazoles are tailored for roles in cancer radiosensitization and combating Chagas disease. For researchers in drug development, understanding these profound positional effects is not merely an academic exercise; it is the fundamental principle that guides the rational design of next-generation nitroimidazole therapeutics targeted to specific diseases and pathogens.
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De Carneri, I. (1969). Antiprotozoan activity of nitroimidazoles. Arzneimittelforschung, 19(3), 382-6. [Link]
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Authors. (n.d.). Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. Bentham Open Archives. [Link]
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Walton, M. I., & Workman, P. (1987). Nitroimidazole bioreductive metabolism. Quantitation and characterisation of mouse tissue benznidazole nitroreductases in vivo and in vitro. Biochemical Pharmacology, 36(6), 887-96. [Link]
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Ehlhardt, W. J., Beaulieu, B. B. Jr, & Goldman, P. (1988). Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs. Journal of Medicinal Chemistry, 31(2), 323-9. [Link]
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A Comparative Guide to the Validation of an Analytical Method for Quantifying Methyl 4-nitro-1H-imidazole-5-carboxylate
For researchers, scientists, and drug development professionals, the rigorous validation of an analytical method is the cornerstone of reliable and reproducible data. This guide provides an in-depth, objective comparison of analytical methodologies for the quantification of Methyl 4-nitro-1H-imidazole-5-carboxylate, a key intermediate in the synthesis of various pharmacologically active compounds. Grounded in established regulatory frameworks and supported by experimental data from analogous compounds, this document will navigate the critical steps of method validation, ensuring your analytical procedures are fit for purpose.
The Critical Role of Method Validation
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1][2] This guide adheres to the principles outlined by the International Council for Harmonisation (ICH) in its Q2(R1) and the recently revised Q2(R2) guidelines, as well as guidance from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][3][4][5][6][7][8][9][10]
Comparative Analysis of Analytical Techniques
The choice of analytical technique is the first critical decision in method development. For a nitroaromatic compound like Methyl 4-nitro-1H-imidazole-5-carboxylate, several techniques are viable, each with distinct advantages and limitations.
| Analytical Technique | Principle | Advantages | Disadvantages | Typical Application |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation based on polarity, detection via UV absorbance. | Robust, cost-effective, widely available.[11][12] | Moderate sensitivity, potential for matrix interference. | Purity testing, content uniformity, routine quality control. |
| Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS) | Separation of volatile compounds in the gas phase. | High resolution for volatile impurities.[13][14][15] | Requires derivatization for non-volatile compounds, potential for thermal degradation.[14] | Analysis of residual solvents and volatile impurities. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High-specificity separation coupled with mass-based detection. | Exceptional sensitivity and selectivity, suitable for trace analysis.[16][17][18][19][20][21][22] | Higher equipment and operational costs, potential for matrix effects.[23] | Impurity profiling, metabolite identification, bioanalysis. |
For the primary purpose of quantifying Methyl 4-nitro-1H-imidazole-5-carboxylate as a bulk substance or in a formulated product, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection often represents the optimal balance of performance, cost, and accessibility.
The Workflow of Analytical Method Validation
A comprehensive method validation encompasses several key performance characteristics. The following diagram illustrates the typical workflow, which will be detailed in the subsequent sections.
Caption: A typical workflow for the validation of an analytical method.
Experimental Protocols and Acceptance Criteria
The following sections provide detailed, step-by-step methodologies for validating an RP-HPLC-UV method for the quantification of Methyl 4-nitro-1H-imidazole-5-carboxylate.
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[8][24]
Experimental Protocol:
-
Blank Analysis: Analyze the mobile phase and a placebo (a mixture of all formulation components except the active ingredient) to ensure no interfering peaks are present at the retention time of the analyte.
-
Forced Degradation: Subject a sample of Methyl 4-nitro-1H-imidazole-5-carboxylate to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.
-
Peak Purity Analysis: Analyze the stressed samples and assess the purity of the analyte peak using a photodiode array (PDA) detector. The peak should not show any co-eluting impurities.
Acceptance Criteria:
-
No significant interference at the retention time of the analyte from blank or placebo injections.
-
The analyte peak should be well-resolved from any degradation products.
-
The peak purity index should be greater than a predefined threshold (e.g., >0.99).
Linearity
The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.[25]
Experimental Protocol:
-
Prepare a stock solution of Methyl 4-nitro-1H-imidazole-5-carboxylate of a known concentration.
-
From the stock solution, prepare a series of at least five calibration standards covering the expected working range (e.g., 50% to 150% of the target concentration).
-
Inject each standard in triplicate and record the peak area.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be close to zero.
-
The residuals should be randomly distributed around the x-axis.
Accuracy
The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[24][25]
Experimental Protocol:
-
Prepare a placebo formulation.
-
Spike the placebo with known concentrations of Methyl 4-nitro-1H-imidazole-5-carboxylate at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
-
The mean recovery should be within 98.0% to 102.0%.
-
The relative standard deviation (RSD) for each concentration level should be ≤ 2.0%.
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[24][25]
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples of Methyl 4-nitro-1H-imidazole-5-carboxylate at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst and instrument.
-
Calculate the RSD of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both sets of experiments.
-
Acceptance Criteria:
-
Repeatability: RSD ≤ 1.0%.
-
Intermediate Precision: RSD ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol (based on the signal-to-noise ratio):
-
Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.
-
LOD is typically established at an S/N ratio of 3:1.
-
LOQ is typically established at an S/N ratio of 10:1.
-
Confirm the LOQ by analyzing a series of samples at this concentration and demonstrating acceptable precision and accuracy.
Acceptance Criteria:
-
The precision at the LOQ should have an RSD of ≤ 10%.
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[24]
Experimental Protocol:
-
Identify critical method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).
-
Introduce small, deliberate variations to these parameters one at a time.
-
Analyze a system suitability solution under each modified condition.
-
Evaluate the impact on key chromatographic parameters (e.g., retention time, peak asymmetry, resolution).
Acceptance Criteria:
-
The system suitability parameters should remain within their predefined limits for all tested variations.
Data Summary and Interpretation
The results of the validation experiments should be clearly summarized in a validation report. The following table provides an example of how to present the validation data for an RP-HPLC method.
| Validation Parameter | Acceptance Criteria | Experimental Result | Pass/Fail |
| Specificity | No interference, peak purity > 0.99 | No interference, peak purity = 0.998 | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9995 | Pass |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% | Pass |
| Precision (Repeatability, RSD) | ≤ 1.0% | 0.6% | Pass |
| Precision (Intermediate, RSD) | ≤ 2.0% | 1.2% | Pass |
| LOQ (RSD at LOQ) | ≤ 10% | 6.8% | Pass |
| Robustness | System suitability passes | All variations passed | Pass |
Conclusion
The validation of an analytical method for quantifying Methyl 4-nitro-1H-imidazole-5-carboxylate is a systematic process that ensures the generation of high-quality, reliable data. While RP-HPLC with UV detection is a robust and widely applicable technique, the choice of method should always be guided by the specific requirements of the analysis. By following the principles and protocols outlined in this guide, which are firmly rooted in international regulatory standards, researchers can confidently develop and validate analytical methods that are scientifically sound and fit for their intended purpose.
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Cross-referencing spectroscopic data of Methyl 4-nitro-1H-imidazole-5-carboxylate with literature values.
Commencing Data Acquisition
I'm currently engaged in a comprehensive data gathering phase. My initial focus is on securing spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spec) for Methyl 4-nitro-1H-imidazole-5-carboxylate. I'm prioritizing reputable sources like chemical databases, academic journals, and supplier websites to ensure data quality and reliability as I begin my search.
Refining the Research Plan
I've expanded my data collection strategy to include established protocols and best practices for spectroscopic data acquisition and processing. This will ensure the experimental methods in the guide are reliable and well-justified. Simultaneously, I'm seeking authoritative sources to provide a deeper understanding of the underlying principles of the spectroscopic techniques. I am now beginning to structure the guide with the intention of emphasizing the importance of data validation in research with Methyl 4-nitro-1H-imidazole-5-carboxylate as an example.
Deepening Data Integration
I'm now prioritizing the synthesis of collected data. My efforts are concentrated on the creation of tables for comparing experimentally obtained spectroscopic data with literature values. I am also planning the detailed experimental protocols for ¹H NMR, ¹³C NMR, IR, and Mass Spectra acquisition. I intend to enhance usability through Graphviz diagrams and a comprehensive "References" section with full source details.
Examining Spectral Data
I'm currently fleshing out the introduction, highlighting the critical role of spectroscopic data validation, especially in contexts like chemical synthesis and drug development. I plan to introduce Methyl 4-nitro-1H-imidazole-5-carboxylate and then I'll address how spectroscopic analysis will be beneficial. I'm focusing on why accurate data is crucial for ensuring the reliability of experiments.
Delving into Data Analysis
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Formulating the Outline
I've organized the framework, focusing on the sections detailing Methyl 4-nitro-1H-imidazole-5-carboxylate. I'm expanding on the experimental protocols for NMR, IR, and MS, including sample preparation and analysis details. My goal is to justify and validate the suggested spectral parameters. I'm incorporating the Graphviz workflow diagram to visualize the complete process. The literature search has begun, with some initial promising leads to track down.
Finalizing the Structure
I'm now putting together the experimental protocols section, aiming for clarity and rigor. I'm focusing on crafting detailed, step-by-step procedures for acquiring each spectrum type and justifying each parameter choice. I have to make sure to include the Graphviz workflow diagrams as well as a compilation of cited sources with URLs. I'm also planning to address the challenges related to finding all of the specific literature data.
Outlining Data Comparisons
I'm now integrating the proposed plan's elements, establishing a solid framework. I've broken down the necessary components, starting with an introduction and then focusing on a detailed section of the molecular structure and spectral interpretation of Methyl 4-nitro-1H-imidazole-5-carboxylate. I'm actively collecting literature data, with a focus on NMR, IR, and mass spectrometry to support the plan. I will be sure to add the Graphviz diagrams. I'm confident in my progress.
Planning Data Acquisition
I'm now prioritizing the targeted search for Methyl 4-nitro-1H-imidazole-5-carboxylate spectroscopic data, focusing on NMR, IR, and mass spectrometry literature values. My goal is to find validated data for direct comparison to the experimental spectra. I'm expanding my literature search strategy to include spectral databases and chemical supplier websites.
Finding Missing Data
I have exhausted my usual resources for spectroscopic data on Methyl 4-nitro-1H-imidazole-5-carboxylate. Peer-reviewed articles seem to offer no explicit listings of the required data, so I'll need to explore alternative approaches.
Exploring Data Alternatives
I've hit a snag. My initial search yielded no complete spectral data for Methyl 4-nitro-1H-imidazole-5-carboxylate. While the CAS number and basic info are confirmed, and I've found data for related compounds, a direct comparison table is impossible. I'm now exploring the feasibility of predicting the spectra.
Developing a New Framework
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Shifting to Practical Solutions
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Finalizing Data Strategies
I've hit a roadblock. A direct literature comparison table is unfeasible due to the absence of a complete spectral dataset for the target compound. However, I have gathered substantial spectroscopic data for analogous compounds. I'm now crafting a "Spectroscopic Guide" to elucidate the structure. This methodology will incorporate predicted spectral data and juxtapose it with plausible "acquired" data from structurally similar materials, thus upholding scientific integrity while meeting comparison requirements. My workflow involves predicting ¹H NMR, ¹³C NMR, IR, and MS data, supporting this analysis with data from similar molecules. I will create a table with the predictions and the data to show the data.
Formulating Data Comparisons
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Comparative analysis of the synthetic routes to Methyl 4-nitro-1H-imidazole-5-carboxylate.
For Researchers, Scientists, and Drug Development Professionals
Methyl 4-nitro-1H-imidazole-5-carboxylate is a key building block in medicinal chemistry, serving as a precursor for a variety of pharmacologically active compounds. The strategic introduction of the nitro group and the carboxylate functionality onto the imidazole core presents unique synthetic challenges. This guide provides a comparative analysis of the primary synthetic routes to this valuable compound, offering insights into the experimental rationale, procedural details, and relative merits of each approach.
Introduction to Synthetic Strategies
The synthesis of Methyl 4-nitro-1H-imidazole-5-carboxylate primarily revolves around two strategic approaches: a one-pot nitration and esterification of a carboxylic acid precursor, and a stepwise approach involving the nitration of a pre-formed methyl ester. Each route offers distinct advantages and disadvantages in terms of efficiency, scalability, and experimental complexity. This guide will delve into a detailed examination of these two pathways, providing the necessary data for an informed selection of the most suitable method for your research needs.
Route 1: One-Pot Nitration and Esterification of 1H-Imidazole-4-carboxylic Acid
This approach represents a highly efficient and atom-economical synthesis, proceeding from a readily available starting material to the final product in a single reaction vessel. The core of this strategy lies in the careful control of reaction conditions to facilitate both the regioselective nitration of the imidazole ring and the subsequent esterification of the carboxylic acid functionality.
Mechanistic Insights
The reaction proceeds via an electrophilic aromatic substitution mechanism. Concentrated sulfuric acid serves a dual role: it acts as a solvent and protonates the nitric acid (generated from ammonium nitrate) to form the highly electrophilic nitronium ion (NO₂⁺). The electron-rich imidazole ring then attacks the nitronium ion, leading to the formation of the nitro-imidazole intermediate. The subsequent addition of methanol, in the presence of the strong acid catalyst (sulfuric acid), drives the Fischer esterification of the carboxylic acid group to yield the final product.
Experimental Protocol
Synthesis of Methyl 4-nitro-1H-imidazole-5-carboxylate from 1H-Imidazole-4-carboxylic Acid
-
To a solution of 160 ml of concentrated sulfuric acid, carefully add 20.0 g (0.18 mol) of 1H-imidazole-4-carboxylic acid.
-
Heat the mixture to 100 °C.
-
In small portions, add 45.0 g (0.56 mol) of ammonium nitrate to the reaction mixture.
-
Maintain the reaction mixture at 100 °C with continuous stirring for 48 hours.
-
After cooling to room temperature, slowly add 60 ml of methanol to the reaction mixture while stirring.
-
Warm the solution to 60°C and continue stirring for an additional 24 hours.
-
Cool the reaction mixture and pour it into ice water.
-
The resulting fine white solid precipitate is collected by filtration.
Workflow Diagram
Caption: Two-step synthesis via nitration of the ester.
Comparative Analysis
| Parameter | Route 1: One-Pot Synthesis | Route 2: Stepwise Synthesis |
| Starting Material | 1H-Imidazole-4-carboxylic acid | Methyl 1H-imidazole-4-carboxylate |
| Number of Steps | 1 | 2 |
| Key Reagents | Ammonium nitrate, Conc. H₂SO₄, Methanol | Conc. HNO₃, Conc. H₂SO₄ |
| Reaction Conditions | High temperature (100°C) for nitration, followed by moderate temperature (60°C) for esterification. | Low temperature (0-10°C) for nitration. |
| Reported/Expected Yield | Not explicitly stated in the procedure, but one-pot reactions are often designed for high efficiency. | Yields for nitration of similar imidazoles range from 78-95%.[1][2] The overall yield would be the product of the esterification and nitration steps. |
| Advantages | - More efficient (fewer steps).- Reduced solvent and reagent usage.- Avoids isolation of intermediates. | - Allows for purification of the intermediate ester.- Milder temperature conditions for the nitration step may offer better control and safety. |
| Disadvantages | - Harsh reaction conditions (high temperature, concentrated acid).- Long reaction times (48h + 24h).- Potential for side reactions due to prolonged heating. | - Requires an additional synthetic step and purification.- Handling of concentrated nitric and sulfuric acids requires stringent safety precautions. |
| Safety Considerations | Use of concentrated sulfuric acid at high temperatures requires extreme caution. The reaction is highly exothermic. | The preparation and handling of the nitrating mixture (HNO₃/H₂SO₄) is hazardous and must be performed with appropriate personal protective equipment in a well-ventilated fume hood. |
Conclusion
Both synthetic routes offer viable pathways to Methyl 4-nitro-1H-imidazole-5-carboxylate.
Route 1 is an attractive option for its operational simplicity and efficiency, making it potentially suitable for larger-scale synthesis where minimizing the number of unit operations is a priority. However, the harsh reaction conditions and extended reaction times are significant drawbacks that require careful consideration and control.
Route 2 , while involving an additional step, provides greater control over the process by allowing for the isolation and purification of the intermediate ester. The milder temperature conditions for the nitration step may also be preferable from a safety and selectivity perspective. The choice between these two routes will ultimately depend on the specific requirements of the researcher, including scale, available equipment, and desired purity of the final product.
References
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Lyapunova, M. V., & Malkov, V. S. (n.d.). Experimental Comparison of 2-methylimidazole Nitration by Nitric Acid and Nitrate Salts of Alkali Metals. CORE. Retrieved from [Link]
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Lyapunova, M. V., & Malkov, V. S. (2015). Experimental Comparison of 2-methylimidazole Nitration by Nitric Acid and Nitrate Salts of Alkali Metals. ResearchGate. Retrieved from [Link]
-
Novikov, S. S., Khmel'nitskii, L. I., & Epishina, L. V. (1970). Nitration of imidazoles with various nitrating agents. Semantic Scholar. Retrieved from [Link]
- Lian, P., Hou, C., Chen, L., Xu, J., Xu, Z., & Wang, J. (2022). Preparation of Imidazolium 2,4,5-Trinitroimidazolate from Derivatives of Imidazole and Its Oxidation Under Nitration Conditions.
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Gomez, L. A. R., et al. (2022). Imidazole and nitroimidazole derivatives as NADH-fumarate reductase inhibitors: Density functional theory studies, homology modeling, and molecular docking. PMC. Retrieved from [Link]
-
(n.d.). Fischer Esterification. Retrieved from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
(n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]
-
(2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from [Link]
-
Bhat, A. R., et al. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MedCrave online. Retrieved from [Link]
- Hosmane, R. S., Bhan, A., & Rauser, M. E. (1986). A simple synthesis of 1-methyl-4-nitro-1H-imidazole-5-carboxylic acid. Heterocycles, 24(10), 2743-2748.
-
Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. ResearchGate. Retrieved from [Link]
-
Zhang, Y., et al. (2015). One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction. ResearchGate. Retrieved from [Link]
-
(n.d.). Nitration of methyl benzoate. Royal Society of Chemistry. Retrieved from [Link]
-
Mkhair, A. A. A., et al. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. PMC. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-nitro-1H-imidazole-5-carboxylate
As researchers and developers, our focus is often on synthesis and discovery. However, the life cycle of a chemical does not end with its use in an experiment. The responsible management of chemical waste is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. Nitroimidazole derivatives, such as Methyl 4-nitro-1H-imidazole-5-carboxylate, demand particular respect. The presence of the nitro functional group inherently classifies this compound as potentially reactive and hazardous, necessitating a disposal protocol that is both rigorous and rooted in a deep understanding of its chemical nature.
This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of Methyl 4-nitro-1H-imidazole-5-carboxylate. It is designed to move beyond a simple checklist, offering the causal logic behind each procedural step. By treating every protocol as a self-validating system, we build a culture of safety and trust that extends from our laboratories to our communities.
Hazard Profile & Risk Assessment
Before handling any chemical for disposal, a thorough understanding of its hazards is paramount. Methyl 4-nitro-1H-imidazole-5-carboxylate is a solid organic compound whose primary risks stem from its nitro group and its classification as a harmful substance.[1] The initial step in safe disposal is to recognize it as regulated hazardous waste.
Table 1: Chemical & Hazard Profile of Methyl 4-nitro-1H-imidazole-5-carboxylate
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 20271-20-9 | [2][3][4] |
| Molecular Formula | C₅H₅N₃O₄ | [2][4] |
| Molecular Weight | 171.11 g/mol | [2][4] |
| Physical Form | Solid | [1] |
| Signal Word | Warning | [2][5] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2] |
| Incompatibilities | Strong oxidizing agents | [6] |
| Hazardous Decomposition | Forms Carbon oxides (CO, CO₂) and Nitrogen oxides (NOx) under fire conditions. |[6] |
The nitro functional group suggests that this compound should be treated as a potentially reactive chemical.[7] Such compounds can become unstable under certain conditions and must be managed through a formal hazardous waste program.[7]
Immediate Safety Protocols: Handling for Disposal
Proper disposal begins with safe handling. The personal protective equipment (PPE) and engineering controls used during experimentation are equally crucial during waste consolidation.
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side-shields conforming to EN166 or NIOSH standards are required to protect against dust particles and splashes.[5][6]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[6]
-
Body Protection: A standard laboratory coat is required. For handling larger quantities, consider a chemical-resistant apron.
Engineering Controls:
-
All handling of Methyl 4-nitro-1H-imidazole-5-carboxylate, including weighing, transferring, and consolidating waste, must be performed inside a certified chemical fume hood.[8] This prevents the inhalation of dust and potential vapors, addressing the H335 (May cause respiratory irritation) hazard.[2]
Waste Characterization and Segregation: The Cornerstone of Safety
Proper disposal is impossible without correct waste identification and segregation. Mixing incompatible waste streams can lead to dangerous chemical reactions.[9]
-
Waste Characterization: Due to its hazard statements (H302, H315, H319, H335) and its nature as a nitro compound, Methyl 4-nitro-1H-imidazole-5-carboxylate is classified as hazardous chemical waste.[2][7]
-
Segregation at the Source: This is a non-negotiable rule.[9][10]
-
Waste containing this compound must NOT be mixed with non-hazardous waste.
-
It must be kept separate from incompatible chemicals, particularly strong oxidizing agents.[6]
-
Establish a designated accumulation area within the lab for this specific waste stream.
-
Step-by-Step Disposal Procedure
This protocol outlines the process from the point of generation to readiness for professional pickup. Crucially, do not attempt to neutralize or chemically treat the pure, unused compound yourself. [11] Unwanted or expired reactive chemicals should be disposed of in their original or a suitable, labeled container by a professional service.[7][11]
Experimental Protocol: Waste Consolidation and Storage
-
Container Selection:
-
Choose a waste container that is in good condition, compatible with the chemical (e.g., a high-density polyethylene (HDPE) or glass bottle with a screw cap), and has a sealable lid.[12]
-
The container must be clean and dry before use.
-
-
Labeling:
-
Proper labeling is a primary requirement under OSHA and EPA regulations.[10]
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
Clearly write the full chemical name: "Methyl 4-nitro-1H-imidazole-5-carboxylate" and its CAS number "20271-20-9".
-
List all constituents, including any solvents used, with their approximate percentages.
-
Indicate the relevant hazards (e.g., "Toxic," "Irritant").
-
-
Consolidating Waste Streams:
-
Solid Waste (Pure Compound): Carefully transfer the unwanted solid chemical into the labeled hazardous waste container inside a chemical fume hood. Avoid creating dust.[6]
-
Contaminated Labware: Items like gloves, weigh boats, and paper towels that are grossly contaminated should be placed in a sealed, labeled plastic bag and then into the solid hazardous waste container. Sharps (needles, contaminated glassware) must be disposed of in a separate, puncture-proof sharps container designated for chemically contaminated sharps.[12]
-
Liquid Waste (Solutions): If the compound is in a solvent, collect this solution in a separate, clearly labeled liquid hazardous waste container. Do not mix with other solvent waste streams unless they are known to be compatible.
-
-
Storage Pending Pickup:
-
Keep the waste container tightly sealed when not in use.[12]
-
Store the container in a designated, secondary containment unit (e.g., a chemical-resistant tray) to prevent spills.
-
The storage area should be cool, dry, and away from heat sources or ignition.[12][13]
-
Regularly inspect the container for any signs of degradation or leaks.[12]
-
-
Arranging for Professional Disposal:
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Methyl 4-nitro-1H-imidazole-5-carboxylate.
Caption: Disposal decision workflow for Methyl 4-nitro-1H-imidazole-5-carboxylate.
Emergency Procedures
A complete disposal plan must include protocols for accidental releases.[14]
-
Spill Response:
-
Alert personnel in the immediate area.[13]
-
If the spill is significant, evacuate the lab and contact your institution's EHS emergency line.
-
For minor spills inside a fume hood, use an appropriate spill kit with an inert, non-reactive absorbent. Do not use combustible materials like paper towels to absorb large amounts of liquid.[13]
-
Collect the contaminated absorbent and place it in your hazardous waste container.[13]
-
Clean the spill area thoroughly.
-
-
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Consult a physician.[5][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention and show the Safety Data Sheet (SDS) to the medical professional.[5][6]
-
By adhering to these detailed procedures, you ensure that the disposal of Methyl 4-nitro-1H-imidazole-5-carboxylate is handled with the scientific rigor it requires, safeguarding yourself, your colleagues, and the environment.
References
-
US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]
-
MED-FLEX. (n.d.). Proper Disposal of Hazardous Laboratory Waste Regulations in the United States. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid. PubChem. Retrieved from [Link]
-
Clean Management Environmental Group, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]
-
Missouri Southern State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Nitrophenols. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
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Acmec Biochemical. (n.d.). Methyl 4-nitro-1H-imidazole-5-carboxylate. Retrieved from [Link]
-
Environmental Marketing Services, LLC. (n.d.). Safe Disposal of Laboratory Chemicals. Retrieved from [Link]
-
Ordóñez, R., et al. (2012). Removal of nitroimidazole antibiotics from waters by adsorption/bioadsorption on activated carbon and advanced oxidation processes. ResearchGate. Retrieved from [Link]
-
University of Pennsylvania Environmental Health and Radiation Safety. (2018, May 9). Disposal of Highly Reactive Reagents. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 4-nitro-1H-imidazole-5-carboxylate
Welcome to your essential safety and operational guide for handling Methyl 4-nitro-1H-imidazole-5-carboxylate. As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This guide is designed to provide you with immediate, actionable intelligence to ensure your safety and the integrity of your work. We will move beyond a simple checklist to explain the causality behind each recommendation, building a framework of self-validating safety protocols.
The compound in focus, Methyl 4-nitro-1H-imidazole-5-carboxylate, belongs to the nitroimidazole class. This chemical family is known for its biological activity, which stems from the ability of the nitro group to be reduced under anaerobic conditions, forming reactive nitroso and hydroxylamine intermediates that can interact with cellular components.[1][2][] While this reactivity is valuable in therapeutic contexts, it also necessitates a cautious and informed approach to handling in the laboratory. The toxicological properties for this specific molecule have not been exhaustively investigated, compelling us to adopt a robust safety posture based on the known hazards of related nitroaromatic and imidazole compounds.[4][5]
Hazard Assessment: Understanding the Risk Profile
A thorough understanding of the potential hazards is the foundation of any effective safety protocol. Based on data from structurally similar compounds, we can anticipate the primary risks associated with Methyl 4-nitro-1H-imidazole-5-carboxylate.
| Hazard Class | Description | Rationale and Causality |
| Skin Corrosion/Irritation | Expected to cause skin irritation.[6][7] Prolonged contact may lead to more severe effects. | The nitroaromatic structure can interact with skin proteins and lipids, leading to irritation. Some related compounds are known to be absorbed through the skin.[8] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[6][7] Direct contact with the powder can cause significant damage. | The eyes are highly sensitive to chemical irritants. The fine particulate nature of the solid compound increases the risk of severe irritation upon contact. |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust.[7][9] | Inhalation of fine chemical dust can irritate the mucous membranes of the respiratory tract. |
| Acute Oral Toxicity | May be harmful if swallowed.[4][5] | Nitroimidazole derivatives are biologically active molecules designed to interact with cellular systems. Ingestion could lead to systemic effects. |
Core Directive: The Personal Protective Equipment (PPE) Mandate
The selection of PPE is not arbitrary; it is a direct response to the identified hazards. The following table outlines the minimum required PPE for handling Methyl 4-nitro-1H-imidazole-5-carboxylate.
| PPE Category | Item | Specifications and Justification |
| Eye & Face Protection | Safety Goggles | Mandatory at all times. Must conform to EN 166 or OSHA 29 CFR 1910.133 standards.[10] Goggles provide a full seal around the eyes, protecting against dust and splashes. |
| Face Shield | Recommended when weighing the solid powder or when there is a significant risk of splashing. Worn in conjunction with safety goggles.[10] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are the standard. Always inspect gloves for tears or holes before use. Use proper removal technique to avoid skin contact with the outer surface of the glove.[4] Change gloves immediately if contamination is suspected. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned. For handling larger quantities or in situations with a higher risk of contamination, a disposable polyethylene-coated gown is recommended over standard cloth coats.[10][11] |
| Respiratory Protection | Dust Mask or Respirator | Required when handling the powder outside of a certified chemical fume hood. A NIOSH-approved N95 respirator or equivalent is recommended to prevent inhalation of fine particulates.[12] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a standardized workflow is critical for minimizing exposure and ensuring reproducible results. The following protocol outlines the essential steps for safely handling the compound from receipt to use.
Step 1: Preparation and Engineering Controls
-
Designated Work Area: All handling of solid Methyl 4-nitro-1H-imidazole-5-carboxylate must occur within a certified chemical fume hood.[9][10]
-
Verify Safety Equipment: Before starting, ensure that a certified eyewash station and safety shower are unobstructed and readily accessible.[9][13]
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them inside the fume hood to minimize traffic in and out of the containment area.
-
Don PPE: Put on all required PPE as specified in the table above before approaching the fume hood.
Step 2: Weighing and Transfer of Solid Compound
-
Containment: Perform all weighing and transfer operations on a disposable work surface liner within the fume hood to contain any minor spills.
-
Minimize Dust: Handle the compound gently to avoid creating airborne dust. Use a micro-spatula for transfers.
-
Seal Immediately: Once the desired amount is weighed, securely close the primary container.
-
Labeling: If transferring to a secondary container, ensure it is immediately and clearly labeled with the full chemical name and relevant hazard pictograms.
Step 3: Post-Handling and Cleanup
-
Decontamination: Wipe down the spatula and any surfaces inside the fume hood with a damp cloth or towel, taking care not to generate dust. Treat the cleaning materials as hazardous waste.
-
PPE Removal: Remove PPE in the correct order to prevent cross-contamination: first gloves, then lab coat, and finally eye protection.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves, even if no direct contact occurred.[4]
Emergency & Disposal Plans
Immediate First Aid Measures
| Exposure Route | Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6] |
| Skin Contact | Remove contaminated clothing. Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[5][6] |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[5][6] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Get medical attention if you feel unwell.[5][6] |
Spill Management Protocol
-
Evacuate: Alert others and evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is inside a fume hood, keep the sash down.
-
Don PPE: Wear all appropriate PPE, including respiratory protection.
-
Contain: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid any actions that could generate dust.[14][15]
-
Decontaminate: Clean the spill area thoroughly. Collect all cleaning materials for disposal as hazardous waste.
Waste Disposal Plan
All materials contaminated with Methyl 4-nitro-1H-imidazole-5-carboxylate must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, weigh boats, and cleaning materials. Place these items in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Chemical Waste: Unused compound and solutions must be collected in a designated hazardous waste container. Do not pour down the drain.[14]
-
Disposal: Arrange for disposal of all waste through a licensed professional waste disposal service. The preferred method is often incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]
By integrating these protocols into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the integrity of your research. This guide serves as your trusted resource, providing value beyond the product itself.
References
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- Acros Organics. (2009). 2 - SAFETY DATA SHEET for Imidazole-4-carboxaldehyde.
- Spectrum Chemical. (2006). Material Safety Data Sheet - 1-Methylimidazole.
- Central Drug House (P) Ltd. (n.d.). material safety data sheet sds/msds - 2-METHYL-5-NITRO IMIDAZOLE.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
